12-Pahsa-13C16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C34H66O4 |
|---|---|
Molecular Weight |
554.8 g/mol |
IUPAC Name |
12-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoyloxyoctadecanoic acid |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1+1,3+1,5+1,7+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,20+1,23+1,27+1,31+1,34+1 |
InChI Key |
XXHBLSWAKHZVLN-MSFQUOAZSA-N |
Isomeric SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of 12-PAHSA: A Technical Guide to its Core Functions and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the function and mechanisms of 12-palmitic acid-hydroxy stearic acid (12-PAHSA), a member of the recently discovered class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). 12-PAHSA and other PAHSA isomers have emerged as critical signaling molecules with potent anti-inflammatory and anti-diabetic properties. This document details their biological activities, summarizes key quantitative data, outlines the signaling pathways they modulate, and provides detailed experimental protocols for their study.
Introduction to 12-PAHSA
12-PAHSA is a specific regioisomer of the PAHSA family, where palmitic acid is esterified to the 12th carbon of a hydroxy stearic acid backbone.[1][2] PAHSAs are among the most abundant FAHFA families in the adipose tissue of glucose-tolerant mice.[1][2] Levels of various PAHSAs, including 12-PAHSA, are dynamically regulated by nutritional status, such as fasting and high-fat diets, and are correlated with insulin sensitivity in humans.[1] Reduced levels of PAHSAs are observed in insulin-resistant individuals, suggesting their potential role in metabolic diseases.
Core Functions of 12-PAHSA and other PAHSAs
The biological activities of PAHSAs are diverse, with significant implications for metabolic and inflammatory diseases.
Anti-Diabetic Effects
PAHSAs play a crucial role in maintaining glucose homeostasis through several mechanisms:
-
Enhanced Insulin Secretion: Certain PAHSA isomers have been shown to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and human islets. This effect is mediated, at least in part, through the activation of G protein-coupled receptor 40 (GPR40).
-
Improved Insulin Sensitivity: Administration of PAHSAs in mouse models of insulin resistance improves glucose tolerance and enhances systemic and hepatic insulin sensitivity.
-
Increased Glucose Uptake: In adipocytes, PAHSAs can potentiate insulin-stimulated glucose uptake by promoting the translocation of the GLUT4 glucose transporter to the plasma membrane. This action is thought to be mediated by G protein-coupled receptor 120 (GPR120).
Anti-inflammatory Properties
PAHSAs exhibit significant anti-inflammatory effects, which are critical to their beneficial metabolic roles:
-
Cytokine and Chemokine Modulation: 12-PAHSA and other isomers can attenuate the production of pro-inflammatory cytokines and chemokines in immune cells, such as macrophages and dendritic cells, following stimulation with lipopolysaccharide (LPS).
-
Immune Cell Regulation: PAHSAs can reduce the activation of inflammatory immune cells. For instance, they have been shown to decrease the maturation of dendritic cells and reduce the infiltration of inflammatory macrophages into adipose tissue in the context of diet-induced obesity.
Quantitative Data Summary
The following tables summarize the quantitative effects of various PAHSA isomers on key biological processes as reported in the literature.
| PAHSA Isomer(s) | Cell/Tissue Type | Effect | Quantitative Change | Citation(s) |
| 5-PAHSA, 9-PAHSA | MIN6 pancreatic β-cells | Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) | 22%-36% increase | |
| 9-PAHSA, 10-POHSA, 5-OAHSA, 12-OAHSA, 5-SAHSA, 9-SAHSA, 13-SAHSA | Human Islets | Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) at high glucose (20 mM) | Statistically significant increase | |
| 12-PAHSA, 9-POHSA | MIN6 pancreatic β-cells and Human Islets | Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) | No significant effect |
Table 1: Effects of PAHSAs on Insulin Secretion
| PAHSA Isomer(s) | Cell/Tissue Type | Condition | Effect | Quantitative Change | Citation(s) |
| 5-PAHSA, 9-PAHSA, 12-PAHSA, and others | Bone marrow-derived dendritic cells (BMDCs) and macrophages (BMDMs) | LPS-stimulated | Attenuation of TNF-α secretion | Statistically significant reduction | |
| 9-PAHSA, 10-POHSA, 5-SAHSA | Bone marrow-derived macrophages (BMDMs) | LPS-stimulated | Attenuation of chemokine (Ccl2, Ccl3, Ccl5) and cytokine (Il-1β, Tnf-α, Il-6) gene expression | Statistically significant decrease | |
| 9-OAHSA | Bone marrow-derived macrophages (BMDMs) | LPS-stimulated | Attenuation of Tnfα, Il6, Ccl2, Ccl3, and Ccl5 gene expression | Statistically significant decrease |
Table 2: Anti-inflammatory Effects of PAHSAs
Signaling Pathways
The biological effects of 12-PAHSA and other PAHSAs are primarily mediated through the activation of G protein-coupled receptors, GPR40 and GPR120.
GPR40 Signaling Pathway
Activation of GPR40 by PAHSAs in pancreatic β-cells leads to the potentiation of glucose-stimulated insulin secretion. This pathway involves the Gαq subunit, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key trigger for insulin granule exocytosis.
Caption: GPR40 signaling pathway for enhanced insulin secretion.
GPR120 Signaling Pathway
The anti-inflammatory effects of PAHSAs are partly mediated by GPR120. Upon ligand binding, GPR120 can recruit β-arrestin 2. This complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting the downstream activation of pro-inflammatory signaling cascades like NF-κB and JNK.
Caption: GPR120-mediated anti-inflammatory signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of 12-PAHSA.
Quantification of 12-PAHSA in Biological Samples using LC-MS/MS
This protocol describes the extraction and quantification of PAHSAs from tissues and biofluids.
Materials:
-
Tissue or serum/plasma sample
-
Internal standards (e.g., 13C-labeled PAHSAs)
-
Chloroform, Methanol, PBS
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Homogenization: Homogenize tissue samples (e.g., 150 mg) in a mixture of PBS, methanol, and chloroform. For serum/plasma (e.g., 200 µL), add to a similar solvent mixture.
-
Internal Standard Spiking: Add a known amount of internal standard to the chloroform prior to extraction.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase.
-
Drying: Dry the organic phase under a stream of nitrogen.
-
Solid Phase Extraction (SPE): Reconstitute the dried lipid extract and load onto a pre-conditioned SPE cartridge to enrich for FAHFAs. Elute the FAHFA fraction.
-
LC-MS/MS Analysis: Dry the eluate and reconstitute in an appropriate solvent (e.g., methanol). Inject the sample onto an LC-MS/MS system.
-
Chromatography: Use a C18 column for separation of PAHSA isomers.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for detection and quantification of specific parent-daughter ion transitions for each PAHSA isomer and the internal standard.
-
-
Data Analysis: Quantify the amount of each PAHSA isomer by comparing its peak area to that of the internal standard.
Caption: Workflow for LC-MS/MS quantification of PAHSAs.
In Vitro Assessment of Insulin Secretion (Glucose-Stimulated Insulin Secretion - GSIS Assay)
This protocol is for measuring insulin secretion from pancreatic islets in response to glucose and test compounds like 12-PAHSA.
Materials:
-
Isolated pancreatic islets (e.g., human or mouse)
-
Krebs-Ringer Bicarbonate Buffer (KRBH)
-
Glucose solutions (low and high concentrations)
-
12-PAHSA stock solution
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: Culture isolated islets overnight to allow for recovery.
-
Pre-incubation: Pre-incubate islets in KRBH buffer with low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
Static Incubation:
-
Transfer groups of islets (e.g., 10-20 islets per replicate) into tubes.
-
Incubate with low glucose KRBH (basal secretion) for a defined period (e.g., 1 hour). Collect the supernatant.
-
Incubate the same islets with high glucose KRBH (e.g., 16.7 mM) with or without 12-PAHSA (at desired concentration) for 1 hour. Collect the supernatant.
-
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the islet number or DNA content. Compare insulin secretion in the presence of 12-PAHSA to the vehicle control at high glucose.
Measurement of Glucose Uptake in Adipocytes (2-NBDG Assay)
This protocol measures glucose uptake in cultured adipocytes using the fluorescent glucose analog 2-NBDG.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
12-PAHSA
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture: Plate and differentiate pre-adipocytes into mature adipocytes in multi-well plates.
-
Serum Starvation: Serum-starve the mature adipocytes for several hours to overnight.
-
Pre-treatment: Pre-treat the cells with 12-PAHSA or vehicle control for a specified duration.
-
Insulin Stimulation: Stimulate the cells with a submaximal concentration of insulin for a short period (e.g., 15-30 minutes) to assess insulin sensitization.
-
2-NBDG Incubation: Add 2-NBDG to the cells and incubate for a defined time (e.g., 30-60 minutes) to allow for uptake.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: Compare the fluorescence intensity in 12-PAHSA-treated cells to control cells.
Assessment of Anti-inflammatory Activity (LPS-stimulated Cytokine Production in Macrophages)
This protocol assesses the ability of 12-PAHSA to suppress the production of pro-inflammatory cytokines in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
12-PAHSA
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6) or reagents for qPCR
Procedure:
-
Cell Seeding: Seed macrophages in multi-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of 12-PAHSA or vehicle for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified time (e.g., 4-24 hours).
-
Sample Collection:
-
For Cytokine Secretion: Collect the cell culture supernatant.
-
For Gene Expression: Lyse the cells and extract RNA.
-
-
Quantification:
-
ELISA: Measure the concentration of secreted cytokines in the supernatant using specific ELISA kits.
-
qPCR: Perform reverse transcription and quantitative PCR to measure the mRNA expression levels of cytokine genes.
-
-
Data Analysis: Compare the cytokine levels or gene expression in 12-PAHSA-treated cells to the LPS-only control.
Conclusion
12-PAHSA and the broader class of FAHFAs represent a novel area of lipid biology with significant therapeutic potential. Their ability to improve insulin sensitivity, enhance glucose-stimulated insulin secretion, and suppress inflammation positions them as promising candidates for the development of new treatments for type 2 diabetes and other inflammatory metabolic disorders. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and drug discovery efforts in this exciting field.
References
The Emerging Role of FAHFA Lipids in Metabolic Health and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] First identified in 2014, these lipids have garnered significant attention for their therapeutic potential in metabolic and inflammatory diseases.[2][4] This technical guide provides a comprehensive overview of the biological role of FAHFAs, detailing their structure, biosynthesis, metabolism, and signaling pathways. We present a synthesis of current quantitative data, detailed experimental protocols for their analysis, and visual representations of their mechanisms of action to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction to FAHFA Lipids
FAHFAs are a unique class of lipids characterized by an ester bond between a fatty acid and a hydroxy fatty acid. To date, hundreds of FAHFA families and their isomers have been identified in mammals, plants, and yeast. The nomenclature of a specific FAHFA indicates the constituent fatty acid and hydroxy fatty acid, as well as the position of the ester linkage on the hydroxy fatty acid chain. For example, 9-PAHSA denotes palmitic acid esterified to the 9-hydroxyl group of stearic acid.
Levels of certain FAHFAs, such as palmitic acid esters of hydroxy stearic acid (PAHSAs), are positively correlated with insulin sensitivity in humans. Conversely, reduced levels of PAHSAs in adipose tissue and serum are observed in insulin-resistant individuals. Administration of specific FAHFAs in animal models has been shown to improve glucose tolerance, stimulate insulin and glucagon-like peptide-1 (GLP-1) secretion, and reduce adipose tissue inflammation.
Structure and Diversity of FAHFAs
The structural diversity of FAHFAs is vast, arising from the various combinations of fatty acids and hydroxy fatty acids, the position of the hydroxyl group on the hydroxy fatty acid, and the stereochemistry of the ester linkage. This diversity leads to a wide range of biological activities, with different isomers exhibiting distinct physiological effects.
Table 1: Major FAHFA Families and Their Constituent Fatty Acids
| FAHFA Family | Abbreviation | Acyl Chain (Fatty Acid) | Hydroxy Fatty Acid |
| Palmitic acid esters of hydroxy stearic acid | PAHSA | Palmitic acid (16:0) | Hydroxystearic acid (18:0) |
| Oleic acid esters of hydroxy stearic acid | OAHSA | Oleic acid (18:1) | Hydroxystearic acid (18:0) |
| Palmitoleic acid esters of hydroxy stearic acid | POHSA | Palmitoleic acid (16:1) | Hydroxystearic acid (18:0) |
| Stearic acid esters of hydroxy stearic acid | SAHSA | Stearic acid (18:0) | Hydroxystearic acid (18:0) |
| Docosahexaenoic acid esters of hydroxy linoleic acid | DHAHLA | Docosahexaenoic acid (22:6) | Hydroxylinoleic acid (18:2) |
Biosynthesis, Metabolism, and Storage
The complete biosynthetic pathway of FAHFAs is still under investigation, but it is known that adipose tissue is a major site of their synthesis. The enzyme adipose triglyceride lipase (ATGL) has been identified as playing a key role in their production, particularly under inflammatory conditions. Peroxiredoxin-6 and glutathione peroxidase 4 have also been implicated in FAHFA biosynthesis.
FAHFAs are metabolized by specific hydrolases, including androgen-induced gene 1 (AIG1), androgen-dependent tissue factor pathway inhibitor-regulating protein (ADTRP), and carboxyl ester lipase (CEL), which break the ester bond to release the constituent fatty acid and hydroxy fatty acid.
Recent studies have revealed that FAHFAs can be incorporated into triacylglycerols (TGs), forming FAHFA-containing triacylglycerols (FAHFA-TGs). These FAHFA-TGs serve as a major storage depot for FAHFAs, with their levels being over 100-fold higher than free FAHFAs in adipose tissue. Lipolysis of FAHFA-TGs can then release free FAHFAs, regulating their cellular levels.
Overview of FAHFA biosynthesis, hydrolysis, and storage.
Biological Roles and Signaling Pathways
FAHFAs exert a range of beneficial biological effects, primarily related to glucose homeostasis and inflammation.
Anti-Diabetic Effects
Several FAHFA isomers, particularly 5-PAHSA and 9-PAHSA, have demonstrated potent anti-diabetic properties. Their mechanisms of action include:
-
Enhanced Insulin Secretion: FAHFAs stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This effect is mediated, at least in part, through the activation of G protein-coupled receptor 40 (GPR40).
-
Improved Insulin Sensitivity: FAHFAs enhance insulin-stimulated glucose uptake in adipocytes and improve systemic insulin sensitivity. This action involves the G protein-coupled receptor 120 (GPR120).
-
Stimulation of GLP-1 Secretion: FAHFAs promote the secretion of glucagon-like peptide-1 (GLP-1), a gut hormone that enhances insulin secretion, from enteroendocrine cells.
FAHFA signaling in metabolic regulation.
Anti-Inflammatory Effects
FAHFAs exhibit significant anti-inflammatory activity. They can attenuate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages. This anti-inflammatory effect is also mediated through the GPR120 receptor. Furthermore, inflammation itself can induce the production of FAHFAs in adipose tissue, suggesting a potential negative feedback loop to dampen inflammatory responses. The conversion of pro-inflammatory hydroxy fatty acids into less inflammatory FAHFAs may be another mechanism by which they modulate inflammation.
FAHFA signaling in inflammation.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on FAHFA lipids.
Table 2: Regulation of FAHFA Levels in a Mouse Model of Enhanced Insulin Sensitivity (AG4OX Mice)
| FAHFA Family Member | Fold Change in Adipose Tissue (AG4OX vs. WT) |
| Cluster of ions including FAHFAs | ≥ 16-fold increase |
| 16 FAHFA family members identified | Elevated in AG4OX mice |
Table 3: Effect of 9-PAHSA Administration on Glucose Homeostasis in Mice
| Parameter | Effect of 9-PAHSA Administration |
| Ambient Glycemia | Lowered |
| Glucose Tolerance | Improved |
| GLP-1 Secretion | Stimulated |
| Insulin Secretion | Stimulated |
Table 4: Correlation of PAHSA Levels with Insulin Sensitivity in Humans
| Parameter | Correlation with PAHSA Levels |
| Insulin Sensitivity | Highly positive correlation |
| Insulin Resistance | Reduced PAHSA levels in adipose tissue and serum |
Experimental Protocols
Accurate quantification of FAHFAs in biological samples is crucial for understanding their physiological roles. The following provides a general workflow and key considerations for FAHFA analysis.
General Workflow for FAHFA Quantification
Workflow for FAHFA analysis.
Detailed Methodologies
Lipid Extraction:
-
A common method is a modified Bligh-Dyer or Folch extraction using a mixture of chloroform, methanol, and water to partition lipids from the aqueous phase.
-
It is critical to add an internal standard (e.g., a deuterated FAHFA) at the beginning of the extraction process for accurate quantification.
Solid Phase Extraction (SPE):
-
SPE is used to enrich FAHFAs and remove interfering lipids.
-
A silica-based sorbent is typically used, and FAHFAs are eluted with a solvent of intermediate polarity, such as a mixture of ethyl acetate and hexane.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: Reversed-phase ultra-high-performance liquid chromatography (UPLC) with a C18 column is commonly used to separate different FAHFA isomers. Isocratic elution with a mobile phase of methanol and water containing ammonium acetate is often employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for sensitive and specific detection. Specific precursor-to-product ion transitions are monitored for each FAHFA and the internal standard.
Quantification:
-
A calibration curve is generated using synthetic FAHFA standards of known concentrations.
-
The concentration of endogenous FAHFAs in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
FAHFA lipids have emerged as a promising new class of bioactive lipids with significant potential for the treatment of type 2 diabetes and inflammatory diseases. Their diverse biological activities, coupled with their endogenous nature, make them attractive therapeutic targets.
Future research should focus on:
-
Elucidating the complete biosynthetic and degradative pathways of FAHFAs to identify novel enzymatic targets for therapeutic intervention.
-
Conducting comprehensive structure-activity relationship studies to identify the most potent and selective FAHFA isomers for specific therapeutic applications.
-
Investigating the long-term safety and efficacy of FAHFA administration in preclinical and clinical studies.
-
Developing robust and high-throughput analytical methods to facilitate large-scale clinical studies and diagnostic applications.
A deeper understanding of the biology of FAHFA lipids will undoubtedly pave the way for innovative therapeutic strategies to combat metabolic and inflammatory disorders.
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAHFAs: Biological Functions, Analysis and Synthesis [manu56.magtech.com.cn]
- 3. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]
- 4. fatty-acid-esters-of-hydroxy-fatty-acids-a-potential-treatment-for-obesity-related-diseases - Ask this paper | Bohrium [bohrium.com]
The 12-PAHSA Signaling Pathway: A Technical Guide for Researchers
An In-depth Examination of a Novel Endogenous Lipid Mediator in Metabolic and Inflammatory Regulation
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. Among these, 12-hydroxystearic acid (12-PAHSA) has emerged as a significant signaling molecule. This technical guide provides a comprehensive overview of the 12-PAHSA signaling pathway, tailored for researchers, scientists, and drug development professionals. It delves into the molecular mechanisms, quantitative data, and detailed experimental protocols to facilitate further investigation into this promising therapeutic target.
Core Signaling Pathway
12-PAHSA primarily exerts its effects through the G protein-coupled receptor 120 (GPR120), also known as the free fatty acid receptor 4 (FFAR4). Upon binding, 12-PAHSA activates two principal downstream signaling cascades: a Gαq/11-mediated pathway and a β-arrestin 2-mediated pathway.
Gαq/11-Mediated Signaling
Activation of the Gαq/11 pathway by 12-PAHSA leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade culminates in the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), influencing cellular processes such as adipogenesis and insulin sensitivity.[1]
β-Arrestin 2-Mediated Anti-Inflammatory Signaling
Independent of G protein coupling, 12-PAHSA-activated GPR120 recruits β-arrestin 2. This complex internalizes and interacts with transforming growth factor-β-activated kinase 1 (TAK1) binding protein 1 (TAB1), thereby preventing the activation of TAK1.[2] This blockade inhibits downstream pro-inflammatory signaling pathways, including the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, resulting in potent anti-inflammatory effects.[1][2]
Quantitative Data
While specific quantitative data for the 12-PAHSA isomer is limited in the current literature, data from closely related and well-studied PAHSA isomers, such as 5-PAHSA and 9-PAHSA, provide valuable insights into the potency and efficacy of this lipid class.
| Parameter | Ligand | Receptor | Assay | Value | Reference |
| EC50 | 9-PAHSA | GPR120 | Glucose Uptake | Concentration-dependent | --INVALID-LINK-- |
| In Vivo Efficacy | 5- & 9-PAHSA | - | Glucose Tolerance | 2mg/kg/day (each) | --INVALID-LINK-- |
| In Vivo Efficacy | 9-PAHSA | - | Glucose Tolerance | 12mg/kg/day | --INVALID-LINK-- |
| GLP-1 Secretion | 5- & 9-PAHSA | - | In vivo | Augmented | --INVALID-LINK-- |
| Insulin Secretion | 5- & 9-PAHSA | - | In vivo & Human Islets | Augmented | --INVALID-LINK-- |
Signaling Pathway and Experimental Workflow Diagrams
Caption: 12-PAHSA Signaling Pathways via GPR120.
Caption: Experimental Workflow for 12-PAHSA Research.
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to 12-PAHSA in cells expressing GPR120.
-
Cell Culture: HEK293 or CHO cells stably expressing human GPR120 are cultured in appropriate media.
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and culture to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove culture medium from the cells and add the dye-loading buffer.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation: Prepare a serial dilution of 12-PAHSA in the assay buffer.
-
Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Measure baseline fluorescence, then add the 12-PAHSA dilutions.
-
Continuously record the fluorescence signal to measure the change in intracellular calcium.
-
-
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the 12-PAHSA concentration to determine the EC50 value.
ERK1/2 Phosphorylation Western Blot
This protocol detects the phosphorylation of ERK1/2 in response to 12-PAHSA stimulation in a relevant cell type, such as RAW 264.7 macrophages.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat cells with various concentrations of 12-PAHSA for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
β-Arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to GPR120 upon stimulation with 12-PAHSA, often using a commercially available system like the PathHunter® assay.
-
Cell Line: Utilize a cell line engineered to co-express GPR120 fused to a fragment of β-galactosidase and β-arrestin 2 fused to the complementary fragment.
-
Cell Plating and Stimulation:
-
Plate the cells in a 96-well white-walled plate.
-
Add serial dilutions of 12-PAHSA and incubate for 60-90 minutes at 37°C.
-
-
Detection:
-
Add the detection reagent containing the chemiluminescent substrate for β-galactosidase.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin 2 recruitment. Plot the signal against the logarithm of the 12-PAHSA concentration to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the effect of 12-PAHSA on glucose metabolism in a mouse model.
-
Animals and Acclimation: Use male C57BL/6J mice and allow them to acclimate for at least one week.
-
12-PAHSA Administration:
-
Prepare a formulation of 12-PAHSA in a suitable vehicle (e.g., corn oil or a solution of PEG400 and Tween 80).
-
Administer 12-PAHSA or vehicle via oral gavage. The dosing regimen can be acute (a single dose) or chronic (daily dosing for a specified period).
-
-
OGTT Procedure:
-
Fast the mice for 6 hours.
-
Measure baseline blood glucose from a tail snip (time 0).
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance. Compare the AUC between the 12-PAHSA-treated and vehicle-treated groups.
Conclusion
The 12-PAHSA signaling pathway represents a compelling area of research with significant therapeutic potential for metabolic and inflammatory diseases. By acting through GPR120, this endogenous lipid mediator orchestrates a dual signaling response that improves insulin sensitivity and dampens inflammation. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the nuances of 12-PAHSA biology and accelerate the development of novel therapeutics targeting this pathway. Further investigation is warranted to elucidate the specific quantitative parameters of 12-PAHSA and to fully understand its physiological and pathophysiological roles.
References
The Discovery and Biological Significance of Palmitic Acid Esters of Hydroxystearic Acids (PAHSAs): A Technical Guide
Abstract
Palmitic acid esters of hydroxystearic acids (PAHSAs) represent a novel class of endogenous lipids with significant therapeutic potential. First identified in mammalian tissues, these molecules have garnered considerable interest for their anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery of PAHSAs, their quantitative distribution, detailed experimental protocols for their study, and the intricate signaling pathways through which they exert their biological effects. This document is intended for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of these unique bioactive lipids.
Introduction
The discovery of fatty acid esters of hydroxy fatty acids (FAHFAs), a novel class of endogenous lipids, has opened new avenues in the study of metabolic and inflammatory diseases. Among the various FAHFA families, palmitic acid esters of hydroxystearic acids (PAHSAs) have emerged as particularly promising due to their potent biological activities.[1][2] PAHSAs are comprised of a palmitic acid molecule esterified to a hydroxystearic acid. The position of the ester linkage on the hydroxystearic acid backbone gives rise to a variety of regioisomers, with 5-PAHSA and 9-PAHSA being the most extensively studied.[3][4]
Initial research leading to the discovery of PAHSAs arose from lipidomic analyses of adipose tissue from mice overexpressing the glucose transporter GLUT4 (AG4OX mice). These mice, despite being obese, exhibited enhanced insulin sensitivity, a phenotype that was linked to elevated levels of these novel lipids.[5] Subsequent studies revealed that PAHSA levels are diminished in the serum and adipose tissue of insulin-resistant humans and in mouse models of diabetes. Oral administration of PAHSAs to these mice was shown to improve glucose tolerance and stimulate the secretion of insulin and glucagon-like peptide-1 (GLP-1). These findings have positioned PAHSAs as potential therapeutic agents for the management of type 2 diabetes and other metabolic disorders.
This guide will delve into the quantitative aspects of PAHSA biology, provide detailed methodologies for their analysis, and elucidate the signaling pathways they modulate.
Quantitative Data on PAHSAs
The concentration of PAHSAs varies significantly across different tissues and is altered in states of metabolic dysregulation. The following tables summarize key quantitative data from published studies, providing a comparative overview of PAHSA levels and their biological effects.
Table 1: Endogenous Levels of PAHSA Regioisomers in Human and Mouse Tissues
| Tissue | Species | Condition | 5-PAHSA Concentration | 9-PAHSA Concentration | Other PAHSA Isomers | Reference |
| Adipose Tissue (Subcutaneous) | Human | Insulin-Sensitive | Higher Levels | Higher Levels | Present | |
| Adipose Tissue (Subcutaneous) | Human | Insulin-Resistant | Lower Levels | Lower Levels | Present | |
| Serum | Human | Insulin-Sensitive | Higher Levels | Higher Levels | Present | |
| Serum | Human | Insulin-Resistant | Lower Levels | Lower Levels | Present | |
| Adipose Tissue (Perigonadal) | Mouse | Chow-fed | Detectable | Detectable | Multiple isomers present | |
| Adipose Tissue (Perigonadal) | Mouse | High-Fat Diet | Lower Levels | Lower Levels | Multiple isomers present | |
| Serum | Mouse | Chow-fed | ~2-fold higher than HFD | ~2-fold higher than HFD | Multiple isomers present | |
| Serum | Mouse | High-Fat Diet | Lower Levels | Lower Levels | Multiple isomers present | |
| Liver | Mouse | Vehicle-treated | Not detected | Detectable | - | |
| Liver | Mouse | PAHSA-treated | Detectable | 2.5-fold increase | - | |
| Breast Milk | Human | Lean Mothers | Significantly higher | Present | Present | |
| Breast Milk | Human | Obese Mothers | Significantly lower | Present | Present |
Table 2: Effects of Exogenous PAHSA Administration on Metabolic Parameters
| PAHSA Isomer(s) | Animal Model | Dose and Route | Duration | Key Metabolic Effects | Reference |
| 5-PAHSA & 9-PAHSA | Aged, glucose-intolerant chow-fed mice | Single oral dose | Acute | Improved glucose tolerance | |
| 5-PAHSA & 9-PAHSA | High-fat diet-fed mice | Single oral dose | Acute | Improved glucose tolerance | |
| 5-PAHSA & 9-PAHSA | Chow-fed mice | 0.1 mg/d 5-PAHSA & 0.4 mg/d 9-PAHSA (s.c. minipumps) | Chronic (up to 5 months) | Improved insulin sensitivity and glucose tolerance | |
| 9-PAHSA | High-fat diet-fed mice | 12 mg/kg per day | Chronic | Lowered glycemia | |
| 5-PAHSA | db/db mice | 50 mg/kg and 150 mg/kg | 1 month | No improvement in glucose tolerance |
Experimental Protocols
The accurate quantification and biological characterization of PAHSAs rely on robust and validated experimental procedures. This section provides an overview of key methodologies for the extraction, analysis, and biological assessment of these lipids.
Extraction of PAHSAs from Adipose Tissue
The high lipid content of adipose tissue presents a challenge for the efficient extraction of PAHSAs. The following protocol is a modification of established methods for lipid extraction.
Materials:
-
Adipose tissue (~100-150 mg)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Internal standards (e.g., ¹³C-labeled PAHSAs)
-
Dounce homogenizer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
On ice, homogenize the adipose tissue sample in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform using a Dounce homogenizer.
-
Prior to homogenization, add a known amount of internal standard (e.g., 5 pmol/sample of ¹³C₄-9-PAHSA) to the chloroform for accurate quantification.
-
Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic (bottom) and aqueous (top) phases.
-
Carefully collect the lower organic phase into a new glass vial.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for PAHSA Isomer Separation and Quantification
The structural similarity of PAHSA regioisomers necessitates high-resolution analytical techniques for their separation and quantification. Reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18)
-
Mobile Phase A: 95:5 water:methanol with 0.1% ammonium hydroxide or formic acid
-
Mobile Phase B: 95:5 isopropanol:methanol with 0.1% ammonium hydroxide or formic acid
-
Gradient: A long isocratic gradient is often required for baseline separation of isomers. Optimization is crucial and may require run times of up to 90 minutes for complex biological samples.
-
Flow Rate: Typically 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative ion electrospray ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each PAHSA isomer and the internal standard. For example, for 9-PAHSA, the transition m/z 537.5 -> 283.3 can be used.
-
Collision Energy and other MS parameters: These need to be optimized for each specific instrument and analyte.
Challenges and Considerations:
-
Isomer Separation: Achieving baseline separation of all PAHSA regioisomers is challenging and requires careful optimization of the chromatographic method.
-
Ceramide Contamination: A C16:0 ceramide can co-elute and interfere with the detection of 5-PAHSA as they share major MRM transitions. Careful analysis of MRM transition ratios is necessary to differentiate them.
-
Background Signal: Solid-phase extraction (SPE) cartridges used for sample cleanup can introduce background PAHSA signals. Thorough washing of the SPE cartridges is essential to minimize this interference.
Signaling Pathways of PAHSAs
PAHSAs exert their diverse biological effects by modulating several key signaling pathways. The following sections detail the known mechanisms of action for these lipids, accompanied by visual representations created using the DOT language for Graphviz.
Activation of G-Protein Coupled Receptors (GPCRs)
PAHSAs have been identified as ligands for two key G-protein coupled receptors: GPR120 (also known as FFAR4) and GPR40 (also known as FFAR1).
Activation of GPR120 by PAHSAs, particularly 9-PAHSA, is a crucial mechanism for their anti-inflammatory and insulin-sensitizing effects.
Upon binding of 9-PAHSA, GPR120 couples to Gαq, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the translocation of GLUT4 to the plasma membrane and increased glucose uptake. Additionally, GPR120 activation can lead to the recruitment of β-arrestin-2, which mediates the inhibition of the NF-κB inflammatory pathway, contributing to the anti-inflammatory effects of PAHSAs.
PAHSAs also act as agonists for GPR40, a receptor primarily expressed in pancreatic β-cells and enteroendocrine cells.
Similar to GPR120, GPR40 activation by PAHSAs leads to a Gαq-mediated increase in intracellular calcium. In pancreatic β-cells, this rise in calcium potentiates glucose-stimulated insulin secretion. Pharmacological inhibition of GPR40 has been shown to block the beneficial effects of PAHSAs on glucose tolerance and insulin secretion in both mouse models and human islets.
Regulation of the Mdm2/p53 Pathway
Recent evidence suggests that PAHSAs can protect pancreatic β-cells from stress-induced senescence and apoptosis by modulating the Mdm2/p53 pathway.
PAHSAs have been shown to increase the expression of Mdm2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By promoting the degradation of p53, PAHSAs can inhibit the downstream activation of genes involved in cellular senescence and apoptosis. This protective mechanism is particularly relevant in the context of pancreatic β-cell dysfunction in diabetes, where metabolic stress can lead to increased p53 activity.
Conclusion and Future Directions
The discovery of PAHSAs has unveiled a novel endogenous mechanism for regulating glucose homeostasis and inflammation. The quantitative data clearly demonstrate a correlation between reduced PAHSA levels and insulin resistance, while exogenous administration shows promise in reversing this phenotype. The detailed experimental protocols provided in this guide should facilitate further research into the biology of these fascinating lipids.
The elucidation of the signaling pathways involving GPR120, GPR40, and the Mdm2/p53 axis provides a solid foundation for understanding the molecular mechanisms of PAHSA action. However, many questions remain. The enzymes responsible for the biosynthesis and degradation of specific PAHSA isomers are yet to be fully characterized. A deeper understanding of the structure-activity relationships of different PAHSA isomers will be crucial for the development of potent and selective therapeutic agents. Furthermore, the interplay between PAHSAs, the gut microbiota, and host metabolism is an exciting and rapidly evolving area of research.
References
- 1. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
12-PAHSA and Metabolic Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant potential in the regulation of metabolic and inflammatory processes.[1] First identified for their anti-diabetic and anti-inflammatory properties, this family of lipids has garnered considerable interest as a potential therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2] Among the various FAHFA isomers, 12-palmitic acid hydroxy stearic acid (12-PAHSA) is a notable member.[3][4] This technical guide provides an in-depth overview of the current understanding of 12-PAHSA, with a focus on its role in metabolic disease, its mechanisms of action, and the experimental methodologies used to study its effects.
12-PAHSA and its Association with Metabolic Health
Levels of PAHSAs, including 12-PAHSA, are closely correlated with insulin sensitivity. Studies have shown that concentrations of these lipids are reduced in the serum and adipose tissue of insulin-resistant humans and in mouse models of diet-induced obesity. Conversely, higher levels of 12-PAHSA are observed in the adipose tissue of glucose-tolerant mice that overexpress the GLUT4 glucose transporter. Furthermore, fasting has been shown to increase 12-PAHSA levels in certain tissues, suggesting a role in metabolic regulation in response to nutrient availability.
Mechanisms of Action
The biological effects of 12-PAHSA and other PAHSAs are primarily mediated through their interaction with G-protein coupled receptors (GPCRs), particularly GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4).
GPR40 Signaling
GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in regulating insulin secretion. Activation of GPR40 by fatty acids, including PAHSAs, leads to the activation of a Gαq/11-coupled signaling cascade. This results in the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a key trigger for the potentiation of glucose-stimulated insulin secretion (GSIS).
GPR120 Signaling
GPR120 is expressed in various tissues, including adipose tissue and macrophages, and is involved in mediating the anti-inflammatory and insulin-sensitizing effects of fatty acids. Similar to GPR40, GPR120 activation by ligands such as PAHSAs can stimulate a Gαq/11-mediated pathway, leading to increased intracellular calcium and activation of the ERK1/2 pathway. In adipocytes, this signaling cascade has been shown to enhance insulin-stimulated glucose uptake.
Furthermore, GPR120 activation in macrophages initiates a potent anti-inflammatory response. This is mediated through a β-arrestin 2-dependent pathway. Upon ligand binding, β-arrestin 2 is recruited to the receptor, leading to the internalization of the GPR120-β-arrestin 2 complex. This complex then interacts with and inhibits the TAK1-binding protein 1 (TAB1), thereby preventing the activation of the downstream pro-inflammatory kinases TAK1, JNK, and IKK. This ultimately leads to the inhibition of NF-κB, a key transcription factor for pro-inflammatory cytokines.
Therapeutic Potential of 12-PAHSA in Metabolic Disease
The multifaceted actions of 12-PAHSA and other PAHSAs highlight their therapeutic potential for metabolic disorders. Administration of PAHSAs in animal models of insulin resistance and obesity has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce adipose tissue inflammation. These beneficial effects are attributed to their ability to stimulate insulin and glucagon-like peptide-1 (GLP-1) secretion, enhance glucose uptake into peripheral tissues, and suppress inflammatory pathways.
Quantitative Data on PAHSA Effects
The following tables summarize quantitative data from various studies on the effects of PAHSAs on metabolic parameters. It is important to note that much of the existing research has focused on 5-PAHSA and 9-PAHSA, with less specific data available for 12-PAHSA.
Table 1: In Vivo Effects of PAHSA Administration on Glucose Homeostasis in Mice
| Parameter | Animal Model | PAHSA Isomer(s) & Dose | Outcome | Reference |
| Glucose Tolerance | Aged, glucose-intolerant chow-fed mice | Single oral dose of 5-PAHSA or 9-PAHSA | Improved glucose tolerance | |
| Insulin Sensitivity | Chow-fed and HFD-fed mice | Chronic subcutaneous infusion of 5- and 9-PAHSA | Improved insulin sensitivity and glucose tolerance | |
| Endogenous Glucose Production (EGP) | Chow- and HFD-fed mice | Acute and chronic PAHSA treatment | Enhanced insulin action to suppress EGP | |
| Insulin Secretion | Aged, glucose-intolerant chow-fed mice | Single oral dose of PAHSAs | Augmented glucose-stimulated insulin secretion | |
| GLP-1 Secretion | Aged, glucose-intolerant chow-fed mice | Single oral dose of PAHSAs | Augmented glucose-stimulated GLP-1 secretion |
Table 2: In Vitro Effects of PAHSAs
| Parameter | Cell Type/Tissue | PAHSA Isomer(s) & Concentration | Outcome | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated human islets | 9-PAHSA | Potentiated GSIS | |
| Glucose Uptake | 3T3-L1 adipocytes | PAHSAs | Enhanced insulin-stimulated glucose uptake | |
| GPR40 Activation | CHO cells expressing GPR40 | Various FFAs (C12-C22) | Elevation of intracellular Ca2+ (EC50 in µM range) | |
| Anti-inflammatory effect | Murine macrophages (J774A.1) | Palmitoleic acid (a monounsaturated fatty acid) | Reduced secretion of TNF-α and expression of COX-2 and TLR2 |
Table 3: Receptor Activation by Fatty Acids
| Receptor | Ligands | Downstream Signaling | Key Functions in Metabolic Disease | References |
| GPR40 (FFAR1) | Medium and long-chain FFAs (including PAHSAs) | Gαq/11, PLC, IP3, ↑[Ca2+]i | Potentiation of glucose-stimulated insulin secretion | |
| GPR120 (FFAR4) | Long-chain FFAs (including PAHSAs and ω-3 FAs) | Gαq/11, ↑[Ca2+]i, ERK1/2; β-arrestin 2, ↓NF-κB activation | Insulin sensitization, anti-inflammatory effects |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of 12-PAHSA and other FAHFAs.
Quantification of PAHSAs in Biological Samples using LC-MS/MS
Objective: To extract and quantify the levels of specific PAHSA isomers from tissues or biological fluids.
Methodology:
-
Sample Preparation:
-
Homogenize frozen tissue samples in a Bligh-Dyer solvent mixture (chloroform:methanol:water).
-
For serum or plasma, add the sample directly to the solvent mixture.
-
Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₆-9-PAHSA) for accurate quantification.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.
-
Collect the organic phase and dry it under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried lipid extract in a suitable solvent and load it onto an SPE cartridge (e.g., a weak anion exchange column) to enrich for FAHFAs and remove interfering lipids.
-
Wash the cartridge with a non-polar solvent to remove neutral lipids.
-
Elute the FAHFAs using a more polar solvent mixture.
-
-
LC-MS/MS Analysis:
-
Dry the eluted fraction and reconstitute it in a mobile phase-compatible solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a reversed-phase chromatography column to separate the different PAHSA isomers.
-
Perform detection and quantification using multiple reaction monitoring (MRM) in negative ion mode, monitoring for the specific precursor-to-product ion transitions for each PAHSA isomer and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of each PAHSA isomer by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
In Vivo Glucose Tolerance Test (GTT) in Mice
Objective: To assess the effect of 12-PAHSA administration on glucose clearance in vivo.
Methodology:
-
Animal Preparation:
-
Fast mice for 6-8 hours with free access to water.
-
Administer 12-PAHSA (or vehicle control) via oral gavage or intraperitoneal (IP) injection at a predetermined time before the glucose challenge.
-
-
Baseline Blood Glucose:
-
Obtain a baseline blood sample (t=0) from the tail vein and measure blood glucose using a glucometer.
-
-
Glucose Challenge:
-
Administer a bolus of D-glucose (typically 1-2 g/kg body weight) via oral gavage or IP injection.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for both the 12-PAHSA-treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. A lower AUC indicates improved glucose tolerance.
-
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To determine the effect of 12-PAHSA on insulin-stimulated glucose uptake in adipocytes.
Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation into mature adipocytes using a differentiation cocktail typically containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin.
-
-
Treatment:
-
Serum-starve the differentiated adipocytes for several hours.
-
Pre-incubate the cells with 12-PAHSA or vehicle control for a specified period.
-
-
Insulin Stimulation:
-
Stimulate the cells with a submaximal concentration of insulin to assess insulin sensitivity. Include a basal (no insulin) control.
-
-
Glucose Uptake Measurement:
-
Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) or a fluorescent glucose analog (e.g., 2-NBDG) to the cells for a short incubation period.
-
Wash the cells with ice-cold buffer to stop the uptake.
-
Lyse the cells and measure the amount of internalized glucose analog using a scintillation counter (for radiolabeled) or a fluorescence plate reader (for fluorescent).
-
-
Data Analysis:
-
Normalize the glucose uptake to the protein content of each well.
-
Compare the insulin-stimulated glucose uptake in 12-PAHSA-treated cells to that in vehicle-treated cells.
-
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
Objective: To evaluate the effect of 12-PAHSA on glucose-stimulated insulin secretion.
Methodology:
-
Islet Isolation:
-
Isolate pancreatic islets from mice or rats by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
-
Islet Culture and Treatment:
-
Culture the isolated islets overnight to allow for recovery.
-
Pre-incubate the islets in a low-glucose buffer.
-
Incubate batches of islets with low glucose, high glucose, and high glucose plus 12-PAHSA.
-
-
Supernatant Collection:
-
After the incubation period, collect the supernatant from each condition.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
Normalize the secreted insulin to the total insulin content of the islets or to the number of islets.
-
Compare the glucose-stimulated insulin secretion in the presence and absence of 12-PAHSA.
-
Signaling Pathways and Experimental Workflows
GPR40 Signaling Pathway in Pancreatic β-Cells
Caption: GPR40 signaling cascade in pancreatic β-cells initiated by 12-PAHSA.
GPR120 Anti-Inflammatory Signaling Pathway in Macrophages
Caption: GPR120-mediated anti-inflammatory signaling in macrophages.
Experimental Workflow for PAHSA Quantification
Caption: Workflow for the extraction and quantification of PAHSAs from biological samples.
Conclusion
12-PAHSA and the broader family of FAHFAs represent a promising area of research for the development of novel therapeutics for metabolic diseases. Their endogenous nature and beneficial effects on glucose homeostasis and inflammation make them attractive candidates for drug development. This technical guide has provided a comprehensive overview of the current knowledge surrounding 12-PAHSA, including its mechanisms of action, quantitative effects, and the experimental protocols used for its investigation. Further research is warranted to fully elucidate the therapeutic potential of 12-PAHSA and to translate these findings into clinical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40, a free fatty acid receptor on pancreatic beta cells, regulates insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
The Anti-Inflammatory Properties of PAHSAs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have emerged as potent regulators of inflammation and metabolism. Their discovery has opened new avenues for therapeutic intervention in a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory effects of PAHSAs, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate their function. Quantitative data from key studies are summarized, and critical signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals in the field.
Introduction to PAHSAs and Inflammation
PAHSAs are a specific type of fatty acid esters of hydroxy fatty acids (FAHFAs) that have demonstrated significant anti-inflammatory and anti-diabetic properties.[1][2] These endogenous lipids are found in various mammalian tissues and their circulating levels have been correlated with insulin sensitivity.[3][4] Research has shown that specific PAHSA isomers, such as 5-PAHSA and 9-PAHSA, can modulate immune responses and attenuate inflammation in various preclinical models.[5] Their ability to target key inflammatory pathways makes them promising candidates for the development of novel therapeutics for chronic inflammatory diseases such as colitis and type 2 diabetes.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of PAHSAs are mediated through several mechanisms, primarily involving the activation of G-protein coupled receptors (GPCRs) and the modulation of intracellular signaling cascades.
G-Protein Coupled Receptor 120 (GPR120) Activation
A key mechanism through which PAHSAs exert their anti-inflammatory effects is by acting as ligands for GPR120. GPR120 is expressed in various immune cells, including macrophages, and its activation by ligands such as omega-3 fatty acids and PAHSAs leads to the suppression of inflammatory signaling.
Upon binding to GPR120, PAHSAs can initiate a signaling cascade that involves the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex can then interact with and inhibit transforming growth factor-β-activated kinase 1 (TAK1), a critical upstream kinase in the NF-κB and JNK signaling pathways. This inhibition prevents the downstream activation of these pro-inflammatory pathways.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. PAHSAs have been shown to inhibit the activation of the NF-κB pathway. This inhibition is, in part, mediated by the GPR120-dependent mechanism described above, which prevents the activation of the IκB kinase (IKK) complex. By inhibiting IKK, PAHSAs prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the retention of NF-κB in an inactive state in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of PAHSAs have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data on the effects of different PAHSA isomers on inflammatory markers.
Table 1: In Vitro Anti-inflammatory Effects of 9-PAHSA
| Cell Type | Inflammatory Stimulus | PAHSA Isomer | Concentration | Effect | Reference |
| Human CD4+ T-cells | CCL19 | 9-PAHSA | 10 µM | Reduction in T-cell migration | |
| Human cellular model of immunity (MIMIC® PTE) | LPS (10 ng/mL) | 9-PAHSA | 10 µM | 2-fold reduction in CXCL10 secretion | |
| Human cellular model of immunity (MIMIC® PTE) | LPS (10 ng/mL) | 9-PAHSA | 100 µM | 3.7-fold reduction in CXCL10 secretion | |
| Human cellular model of immunity (MIMIC® PTE) | LPS (10 ng/mL) | 5-PAHSA | 100 µM | 1.8-fold reduction in CXCL10 secretion | |
| RAW 264.7 macrophages | LPS (100 ng/mL) | 9-PAHSA | 2-10 µM | Suppression of IL-1β and IL-6 gene expression | |
| Bone marrow-derived dendritic cells (BMDCs) | LPS | 9-PAHSA | Dose-dependent | Inhibition of CD80, CD86, CD40, and MHCII expression |
Table 2: IC50 Values of 9-PAHSA on Chemokine Receptors
| Receptor | IC50 (µM) | Reference |
| CCR6 | ~10 | |
| CCR7 | ~5 | |
| CXCR4 | ~8 | |
| CXCR5 | ~15 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of PAHSAs.
In Vitro Macrophage Stimulation Assay
This protocol describes the stimulation of bone marrow-derived macrophages (BMDMs) with lipopolysaccharide (LPS) to induce an inflammatory response and assess the effects of PAHSA treatment.
4.1.1. Differentiation of Bone Marrow-Derived Macrophages
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.
-
On day 7, detach the differentiated BMDMs using a cell scraper.
4.1.2. Macrophage Stimulation and PAHSA Treatment
-
Seed the BMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of PAHSAs (e.g., 1, 10, 50 µM) or vehicle (e.g., DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6, 12, or 24 hours).
-
Collect the cell culture supernatants for cytokine analysis.
-
Lyse the cells to extract protein or RNA for western blotting or qRT-PCR analysis, respectively.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This in vivo model is used to induce colitis in mice and evaluate the therapeutic potential of PAHSAs.
4.2.1. Induction of Acute Colitis
-
Administer 2-3% (w/v) DSS in the drinking water of mice for 7 consecutive days.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
4.2.2. PAHSA Treatment
-
Administer PAHSAs (e.g., 10 mg/kg) or vehicle daily via oral gavage, starting from the first day of DSS administration.
4.2.3. Assessment of Colitis Severity
-
At the end of the experiment (e.g., day 8), euthanize the mice and collect the colons.
-
Measure the colon length (a shorter colon indicates more severe inflammation).
-
Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
-
Extract RNA from a colon segment to analyze the expression of pro-inflammatory cytokine genes by qRT-PCR.
Cytokine Measurement by ELISA
This protocol outlines the steps for quantifying cytokine levels in cell culture supernatants or tissue homogenates using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards of known cytokine concentrations and the experimental samples (cell culture supernatants or diluted tissue homogenates) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Conclusion
PAHSAs represent a novel class of endogenous lipids with potent anti-inflammatory properties. Their ability to modulate key inflammatory signaling pathways, such as those mediated by GPR120 and NF-κB, underscores their therapeutic potential for a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of PAHSAs, offering valuable quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This information is intended to serve as a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of these promising bioactive lipids. Further research is warranted to fully elucidate the structure-activity relationships of different PAHSA isomers and to translate these preclinical findings into effective clinical therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 4. protocols.io [protocols.io]
- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Ace Therapeutics [acetherapeutics.com]
The Role of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Insulin Sensitivity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties. Discovered through lipidomic analysis of adipose tissue from insulin-sensitive mice, these lipokines have emerged as critical regulators of glucose homeostasis. This technical guide provides a comprehensive overview of the role of FAHFAs in insulin sensitivity, detailing their signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining detailed experimental protocols for their investigation. Visualized signaling cascades and experimental workflows are provided to facilitate a deeper understanding of their mechanism of action and to aid in the design of future research and drug development initiatives.
Introduction: Discovery and Significance of FAHFAs
FAHFAs were first identified in the adipose tissue of mice overexpressing the glucose transporter GLUT4, a model of enhanced insulin sensitivity. These mice exhibited 16- to 18-fold higher levels of specific FAHFA families, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), compared to wild-type controls[1]. Subsequent research has established a strong correlation between circulating FAHFA levels and insulin sensitivity in both rodents and humans[1][2][3]. Notably, levels of PAHSAs are significantly reduced in the serum and adipose tissue of insulin-resistant individuals, suggesting that a deficiency in these lipids may contribute to the pathophysiology of type 2 diabetes[1]. The administration of synthetic FAHFAs to animal models of obesity and diabetes has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation, highlighting their therapeutic potential.
Quantitative Data on FAHFA Levels and Effects on Insulin Sensitivity
The following tables summarize key quantitative findings from studies investigating the relationship between FAHFAs and insulin sensitivity.
Table 1: FAHFA Levels in Relation to Insulin Sensitivity
| FAHFA Isomer/Family | Species/Population | Tissue/Fluid | Observation | Fold Change/Percentage Change | Reference |
| Total PAHSAs | Human | Serum | Reduced in insulin-resistant vs. insulin-sensitive individuals | ~40% reduction | |
| 5-, 10-, 12/13-PAHSAs | Human | Serum | Reduced in insulin-resistant vs. insulin-sensitive individuals | 40-55% reduction | |
| Total FAHFAs | Human | Serum | Lower in obese vs. non-obese individuals | Median 3.24 vs. 5.22 nmol/L | |
| 9-OAHSA | Human | Serum | Increased after surgery-induced weight loss | Not specified | |
| Total FAHFAs | Human | Serum | Higher in omnivores vs. vegetarians/vegans | Median 12.82 vs. 5.86 nmol/L | |
| Total FAHFAs | Human | Serum | Increased after 1 week of high saturated fatty acid overfeeding | Median 4.31 to 6.96 nmol/L | |
| PAHSAs | AG4OX Mice (insulin-sensitive) | Adipose Tissue | Elevated compared to wild-type mice | 16-18 fold increase |
Table 2: Effects of FAHFA Administration on Glucose Homeostasis in Mice
| FAHFA Isomer | Mouse Model | Parameter | Effect | Quantitative Change | Reference |
| 5- or 9-PAHSA | Aged, chow-fed mice | Glucose Tolerance | Improved | Not specified | |
| 5- or 9-PAHSA | High-fat diet-fed mice | Glucose Tolerance | Improved | Not specified | |
| 9-PAHPA or 9-OAHPA | Obese diabetic mice | Insulin Sensitivity | Improved | Not specified | |
| 9-PAHSA | Mice | Insulin Secretion | Stimulated | Not specified | |
| 9-PAHSA | Mice | GLP-1 Secretion | Stimulated | Not specified |
Signaling Pathways of FAHFA-Mediated Insulin Sensitization
FAHFAs exert their beneficial effects on insulin sensitivity through multiple signaling pathways, primarily involving the G-protein coupled receptor 120 (GPR120) and potentially peroxisome proliferator-activated receptor-γ (PPARγ).
GPR120-Mediated Signaling
GPR120, a receptor for long-chain fatty acids, is highly expressed in adipose tissue and macrophages. FAHFAs, such as 9-PAHSA, act as endogenous ligands for GPR120. Activation of GPR120 in adipocytes enhances insulin-stimulated glucose uptake. In macrophages, GPR120 signaling mediates potent anti-inflammatory effects, which is crucial as chronic low-grade inflammation is a key driver of insulin resistance. The binding of FAHFAs to GPR120 can initiate a signaling cascade that leads to the potentiation of insulin signaling, including the phosphorylation of Akt, a key downstream effector of the insulin receptor.
Caption: FAHFA signaling through GPR120 enhances insulin-stimulated glucose uptake.
Interaction with PPARγ
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis and a key target of the thiazolidinedione (TZD) class of insulin-sensitizing drugs. While direct binding of FAHFAs to PPARγ has not been definitively established, the insulin-sensitizing effects of FAHFAs share similarities with those of PPARγ agonists. PPARγ activation promotes lipid storage in adipose tissue, thereby preventing ectopic lipid accumulation in other tissues like muscle and liver, which is a major cause of insulin resistance. It is plausible that FAHFAs may indirectly modulate PPARγ activity or act downstream of PPARγ signaling to contribute to their beneficial metabolic effects.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of FAHFAs. This section provides detailed methodologies for key experiments.
Quantification of FAHFAs in Biological Samples
Objective: To extract and quantify FAHFA isomers from tissues or biofluids using liquid chromatography-mass spectrometry (LC-MS).
Methodology based on established protocols:
-
Internal Standard Spiking: To the sample (e.g., 200 µL of serum or homogenized tissue), add a known amount of a stable isotope-labeled internal standard, such as 13C4-9-PAHSA, to correct for extraction losses.
-
Lipid Extraction: Perform a modified Bligh-Dyer or Folch extraction. For serum, add phosphate-buffered saline (PBS), methanol, and chloroform in a specific ratio (e.g., 1.3 mL PBS, 1.5 mL methanol, 3 mL chloroform). Vortex vigorously and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in a small volume of a non-polar solvent like chloroform or hexane.
-
Apply the reconstituted sample to a pre-conditioned silica SPE cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., 5% ethyl acetate in hexane) to elute neutral lipids like triglycerides and cholesterol esters.
-
Elute the FAHFA fraction with a more polar solvent, such as 100% ethyl acetate.
-
-
LC-MS/MS Analysis:
-
Dry the FAHFA fraction and reconstitute in an appropriate solvent (e.g., methanol) for injection.
-
Separate FAHFA isomers using a C18 reverse-phase column on a UPLC or HPLC system. An isocratic flow with a mobile phase such as methanol:water with ammonium acetate can be used.
-
Detect and quantify the FAHFAs using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use specific precursor-product ion transitions for each FAHFA isomer and the internal standard.
-
Caption: Experimental workflow for the quantification of FAHFAs.
In Vivo Glucose Tolerance Test (GTT) in Mice
Objective: To assess the effect of FAHFA administration on the ability of mice to clear a glucose load.
Methodology based on standard protocols:
-
Acclimation and Fasting: Acclimate mice to handling. Fast the mice for 6 hours prior to the test. Ensure free access to water.
-
FAHFA Administration (if applicable): Administer the FAHFA compound (e.g., 9-PAHSA) or vehicle control via oral gavage or intraperitoneal (IP) injection at a predetermined time before the glucose challenge.
-
Baseline Blood Glucose: Obtain a baseline blood sample (t=0) by tail tipping. Measure blood glucose using a calibrated glucometer.
-
Glucose Challenge: Administer a bolus of D-glucose (typically 1-2 g/kg body weight) via IP injection or oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
In Vitro GLUT4 Translocation Assay
Objective: To measure the effect of FAHFAs on the insulin-stimulated translocation of the GLUT4 glucose transporter to the plasma membrane in adipocytes or muscle cells.
Methodology based on established assays:
-
Cell Culture: Use a suitable cell line, such as 3T3-L1 adipocytes or L6 muscle cells, stably expressing GLUT4 tagged with a reporter like myc or GFP (L6-GLUT4myc).
-
Serum Starvation: Prior to the experiment, serum-starve the cells for a defined period (e.g., 2-4 hours) to establish a basal state with low GLUT4 at the plasma membrane.
-
FAHFA and Insulin Treatment:
-
Pre-incubate cells with the desired concentration of FAHFA or vehicle control for a specified duration.
-
Stimulate the cells with a submaximal or maximal concentration of insulin (e.g., 100 nM) for a short period (e.g., 20-30 minutes) to induce GLUT4 translocation.
-
-
Detection of Surface GLUT4:
-
For myc-tagged GLUT4: Do not permeabilize the cells. Incubate with a primary antibody against the extracellular myc tag. Follow with a secondary antibody conjugated to a fluorescent probe or an enzyme for colorimetric detection.
-
For GFP-tagged GLUT4: Visualize the translocation of GFP fluorescence from a perinuclear location to the plasma membrane using fluorescence microscopy.
-
-
Quantification: Quantify the fluorescence intensity at the plasma membrane or the colorimetric signal. Normalize the insulin-stimulated signal to the basal (unstimulated) signal.
Western Blot for Akt Phosphorylation
Objective: To assess the effect of FAHFAs on the insulin signaling pathway by measuring the phosphorylation of Akt (a key downstream kinase).
Methodology based on standard Western blotting protocols:
-
Cell Treatment and Lysis: Treat cells (e.g., 3T3-L1 adipocytes) as described in the GLUT4 translocation assay. After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or Thr308).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt. Quantify band intensities using densitometry software.
Caption: Workflow for assessing Akt phosphorylation via Western blot.
Conclusion and Future Directions
FAHFAs are a promising class of endogenous lipids that play a significant role in maintaining insulin sensitivity. Their mechanism of action, involving GPR120 activation and potentiation of insulin signaling, offers novel therapeutic avenues for the treatment of type 2 diabetes and other metabolic disorders. The quantitative data consistently demonstrate a link between lower FAHFA levels and insulin resistance, while preclinical studies confirm that their administration can reverse key features of metabolic disease. The detailed protocols provided in this guide are intended to facilitate further research into the biology of FAHFAs, from basic mechanistic studies to translational drug development. Future research should focus on elucidating the enzymes responsible for FAHFA biosynthesis and degradation, identifying other potential receptors and signaling pathways, and conducting long-term clinical trials to establish the safety and efficacy of FAHFA-based therapies in humans.
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gender-based heterogeneity of FAHFAs in trained runners - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Branched-Chain Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of branched-chain fatty acid (BCFA) ester biosynthesis. It covers the fundamental biochemical pathways, key enzymatic players, regulatory mechanisms, and detailed experimental protocols relevant to the field. Quantitative data is summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate understanding.
Introduction
Branched-chain fatty acids (BCFAs) are aliphatic carboxylic acids characterized by one or more methyl branches along their carbon chain. They are integral components of the cell membranes of many bacteria, influencing membrane fluidity and permeability.[1][2] BCFAs are typically found as iso- or anteiso- forms, depending on the position of the methyl group.[3] The esterification of these fatty acids with alcohols results in the formation of branched-chain fatty acid esters (BCFA esters), molecules with significant industrial potential as biofuels and oleochemicals due to their improved cold-flow properties compared to their straight-chain counterparts.[4] Understanding the biosynthesis of BCFA esters is crucial for metabolic engineering efforts aimed at their overproduction and for the development of novel antimicrobial agents targeting these unique bacterial pathways.
Core Biosynthetic Pathways
The biosynthesis of BCFA esters is a multi-step process that begins with the formation of branched-chain acyl-CoA primers, followed by their elongation via the fatty acid synthase (FAS) system, and finally, esterification with an alcohol.
Priming of Branched-Chain Fatty Acid Synthesis
The initial step in BCFA synthesis is the generation of short, branched-chain acyl-CoA molecules that serve as primers for the fatty acid elongation machinery.[5] These primers are derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.
The pathway involves two key enzymatic steps:
-
Transamination: A branched-chain amino acid aminotransferase (BCAT) catalyzes the transfer of an amino group from a BCAA to an α-keto acid, typically α-ketoglutarate, to form a branched-chain α-keto acid (BCKA).
-
Oxidative Decarboxylation: The resulting BCKA is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce the corresponding branched-chain acyl-CoA.
The specific primers generated are:
-
Isobutyryl-CoA from valine, leading to the synthesis of even-numbered iso-BCFAs.
-
Isovaleryl-CoA from leucine, leading to the synthesis of odd-numbered iso-BCFAs.
-
2-Methylbutyryl-CoA from isoleucine, leading to the synthesis of odd-numbered anteiso-BCFAs.
Elongation of the Acyl Chain
Once the branched-chain acyl-CoA primers are formed, they enter the fatty acid synthesis (FAS) cycle for elongation. In bacteria, this is typically the Type II FAS system, which involves a series of discrete enzymes. The key enzyme initiating this process is β-ketoacyl-ACP synthase III (FabH), which condenses the branched-chain acyl-CoA primer with malonyl-ACP. Subsequent rounds of elongation involve the sequential action of β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI), with malonyl-CoA serving as the two-carbon donor in each cycle.
Esterification to Form Branched-Chain Fatty Acid Esters
The final step is the esterification of the newly synthesized branched-chain fatty acyl-ACP or acyl-CoA with an alcohol to form a BCFA ester. This reaction is catalyzed by enzymes with acyltransferase activity, most notably wax ester synthases (WS). These enzymes can utilize a variety of alcohols, leading to the formation of different esters, such as fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs).
Key Enzymes and Their Mechanisms
Several key enzymes govern the biosynthesis of BCFA esters. Their substrate specificities and kinetic properties are critical determinants of the final product profile.
Branched-Chain Amino Acid Aminotransferase (BCAT)
-
Function: Catalyzes the reversible transamination of BCAAs to their corresponding BCKAs.
-
Mechanism: Employs a pyridoxal phosphate (PLP) cofactor in a bi-bi ping-pong kinetic mechanism.
-
Isozymes: In many organisms, both cytosolic and mitochondrial isozymes exist with differing substrate specificities.
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)
-
Function: Catalyzes the irreversible oxidative decarboxylation of BCKAs to branched-chain acyl-CoAs.
-
Mechanism: A large, multi-enzyme complex homologous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. It utilizes thiamine pyrophosphate (TPP), lipoamide, FAD, and NAD+ as cofactors.
β-Ketoacyl-ACP Synthase III (FabH)
-
Function: Initiates fatty acid synthesis by condensing an acyl-CoA primer with malonyl-ACP. The substrate specificity of FabH is a major determinant in whether a bacterium produces straight-chain or branched-chain fatty acids.
-
Mechanism: In E. coli, FabH has a high specificity for acetyl-CoA, leading to straight-chain fatty acids. In contrast, the FabH homologs in Bacillus subtilis can efficiently utilize branched-chain acyl-CoAs.
Wax Ester Synthase (WS) / Acyl-CoA:Diacylglycerol Acyltransferase (DGAT)
-
Function: These enzymes exhibit broad substrate specificity and can catalyze the formation of esters from acyl-CoAs and a variety of alcohols.
-
Mechanism: They are bifunctional enzymes that can also be involved in the synthesis of triacylglycerols.
Regulation of Biosynthesis
The biosynthesis of BCFA esters is tightly regulated at both the transcriptional and post-transcriptional levels to ensure a balanced supply of these essential membrane components.
Transcriptional Regulation in Bacteria
In bacteria, the expression of genes involved in BCAA and BCFA biosynthesis is often controlled by global transcriptional regulators that sense the nutritional status of the cell.
-
Bacillus subtilis :
-
CodY: A key global regulator that represses the expression of many biosynthetic genes, including those for BCAAs, in response to high intracellular concentrations of BCAAs and GTP. When BCAA levels are low, CodY repression is lifted, allowing for the synthesis of the precursors for BCFAs.
-
FapR: A repressor of fatty acid synthesis genes that is allosterically inhibited by malonyl-CoA. When malonyl-CoA levels are high, FapR is inactivated, and the transcription of FAS genes proceeds.
-
-
Escherichia coli :
-
Stringent Response: During amino acid starvation, the stringent response, mediated by the alarmone (p)ppGpp, leads to the repression of fatty acid biosynthetic genes, including the fabH promoter.
-
The following diagram illustrates the transcriptional regulation of BCAA biosynthesis in Bacillus subtilis.
References
- 1. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Saccharomyces cerevisiae for production of fatty acid short- and branched-chain alkyl esters biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]
Methodological & Application
Application Notes and Protocols for 12-Pahsa-13C16 as an LC-MS Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties.[1][2] Their discovery has opened new avenues for therapeutic research in metabolic diseases. Accurate quantification of these bioactive lipids in biological matrices is crucial for understanding their physiological roles and for the development of new drugs. 12-PAHSA, a specific isomer of PAHSA, has been identified as a key member of this lipid family.[3]
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of lipids like PAHSAs.[4] The use of a stable isotope-labeled internal standard is essential for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision.[5] This document provides detailed application notes and protocols for the use of 12-Pahsa-13C16 as an internal standard for the quantification of 12-PAHSA and other related fatty acid esters of hydroxy fatty acids (FAHFAs) in biological samples.
Chemical Structure:
-
12-PAHSA: 12-[(1-oxohexadecyl)oxy]-octadecanoic acid
-
Molecular Formula: C34H66O4
-
Monoisotopic Mass: 538.49611 u
This compound is a stable isotope-labeled analog of 12-PAHSA, where the 16 carbons of the palmitic acid moiety are replaced with Carbon-13 isotopes. This mass shift allows for its clear differentiation from the endogenous analyte in the mass spectrometer while maintaining nearly identical chemical and physical properties, making it an ideal internal standard.
Signaling and Biological Relevance
PAHSAs are known to exert their biological effects through various mechanisms, including the activation of G-protein coupled receptors like GPR120. This signaling cascade can lead to improved glucose tolerance, increased insulin secretion, and reduced inflammation, making PAHSAs promising targets in the context of type 2 diabetes and other metabolic disorders.
Experimental Protocols
This section details the protocol for the extraction and quantification of PAHSAs from biological samples, such as plasma or tissue, using this compound as an internal standard.
Materials and Reagents
-
This compound Internal Standard Solution (e.g., 10 µg/mL in ethanol)
-
Methanol (LC-MS Grade)
-
Chloroform (HPLC Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Iso-octane (HPLC Grade)
-
Hydrochloric Acid (HCl)
-
Nitrogen Gas
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
Sample Preparation: Lipid Extraction
The following workflow outlines the lipid extraction process from a biological sample.
Detailed Steps:
-
Sample Collection: Start with a precisely measured amount of the biological sample (e.g., 200 µL of plasma or a known weight of homogenized tissue).
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample. The amount should be optimized to be within the linear range of the assay and comparable to the expected endogenous levels of 12-PAHSA.
-
Acidification and Protein Precipitation: Add 1 volume of methanol and acidify with HCl to a final concentration of approximately 25 mM. Vortex thoroughly. This step helps to lyse cells and precipitate proteins.
-
Liquid-Liquid Extraction:
-
Add 1 mL of iso-octane to the sample mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 2 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer (containing the lipids) to a new clean tube.
-
Repeat the iso-octane extraction on the remaining aqueous layer and combine the organic fractions.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the combined organic fractions under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:15:0.1 ACN/MeOH/HAc).
-
LC-MS/MS Analysis
A targeted approach using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is recommended for high sensitivity and specificity.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol/Acetic Acid (80/15/0.1, v/v/v) |
| Gradient | Start at 20% B, ramp to 100% B over 10 min, hold for 3 min, re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument Dependent (Optimize for best signal) |
MRM Transitions:
The fragmentation of the [M-H]⁻ precursor ion of PAHSAs typically yields characteristic product ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 12-PAHSA | 537.5 | 255.2 (Palmitic Acid) | Optimized (e.g., 20-25) |
| 281.2 (Octadecenoic Acid) | Optimized (e.g., 20-25) | ||
| This compound (IS) | 553.5 | 271.2 (13C16-Palmitic Acid) | Optimized (e.g., 20-25) |
Note: Collision energies should be optimized for the specific instrument being used.
Data Analysis and Quantitative Results
Quantification is achieved by calculating the ratio of the peak area of the endogenous 12-PAHSA to the peak area of the this compound internal standard. A calibration curve is constructed using known concentrations of a non-labeled 12-PAHSA standard, also spiked with the same amount of internal standard.
Representative Performance Data
The following table summarizes the expected performance characteristics of the method.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5-100 nM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Compensated by Internal Standard |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 12-PAHSA in various biological matrices by LC-MS/MS. This protocol offers the necessary detail for researchers in academic and drug development settings to implement a high-sensitivity assay for this important class of bioactive lipids. The ability to accurately measure PAHSAs will facilitate further research into their role in health and disease, and support the development of novel therapeutics targeting metabolic disorders.
References
- 1. 12-PAHSA (CHEBI:84468) [ebi.ac.uk]
- 2. avantiresearch.com [avantiresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) in Human Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are a class of endogenous lipids with significant biological activities, including anti-inflammatory and insulin-sensitizing effects. Circulating levels of PAHSAs in plasma have been identified as potential biomarkers for metabolic diseases such as type 2 diabetes and insulin resistance.[1][2] Accurate and precise quantification of PAHSA isomers in plasma is crucial for understanding their physiological roles and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the quantitative analysis of PAHSAs in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative PAHSA Levels in Human Plasma
The following tables summarize reported concentrations of various fatty acid esters of hydroxy fatty acids (FAHFAs), including PAHSAs, in human plasma from healthy individuals and those with metabolic conditions. It is important to note that absolute concentrations can vary between studies due to differences in analytical methodologies and patient cohorts.
Table 1: Plasma Concentrations of FAHFAs in Healthy Individuals
| Analyte | Concentration (nmol/L) | Notes | Reference |
| 9-POHSA | 1184.4 ± 526.1 | Major endogenous FAHFA detected. | [1] |
| 9-OAHSA | 374.0 ± 194.6 | Second most abundant FAHFA detected. | [1] |
| 5-PAHSA | Below Limit of Detection | - | [1] |
| 9-PAHSA | Below Limit of Detection | - | |
| 12-PAHSA | Below Limit of Detection | - |
POHSA: Palmitoleic Acid Ester of Hydroxy Stearic Acid; OAHSA: Oleic Acid Ester of Hydroxy Stearic Acid.
Table 2: Relative Changes in Plasma PAHSA Levels in Disease States
| PAHSA Isomer | Condition | Relative Change | Reference |
| Total PAHSAs | Insulin Resistance | Lower in insulin-resistant individuals | |
| 9-PAHSA | Type 2 Diabetes | Decreased in diabetic patients | |
| 5-PAHSA | Worsening Glucose Tolerance | Decrease correlated with progression to impaired glucose tolerance | |
| 9-PAHSA | Worsening Glucose Tolerance | Decrease correlated with progression to impaired glucose tolerance |
Experimental Protocols
This section details the methodologies for the quantitative analysis of PAHSAs in plasma, from sample preparation to LC-MS/MS analysis.
Protocol 1: Synthesis of Deuterated 9-PAHSA Internal Standard
A deuterated internal standard is essential for accurate quantification to correct for matrix effects and variations in extraction efficiency. This protocol outlines the synthesis of d4-9-PAHSA.
Materials:
-
9-Hydroxystearic acid
-
Deuterated palmitic acid (d4-palmitic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Activation of d4-Palmitic Acid: Dissolve d4-palmitic acid and DCC in anhydrous DCM in a 1:1 molar ratio. Stir the reaction mixture at room temperature for 1 hour to form the activated ester.
-
Esterification: In a separate flask, dissolve 9-hydroxystearic acid and a catalytic amount of DMAP in anhydrous DCM.
-
Add the activated d4-palmitic acid solution dropwise to the 9-hydroxystearic acid solution.
-
Allow the reaction to proceed at room temperature overnight with continuous stirring.
-
Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate gradient to obtain pure d4-9-PAHSA.
-
Confirm the structure and purity of the synthesized standard by NMR and mass spectrometry.
Protocol 2: Plasma Sample Preparation and Lipid Extraction
This protocol describes the extraction of lipids, including PAHSAs, from human plasma.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Deuterated 9-PAHSA internal standard solution (in methanol)
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma, add 1.3 mL of PBS.
-
Add a known amount of the deuterated 9-PAHSA internal standard solution.
-
Add 1.5 mL of methanol, followed by 3 mL of chloroform.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a small volume of the initial LC mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for PAHSA Enrichment
SPE is employed to enrich PAHSAs and remove interfering substances from the lipid extract.
Materials:
-
Silica-based SPE cartridges (e.g., 100 mg)
-
Hexane (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Methanol (LC-MS grade)
-
Dried lipid extract from Protocol 2
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 3 mL of methanol, 3 mL of ethyl acetate, and 3 mL of hexane.
-
Sample Loading: Re-dissolve the dried lipid extract in a small volume of hexane and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of hexane to remove non-polar lipids.
-
Elution: Elute the PAHSAs from the cartridge using 3 mL of a 95:5 (v/v) hexane:ethyl acetate mixture.
-
Drying: Dry the eluted fraction under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the enriched PAHSA fraction in a small, precise volume of the initial LC mobile phase for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Quantification of PAHSAs
This protocol provides typical parameters for the separation and detection of PAHSA isomers.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: Methanol with 0.01% ammonium hydroxide
-
Gradient: A linear gradient from 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 80% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Spray Voltage: -3.0 kV
-
Sheath Gas Pressure: 40 psi
-
Auxiliary Gas Pressure: 15 psi
-
Ion Transfer Tube Temperature: 350 °C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
9-PAHSA: 537.5 -> 255.2 (quantifier), 537.5 -> 299.3 (qualifier)
-
d4-9-PAHSA: 541.5 -> 259.2 (quantifier)
-
Data Analysis:
-
Quantify the endogenous PAHSA isomers by calculating the peak area ratio of the analyte to the deuterated internal standard.
-
Generate a calibration curve using known concentrations of non-deuterated PAHSA standards spiked with a constant amount of the deuterated internal standard.
-
Determine the concentration of PAHSAs in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualization of Pathways and Workflows
References
Application Notes and Protocols for the Extraction of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) from Adipose Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4] First identified in the adipose tissue of insulin-sensitive mice, these lipids are gaining significant attention for their therapeutic potential in metabolic diseases.[2] FAHFAs are comprised of a fatty acid ester-linked to a hydroxy fatty acid, with numerous families and regioisomers existing based on the constituent fatty acids and the position of the ester linkage. Palmitic acid esters of hydroxy stearic acids (PAHSAs) and oleic acid esters of hydroxy stearic acids (OAHSAs) are among the most studied FAHFA families.
Given their low abundance and the complexity of the lipidome, robust and reliable methods for the extraction and quantification of FAHFAs from biological matrices are crucial for advancing research in this field. This document provides a detailed protocol for the extraction of FAHFAs from adipose tissue, their enrichment using solid-phase extraction (SPE), and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data Summary
The concentration of FAHFAs can vary significantly between different adipose tissue depots and physiological states. The following table summarizes representative quantitative data for various FAHFA families in murine and human adipose tissue.
| FAHFA Family | Species | Adipose Depot | Concentration Range (pmol/g or as specified) | Reference |
| PAHSAs | Mouse | Perigonadal White Adipose Tissue (PGWAT) | ~1,000 - 10,000 pmol/g | |
| Mouse | Subcutaneous White Adipose Tissue (SQWAT) | ~500 - 5,000 pmol/g | ||
| Mouse | Brown Adipose Tissue (BAT) | ~200 - 2,000 pmol/g | ||
| Human | Subcutaneous Adipose Tissue | Levels are reduced in insulin-resistant individuals | ||
| OAHSAs | Mouse | Perigonadal White Adipose Tissue (PGWAT) | Generally lower than PAHSAs | |
| Mouse | Subcutaneous White Adipose Tissue (SQWAT) | Detectable levels | ||
| SAHSAs | Mouse | Visceral Adipose Tissue | Detected among 51 FAHFA families | |
| POHSAs | Mouse | 3T3-L1 Adipocytes | Increased with TNF-α treatment |
Note: Concentrations are approximate and can be influenced by factors such as diet, age, and disease state. The provided ranges are for general guidance.
Experimental Protocol: FAHFA Extraction from Adipose Tissue
This protocol details the steps for the extraction and enrichment of FAHFAs from adipose tissue for subsequent LC-MS analysis.
Materials and Reagents
-
Adipose tissue (fresh or frozen at -80°C)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Nitrogen gas
-
Internal Standards (e.g., ¹³C₄-9-PAHSA, ¹³C₁₈-12-OAHSA)
-
Dounce homogenizer
-
Centrifuge capable of 2,200 x g and 4°C
-
Solid-Phase Extraction (SPE) silica cartridges (500 mg, 3 mL)
-
SPE manifold
-
Conical glass tubes
-
LC-MS system with a C18 column
Procedure
1. Tissue Homogenization and Lipid Extraction a. Weigh approximately 100-150 mg of adipose tissue. b. Place the tissue in a pre-chilled Dounce homogenizer on ice. c. Add 1.5 mL of ice-cold PBS, 1.5 mL of methanol, and 3 mL of chloroform. d. Spike the chloroform with an appropriate amount of internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA). e. Homogenize the tissue thoroughly on ice until a uniform suspension is achieved. f. Transfer the homogenate to a centrifuge tube. g. Centrifuge at 2,200 x g for 5-10 minutes at 4°C to separate the phases. h. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean conical glass tube. i. Dry the extracted lipids under a gentle stream of nitrogen gas. j. Store the dried lipid extract at -80°C until solid-phase extraction.
2. Solid-Phase Extraction (SPE) for FAHFA Enrichment a. Condition a 500 mg silica SPE cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane. b. Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge. c. Elute the neutral lipids by washing the cartridge with 6 mL of 5% ethyl acetate in hexane. Discard this fraction. d. Elute the FAHFAs from the cartridge with 4 mL of ethyl acetate into a clean collection tube. e. Dry the FAHFA fraction under a gentle stream of nitrogen gas. f. Reconstitute the purified FAHFAs in a suitable volume (e.g., 50-200 µL) of methanol for LC-MS analysis.
3. LC-MS Analysis a. Analyze the reconstituted FAHFA sample using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. b. Use a C18 reversed-phase column for chromatographic separation. c. Employ a targeted approach using Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of different FAHFA isomers. d. Optimize MS parameters, including precursor and product ions for each FAHFA and internal standard.
Visualizations
Experimental Workflow
Caption: Workflow for FAHFA extraction from adipose tissue.
FAHFA Signaling Pathway in Adipocytes
Caption: FAHFA signaling through GPR120 in adipocytes.
References
- 1. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Stable Isotope-Labeled Lipids in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope-labeled lipids in metabolomics research. This powerful technique offers the ability to trace the metabolic fate of lipids, quantify their synthesis and turnover, and elucidate complex metabolic pathways, making it an invaluable tool in basic research and drug development.[1][2]
Core Principles of Stable Isotope Labeling in Lipidomics
Stable isotope labeling involves the use of lipids enriched with heavy, non-radioactive isotopes, such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N).[1] These labeled lipids are introduced into a biological system, where they are metabolized and incorporated into downstream lipid species.[1] By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to differentiate between the naturally abundant "light" isotopes and the "heavy" labeled isotopes, researchers can track the flow of these molecules through various metabolic pathways.[1] This approach provides dynamic information on lipid metabolism that cannot be obtained from static measurements of lipid levels alone.
Key advantages of using stable isotopes include their safety for in vivo studies, including in humans, and the ability to provide a dynamic view of metabolic fluxes.
Applications in Research and Drug Development
The application of stable isotope-labeled lipids in metabolomics is vast and has significant implications for understanding disease and developing new therapeutics.
-
Elucidating Metabolic Pathways: Tracing the incorporation of labeled atoms from precursors like ¹³C-glucose or labeled fatty acids allows for the detailed mapping of lipid synthesis and modification pathways.
-
Measuring Metabolic Flux: This technique is crucial for quantifying the rate of metabolic reactions (metabolic flux), providing insights into how metabolic pathways are regulated under different physiological or pathological conditions.
-
Drug Discovery and Development: Stable isotope labeling is instrumental in drug development for studying a drug's absorption, distribution, metabolism, and excretion (ADME). It helps in identifying drug metabolites and understanding the drug's impact on lipid metabolism.
-
Biomarker Discovery: By comparing lipid metabolism in healthy versus diseased states, stable isotope labeling can help identify novel biomarkers for disease diagnosis and prognosis.
-
Understanding Disease Pathophysiology: Dysregulation of lipid metabolism is a hallmark of many diseases, including cancer, cardiovascular disease, and metabolic syndrome. Stable isotope tracing helps to unravel the underlying metabolic changes in these conditions.
Experimental Workflow Overview
A typical stable isotope labeling experiment in lipidomics follows a well-defined workflow, from the selection of the appropriate tracer to the final data analysis and interpretation.
References
Application Note: Quantification of 12-PAHSA by Mass Spectrometry
References
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 12-PAHSA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. Among the various regioisomers, 12-palmitic acid-hydroxy stearic acid (12-PAHSA) is of significant interest for its potential therapeutic applications. This document provides detailed application notes and protocols for cell-based assays to characterize the biological activity of 12-PAHSA. The assays described herein focus on two key areas of PAHSA activity: anti-inflammatory effects and metabolic regulation.
The anti-inflammatory activity of 12-PAHSA can be assessed by its ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in macrophages stimulated with lipopolysaccharide (LPS). The metabolic effects of 12-PAHSA can be evaluated by its impact on insulin-stimulated glucose uptake in adipocytes. A key receptor implicated in mediating the effects of some PAHSAs is the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). Activation of GPR120 can be monitored through various downstream signaling events, including intracellular calcium mobilization and β-arrestin recruitment.
These protocols are intended to provide a robust framework for researchers to investigate the cellular mechanisms of 12-PAHSA and to screen for novel therapeutic agents targeting these pathways.
Data Presentation
While specific quantitative data for 12-PAHSA is limited in publicly available literature, the following tables provide a template for summarizing experimental results. Researchers should populate these tables with their own experimental data. For comparative purposes, data for the more extensively studied 9-PAHSA isomer is included where available, as it may serve as a useful benchmark.
Table 1: Anti-Inflammatory Activity of PAHSAs
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Fold Inhibition (at specific concentration) |
| 12-PAHSA | RAW 264.7 | LPS-induced TNF-α secretion | TNF-α levels | User-defined | User-defined |
| 9-PAHSA | RAW 264.7 | LPS-induced pro-inflammatory cytokine production | Cytokine levels | ~10-100 (for chemokines) | 2-3.7 fold reduction of CXCL10 at 10-100 µM[1] |
| Positive Control (e.g., Dexamethasone) | RAW 264.7 | LPS-induced TNF-α secretion | TNF-α levels | User-defined | User-defined |
Table 2: GPR120 Activation by PAHSAs
| Compound | Cell Line | Assay | Endpoint | EC50 (µM) | Max Response (% of control) |
| 12-PAHSA | GPR120-expressing cells | Calcium Flux | Intracellular Ca2+ | User-defined | User-defined |
| 12-PAHSA | GPR120-expressing cells | β-arrestin Recruitment | β-arrestin binding | User-defined | User-defined |
| 9-PAHSA | GPR120-expressing cells | Not specified | GPR120 activation | Concentration-dependent activation observed | Not specified[2] |
| Positive Control (e.g., TUG-891) | GPR120-expressing cells | Calcium Flux | Intracellular Ca2+ | User-defined | User-defined |
Table 3: Metabolic Activity of PAHSAs
| Compound | Cell Line | Assay | Endpoint | EC50 (µM) | Fold Increase in Glucose Uptake (at specific concentration) |
| 12-PAHSA | 3T3-L1 Adipocytes | Insulin-stimulated glucose uptake | 2-Deoxyglucose uptake | User-defined | User-defined |
| 9-PAHSA | 3T3-L1 Adipocytes | Insulin-stimulated glucose uptake | Glucose uptake | Potentiates insulin-stimulated uptake | Not specified[3] |
| Positive Control (e.g., Rosiglitazone) | 3T3-L1 Adipocytes | Insulin-stimulated glucose uptake | 2-Deoxyglucose uptake | User-defined | User-defined |
Experimental Protocols
Protocol 1: Anti-Inflammatory Activity - Inhibition of LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages
This assay assesses the ability of 12-PAHSA to inhibit the secretion of the pro-inflammatory cytokine TNF-α from RAW 264.7 macrophage-like cells stimulated with LPS.
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
12-PAHSA (and other test compounds)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of 12-PAHSA in ethanol or DMSO. On the day of the experiment, prepare working solutions by diluting the stock in serum-free DMEM containing 0.1% fatty acid-free BSA. It is crucial to keep PAHSAs at ≥37°C to maintain solubility.
-
Pre-treatment: Carefully remove the culture medium from the cells and replace it with 90 µL of serum-free DMEM. Add 10 µL of the 12-PAHSA working solutions (or vehicle control) to the respective wells. Incubate for 1-2 hours at 37°C.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.
-
Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each concentration of 12-PAHSA relative to the LPS-stimulated control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Protocol 2: GPR120 Activation - Intracellular Calcium Mobilization Assay
This protocol measures the ability of 12-PAHSA to activate GPR120, leading to an increase in intracellular calcium concentration. This assay requires a cell line stably expressing human or mouse GPR120.
Materials:
-
HEK293 or CHO cells stably expressing GPR120
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
12-PAHSA (and other test compounds)
-
Positive control agonist (e.g., TUG-891)
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Seeding: Seed GPR120-expressing cells into the assay plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, typically containing the fluorescent dye and Pluronic F-127 in assay buffer.
-
Cell Loading: Remove the culture medium and add the dye loading solution to the cells. Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of 12-PAHSA and control compounds in assay buffer.
-
Calcium Flux Measurement:
-
Place the assay plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's injector to add the compound solutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the response as the peak fluorescence minus the baseline fluorescence. Determine the EC50 value by plotting the response against the log of the compound concentration.
Protocol 3: Metabolic Activity - Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
This assay determines the effect of 12-PAHSA on insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.
Materials:
-
3T3-L1 preadipocytes (ATCC CL-173)
-
DMEM with high glucose
-
Bovine Calf Serum (for preadipocyte growth)
-
Fetal Bovine Serum (FBS, for differentiation)
-
Dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and Insulin (for differentiation cocktail)
-
12-PAHSA
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin
-
Cytochalasin B (as a negative control for glucose transport)
-
Scintillation counter or fluorescence plate reader
-
24-well cell culture plates
Procedure:
-
3T3-L1 Differentiation:
-
Grow 3T3-L1 preadipocytes to confluence in DMEM with 10% bovine calf serum.
-
Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin.
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
After another 2-3 days, switch to DMEM with 10% FBS and maintain the differentiated adipocytes, changing the medium every 2-3 days. Mature adipocytes are typically ready for use 8-12 days post-induction.
-
-
12-PAHSA Treatment: Two to four hours before the assay, incubate the differentiated 3T3-L1 adipocytes with various concentrations of 12-PAHSA (or vehicle control) in serum-free DMEM.
-
Insulin Stimulation:
-
Wash the cells twice with warm KRH buffer.
-
Incubate the cells in KRH buffer with or without a submaximal concentration of insulin (e.g., 1 nM) for 20-30 minutes at 37°C.
-
-
Glucose Uptake Measurement:
-
Add 2-deoxy-D-[3H]glucose (to a final concentration of 0.1 µCi/mL) or 2-NBDG (to a final concentration of 50-100 µM) to each well.
-
Incubate for 5-10 minutes at 37°C.
-
To stop the uptake, wash the cells three times with ice-cold PBS.
-
-
Quantification:
-
For radiolabeled glucose, lyse the cells with 0.1% SDS and measure the radioactivity using a scintillation counter.
-
For fluorescent glucose, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Calculate the fold-increase in insulin-stimulated glucose uptake in the presence of 12-PAHSA compared to insulin stimulation alone.
Signaling Pathways and Experimental Workflows
To visualize the cellular mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: GPR120 signaling pathway activated by 12-PAHSA.
Caption: Experimental workflow for the anti-inflammatory assay.
References
Application Notes and Protocols for Studying FAHFA Function in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential, demonstrating potent anti-diabetic and anti-inflammatory properties in various animal models. This document provides detailed application notes and experimental protocols for researchers studying FAHFA function in vivo. It includes quantitative data on FAHFA levels in different mouse models, comprehensive methodologies for key experiments, and visual representations of associated signaling pathways and experimental workflows.
Introduction
FAHFAs were first discovered to be highly elevated in the adipose tissue of insulin-sensitive AG4OX mice[1][2]. Subsequent research has shown that administration of specific FAHFA isomers, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), can improve glucose tolerance, enhance insulin secretion, and reduce inflammation in mouse models of metabolic disease and colitis[1][3][4]. Lower levels of PAHSAs have been observed in insulin-resistant humans, suggesting their clinical relevance. Animal models are therefore critical tools for elucidating the physiological roles of FAHFAs and for evaluating their therapeutic potential.
Animal Models for FAHFA Research
Several key animal models have been instrumental in advancing our understanding of FAHFA biology:
-
Adipose-Specific GLUT4 Overexpressing (AG4OX) Mice: These mice exhibit a paradoxical phenotype of obesity coupled with enhanced insulin sensitivity and glucose tolerance. They have significantly elevated levels of FAHFAs in adipose tissue and serum, making them an excellent model for studying the endogenous function and regulation of these lipids.
-
High-Fat Diet (HFD)-Induced Obese Mice: This is a common model for studying diet-induced insulin resistance and obesity. HFD-fed mice show alterations in FAHFA profiles, which can be modulated by exogenous FAHFA administration to study their therapeutic effects on metabolic parameters.
-
Genetic Knockout Models:
-
GPR120 Knockout Mice: G protein-coupled receptor 120 (GPR120) has been identified as a receptor for certain FAHFAs. GPR120 knockout mice are valuable for investigating the receptor-dependent mechanisms of FAHFA action.
-
FAHFA Hydrolase Knockout Mice (AIG1, ADTRP): Mice lacking the FAHFA-hydrolyzing enzymes AIG1 and ADTRP exhibit elevated endogenous FAHFA levels, providing a genetic model to study the consequences of increased FAHFA concentrations.
-
-
Models of Inflammation:
-
DSS-Induced Colitis Model: This model is used to study intestinal inflammation. Administration of PAHSAs has been shown to ameliorate disease severity in these mice, highlighting the anti-inflammatory role of FAHFAs.
-
LPS-Induced Inflammation: Acute inflammation induced by lipopolysaccharide (LPS) can be used to assess the anti-inflammatory effects of FAHFA administration on cytokine production.
-
Data Presentation
Table 1: Total PAHSA Levels in Tissues of Wild-Type (WT) and AG4OX Mice
| Tissue | WT (pmol/g or pmol/ml) | AG4OX (pmol/g or pmol/ml) | Fold Change |
| Subcutaneous White Adipose Tissue (SQ-WAT) | ~50 | ~800 | ~16-fold increase |
| Perigonadal White Adipose Tissue (PG-WAT) | ~40 | ~720 | ~18-fold increase |
| Brown Adipose Tissue (BAT) | ~100 | ~300 | ~3-fold increase |
| Serum | ~7 nM | ~14 nM | ~2-fold increase |
| Liver | ~25 | ~17.5 | ~0.7-fold (30% decrease) |
Data compiled from. Values are approximate and serve for comparative purposes.
Table 2: Effect of High-Fat Diet (HFD) on Specific PAHSA Isomer Levels in Mouse PG-WAT
| PAHSA Isomer | Chow-fed (Relative Abundance) | HFD-fed (Relative Abundance) | Regulation by HFD |
| 5-PAHSA | + | - | Downregulated |
| 7-PAHSA | + | ++ | Upregulated |
| 8-PAHSA | + | ++ | Upregulated |
| 9-PAHSA | +++ | ++++ | Upregulated |
| 10-PAHSA | ++ | +++ | Upregulated |
| 13/12-PAHSA | + | +/- | No significant change |
Data interpreted from. '+' indicates relative abundance.
Table 3: Anti-inflammatory Effects of 9-PAHSA in a Mouse Model of DSS-Induced Colitis
| Parameter | DSS + Vehicle | DSS + 9-PAHSA |
| Colonic IFN-γ+ CD4+ T cells (%) | ~12% | ~6% |
| Colonic IL-17+ CD4+ T cells (%) | ~8% | ~4% |
| Colonic IFN-γ+ IL-17+ CD4+ T cells (%) | ~4% | ~1.5% |
Approximate data extracted from figures in.
Experimental Protocols
Protocol 1: Extraction of FAHFAs from Adipose Tissue for LC-MS Analysis
Materials:
-
Adipose tissue (~150 mg)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol
-
Chloroform
-
Internal standards (e.g., 13C-labeled FAHFAs)
-
Dounce homogenizer
-
Centrifuge (capable of 2,200 x g at 4°C)
-
Nitrogen gas stream
-
Solid Phase Extraction (SPE) silica cartridges
-
Hexane
-
Ethyl acetate
Procedure:
-
Homogenization:
-
Weigh approximately 150 mg of frozen adipose tissue.
-
On ice, homogenize the tissue in a Dounce homogenizer with a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.
-
Add a known amount of internal standard (e.g., 5 pmol of 13C4-9-PAHSA) to the chloroform prior to extraction for quantification.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Vortex the homogenate vigorously.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase into a new glass vial.
-
Dry the organic phase under a gentle stream of nitrogen gas. Store at -80°C until further processing.
-
-
Solid Phase Extraction (SPE) for FAHFA Enrichment:
-
Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate, followed by conditioning with 6 mL of hexane.
-
Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.
-
Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.
-
Elute the FAHFA fraction with 4 mL of ethyl acetate.
-
Dry the FAHFA fraction under a nitrogen stream.
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried FAHFA fraction in 40 µL of methanol.
-
Inject 10 µL for LC-MS analysis.
-
Protocol 2: Oral Gavage Administration of FAHFAs in Mice
Materials:
-
FAHFA compound
-
Vehicle (e.g., sterile PBS, corn oil)
-
Mouse gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip)
-
Syringes (1 mL)
-
Weighing scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosing volume. The recommended maximum volume is 10 mL/kg of body weight.
-
Gently restrain the mouse by scruffing the neck to immobilize the head and body. The head and body should be aligned vertically to straighten the esophagus.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
-
Administration:
-
Draw the calculated volume of the FAHFA solution into the syringe and attach the gavage needle.
-
Gently insert the gavage needle into the mouth, passing over the tongue and into the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Advance the needle to the pre-measured mark.
-
Slowly administer the solution over 2-3 seconds.
-
Slowly and gently withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.
-
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice Treated with FAHFAs
Materials:
-
FAHFA compound or vehicle
-
Glucose solution (e.g., 20% sterile dextrose)
-
Glucometer and test strips
-
Syringes and needles for FAHFA administration (if applicable) and glucose injection
-
Timer
Procedure:
-
Fasting:
-
Fast the mice for 6 hours prior to the test, with free access to water.
-
-
Baseline Glucose Measurement:
-
Obtain a baseline blood glucose reading (t=0 min) from the tail vein using a glucometer.
-
-
FAHFA Administration (if acute):
-
Administer the FAHFA compound or vehicle (e.g., via oral gavage as per Protocol 2) at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
-
Glucose Challenge:
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection from the tail vein.
-
-
Data Analysis:
-
Plot the blood glucose concentrations over time.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
-
Signaling Pathways and Experimental Workflows
FAHFA Biosynthesis and Degradation
FAHFAs are synthesized from fatty acids and hydroxy fatty acids. The enzyme adipose triglyceride lipase (ATGL) has been shown to have a transacylase activity that can synthesize FAHFAs. The degradation of FAHFAs occurs through hydrolysis of the ester bond, a reaction catalyzed by enzymes such as androgen-induced gene 1 (AIG1) and androgen-dependent TFPI-regulating protein (ADTRP).
GPR120 Signaling Pathway
Certain FAHFAs, like 9-PAHSA, act as signaling molecules by activating G protein-coupled receptors such as GPR120. In adipocytes, GPR120 activation by FAHFAs can lead to enhanced insulin-stimulated glucose uptake. This is thought to occur through a Gq-protein coupled pathway leading to downstream signaling events that promote the translocation of the GLUT4 glucose transporter to the cell membrane. In immune cells, GPR120 activation can mediate anti-inflammatory effects by recruiting β-arrestin 2, which inhibits pro-inflammatory signaling cascades like the NF-κB pathway.
Experimental Workflow for In Vivo FAHFA Studies
A typical workflow for investigating the effects of FAHFAs in an animal model, such as the HFD-induced obesity model, is outlined below.
Conclusion
The study of FAHFAs in animal models is a rapidly evolving field with significant promise for the development of new therapies for metabolic and inflammatory diseases. The protocols and data presented in this document provide a framework for researchers to design and execute robust in vivo studies to further unravel the complex biology of these fascinating lipids. Careful selection of animal models and rigorous adherence to standardized protocols are essential for obtaining reproducible and meaningful results.
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLUT4 Expression in Adipocytes Regulates De Novo Lipogenesis and Levels of a Novel Class of Lipids With Antidiabetic and Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for Lipidomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of analytical standards in lipidomics research. Accurate and reproducible lipid analysis is crucial for biomarker discovery, drug development, and understanding disease mechanisms. The following sections offer guidance on selecting and using commercially available standards, detailed protocols for common lipid extraction techniques, and visualizations of key workflows and signaling pathways.
Application Note 1: Commercially Available Lipidomics Standards
The complexity of the lipidome necessitates the use of internal standards to ensure accurate quantification and to account for variations during sample preparation and analysis. Several commercially available standard mixes are designed to cover a broad range of lipid classes, simplifying the process of quality control and quantification in mass spectrometry-based lipidomics.
SPLASH™ LIPIDOMIX™ Mass Spec Standard
The SPLASH™ LIPIDOMIX™ Mass Spec Standard is a widely used, single-vial solution containing a mixture of deuterium-labeled lipids from major lipid classes, with concentrations optimized for human plasma analysis.[1][2][3] This standard is suitable for both targeted and untargeted lipidomics workflows and can be added to each sample to normalize for extraction efficiency and instrument response.[4]
Table 1: Composition of SPLASH™ LIPIDOMIX™ Mass Spec Standard
| Mixture Component | Target Concentration (µg/mL) |
| 15:0-18:1(d7) PC | 160 |
| 15:0-18:1(d7) PE | 5 |
| 15:0-18:1(d7) PS | 5 |
| 15:0-18:1(d7) PG | 30 |
| 15:0-18:1(d7) PI | 10 |
| 15:0-18:1(d7) PA | 7 |
| 18:1(d7) LPC | 25 |
| 18:1(d7) LPE | 5 |
| 18:1(d7) Chol Ester | 350 |
| 18:1(d7) MG | 2 |
| 15:0-18:1(d7) DG | 10 |
| 15:0-18:1(d7)-15:0 TG | 55 |
| 18:1(d9) SM | 30 |
| Cholesterol (d7) | 100 |
Source:[4]
LIPID MAPS® Mass Spectrometry Standards
The LIPID MAPS (Lipid Metabolites and Pathways Strategy) consortium has developed a range of well-characterized, high-purity synthetic lipid standards for the precise quantification of major lipid classes. These standards are available as individual compounds, allowing researchers to create custom internal standard mixtures tailored to their specific analytical needs.
Table 2: Examples of LIPID MAPS® Quantitative Mass Spectrometry Standards
| Lipid Class | Example Standard |
| Glycerophospholipids | 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine |
| Sphingolipids | N-dodecanoyl-D-erythro-sphingosylphosphorylcholine |
| Glycerolipids | 1,2,3-triheptadecanoylglycerol |
| Sterols | 24(S)-Hydroxycholesterol-d7 |
| Fatty Acyls | Heptadecanoic acid |
Source:
Application Note 2: Lipid Extraction Techniques for Mass Spectrometry
The choice of lipid extraction method is a critical step in lipidomics, as it can significantly impact the recovery and representation of different lipid classes. The ideal method should provide high extraction yield and purity with minimal solvent consumption and time.
Table 3: Performance Comparison of Common Lipid Extraction Methods
| Extraction Method | Principle | Typical Extraction Yield (%) | Purity | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Folch | Liquid-liquid extraction using a chloroform-methanol mixture. | Very High (>95%) | High | Moderate (1-2 hours) | Moderate | High lipid recovery, effective for a wide range of tissues. | Use of toxic chlorinated solvents. |
| Bligh & Dyer | A modification of the Folch method with a smaller solvent-to-sample ratio. | High | High | Moderate (1-2 hours) | Lower than Folch | Rapid, suitable for samples with high water content. | Can be less effective for high-lipid samples. |
| MTBE | Uses methyl-tert-butyl ether for a biphasic extraction. | High | High | Fast | Moderate | Faster and cleaner lipid recovery. |
Source:
Experimental Protocols
The following are detailed protocols for commonly used lipid extraction methods. These may require optimization based on the specific sample type and analytical goals.
Protocol 1: Folch Method for Total Lipid Extraction
This method is a classical technique for the exhaustive extraction of lipids from biological samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Homogenize the tissue sample in a 20-fold volume of 2:1 (v/v) chloroform:methanol mixture.
-
Filter the homogenate to remove solid particles.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.
-
Centrifuge at low speed to separate the mixture into two phases.
-
Carefully remove the upper aqueous phase.
-
Collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
Protocol 2: Bligh & Dyer Method for Lipid Extraction
This rapid method is suitable for total lipid extraction and is particularly useful for samples with high water content.
Materials:
-
Chloroform
-
Methanol
-
Distilled water
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
For each 1 ml of sample, add 3.75 ml of a 1:2 (v/v) chloroform:methanol mixture and vortex well.
-
Add 1.25 ml of chloroform and vortex.
-
Add 1.25 ml of distilled water and vortex.
-
Centrifuge at 1000 rpm for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the extracted lipids.
Protocol 3: Methyl-tert-butyl ether (MTBE) Based Lipid Extraction
This method offers a faster and cleaner lipid recovery and is well-suited for automated, high-throughput lipidomics.
Materials:
-
Methanol, pre-chilled
-
Methyl-tert-butyl ether (MTBE), pre-chilled
-
Water
-
Vortex mixer
-
Centrifuge (capable of 4°C and 10,000 x g)
Procedure:
-
To your sample, add 200 µL of cold methanol and 800 µL of cold MTBE.
-
Vortex thoroughly.
-
Add 200 µL of water to induce phase separation.
-
Centrifuge the mixture at 10,000 x g and 4°C for 10 minutes.
-
Collect the upper organic phase containing the lipids.
Protocol 4: Solid-Phase Extraction (SPE) for Lipid Class Fractionation
SPE is a useful technique for separating different classes of lipids after total lipid extraction.
Materials:
-
Silica-based SPE cartridge
-
Chloroform
-
Acetone/methanol (9:1, v/v)
-
Methanol
Procedure:
-
Condition the SPE cartridge with chloroform.
-
Load the total lipid extract (dissolved in chloroform) onto the cartridge.
-
Elute neutral lipids with 10 ml of chloroform.
-
Elute glycolipids and ceramides with 15 ml of acetone/methanol (9:1, v/v).
-
Elute phospholipids with 10 ml of methanol.
-
Collect each fraction separately and evaporate the solvent.
Visualizations of Workflows and Signaling Pathways
Lipidomics Workflow
The general workflow for a lipidomics experiment involves several key stages, from sample preparation to data analysis and biological interpretation.
Caption: A general workflow for conducting a lipidomics experiment.
Phosphatidylinositol Signaling Pathway
Phosphoinositides are crucial signaling molecules involved in a wide range of cellular processes, including cell growth, proliferation, and membrane trafficking. The phosphorylation state of phosphatidylinositol (PI) is tightly regulated by a series of kinases and phosphatases.
Caption: Key steps in the phosphatidylinositol signaling cascade.
Sphingolipid Metabolism Pathway
Sphingolipid metabolism is a complex network of interconnected pathways with ceramide at its core. These lipids are involved in regulating cell growth, differentiation, and apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing 12-PAHSA Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of 12-palmitic acid hydroxystearic acid (12-PAHSA) and related fatty acid esters of hydroxy fatty acids (FAHFAs) using mass spectrometry (MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve detection sensitivity and ensure accurate quantification.
Troubleshooting Guides
This section addresses common challenges encountered during 12-PAHSA analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).
Issue: Low Signal Intensity or Poor Sensitivity
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Mass Spectrometry Parameters | Ensure your instrument is set to negative ionization mode. For triple quadrupole instruments, use Multiple Reaction Monitoring (MRM) for targeted analysis, which offers high sensitivity.[1] The precursor ion for PAHSAs is [M-H]⁻ at m/z 537. The most intense and reliable product ion for quantification is m/z 255, corresponding to the palmitate fragment.[1][2] Monitor the primary transition m/z 537 → 255 . Include secondary transitions like m/z 537 → 281 (dehydrated hydroxystearic acid) and m/z 537 → 299 (hydroxystearic acid) as qualifiers to confirm identity.[1][2] |
| Inefficient Sample Extraction and Enrichment | Due to their low endogenous abundance, enrichment is often necessary. Utilize solid-phase extraction (SPE) to enrich PAHSAs and remove interfering compounds that can cause ion suppression. A detailed SPE protocol is provided in the "Experimental Protocols" section. |
| Ion Suppression | Co-eluting compounds from the sample matrix can compete for ionization, reducing the 12-PAHSA signal. Improve chromatographic separation to isolate 12-PAHSA from matrix components. Consider sample dilution, although this may compromise the limit of detection. The use of a suitable internal standard is crucial to correct for matrix effects. |
| Chemical Derivatization Not Used | For challenging samples with very low 12-PAHSA concentrations, consider chemical derivatization. A strategy using N,N-dimethylethylenediamine (DMED) has been shown to enhance detection sensitivity in positive ion mode. |
Issue: High Background Noise or Interfering Peaks
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Contamination from Labware and Solvents | Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned or are single-use to avoid lipid contamination. Run solvent blanks to identify sources of contamination. |
| In-Source Fragmentation of Free Fatty Acids | A significant challenge in FAHFA analysis is the potential for artifactual signals. Free fatty acids can form dimers in the ion source that fragment to produce signals identical to authentic PAHSAs, leading to misidentification. |
| Isomeric Interference | PAHSAs exist as multiple isomers (e.g., 5-PAHSA, 9-PAHSA) which have the same mass and fragmentation patterns. Achieving chromatographic separation is essential for accurate quantification of a specific isomer like 12-PAHSA. A C18 column is commonly used for this separation. |
Issue: Poor Peak Shape or Retention Time Instability
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inadequate Chromatographic Method | Optimize the LC gradient and mobile phase composition. A reversed-phase C18 column is typically effective for separating PAHSA isomers. A common mobile phase combination is water and an organic solvent like isopropanol or acetonitrile/isopropanol with additives. |
| Column Degradation | Poor peak shape can indicate a worn-out column. Flush the column regularly and replace it if performance does not improve. Use a guard column to extend the life of the analytical column. |
| Sample Solvent Mismatch | The solvent used to reconstitute the final sample extract should be compatible with the initial mobile phase conditions to ensure good peak shape. A mismatch can lead to peak fronting or splitting. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal MS settings for 12-PAHSA detection?
For high sensitivity and specificity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. Key parameters are:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Precursor Ion: m/z 537 ([M-H]⁻).
-
Product Ions: The transition m/z 537 → 255 is the most abundant and should be used for quantification. The transitions m/z 537 → 281 and m/z 537 → 299 can be used as qualifier ions to confirm the identity of the analyte.
Q2: How can I separate 12-PAHSA from its other isomers?
Chromatographic separation is critical as PAHSA isomers are structurally very similar. A well-optimized reversed-phase liquid chromatography (RPLC) method is required. Using a C18 column with a shallow gradient of water and an organic solvent mixture (e.g., isopropanol/acetonitrile) can resolve different PAHSA isomers. Chiral chromatography may be necessary to separate enantiomers (R- and S- forms).
Q3: What internal standards should be used for 12-PAHSA quantification?
The use of stable isotope-labeled internal standards is highly recommended to account for sample loss during preparation and for matrix effects. A commercially available deuterated 9-PAHSA-d4 can be used. Ideally, a 12-PAHSA-specific labeled standard should be used if available.
Q4: Can derivatization improve 12-PAHSA detection sensitivity?
Yes, chemical derivatization can significantly enhance sensitivity. One reported method involves labeling the carboxylic acid group with N,N-dimethylethylenediamine (DMED). This allows for analysis in positive ion mode, which can be more sensitive on some instrument platforms, and improves chromatographic behavior.
Q5: What are common pitfalls that can lead to inaccurate 12-PAHSA quantification?
A major pitfall is the misidentification of in-source fatty acid dimers as authentic FAHFAs. Without careful chromatographic separation and the use of authentic standards, these artifacts can lead to a significant overestimation of PAHSA levels. It is also crucial to ensure the complete separation of isomers to avoid quantifying multiple isomers as one.
Experimental Protocols
Protocol 1: Lipid Extraction and Solid-Phase Extraction (SPE) for PAHSA Enrichment
This protocol describes the extraction of lipids from serum or tissue, followed by enrichment of the FAHFA fraction using SPE.
-
Lipid Extraction (Folch Method):
-
Homogenize tissue samples or use serum directly.
-
Add a 2:1 mixture of chloroform:methanol to the sample.
-
Vortex thoroughly and allow phases to separate.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent.
-
Condition a silica SPE cartridge with the same solvent.
-
Load the sample onto the cartridge.
-
Wash with a non-polar solvent to elute neutral lipids.
-
Elute the FAHFA fraction with a more polar solvent mixture, such as diethyl ether containing a small percentage of acetic acid.
-
Dry the eluted fraction and reconstitute in the initial LC mobile phase for analysis.
-
Protocol 2: LC-MS/MS Method for 12-PAHSA Quantification
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 9:1 v/v) with the same additive as Mobile Phase A.
-
Gradient: A shallow gradient optimized to separate PAHSA isomers.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer.
-
Ionization: ESI in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Quantifier: m/z 537 → 255
-
Qualifiers: m/z 537 → 281, m/z 537 → 299
-
-
Quantitative Data Summary
The following table summarizes typical MRM transitions used for various FAHFAs, highlighting the primary transition for quantification.
| Analyte Family | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Reference |
| PAHSA | 537 | 255 | 281, 299 | |
| SAHSA | 565 | 283 | 309, 327 | |
| OAHSA | 563 | 281 | 309, 327 | |
| POHSA | 561 | 279 | 309, 327 |
Visualizations
References
- 1. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Lipid Isomers
Welcome to the technical support center for lipid isomer quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex challenges of analyzing lipid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of lipid isomers so challenging?
A1: The quantification of lipid isomers is inherently difficult due to their high degree of structural similarity. Isomers are molecules that have the same molecular formula but different arrangements of atoms.[1] This leads to several analytical hurdles:
-
Identical Mass-to-Charge Ratio (m/z): Isomers possess the same mass, making them indistinguishable by standard mass spectrometry (MS) alone.[2]
-
Similar Physicochemical Properties: These similarities result in nearly identical retention times in standard chromatographic separations, leading to co-elution.[2]
-
Spectral Overlap: The high similarity between isomers causes significant overlap in their mass spectra, complicating data interpretation and accurate quantification.
These challenges are present across various types of lipid isomers, including:
-
Positional isomers: Differ in the location of a functional group, such as a double bond along the acyl chain.
-
Geometric (cis/trans) isomers: Differ in the spatial arrangement of substituents around a double bond.
-
Regioisomers (sn-positional isomers): Differ in the position of fatty acyl chains on the glycerol backbone.
Q2: What are the common analytical platforms used for lipid isomer analysis, and what are their limitations?
A2: Several analytical platforms are employed for lipid isomer analysis, each with its own set of advantages and limitations.
| Analytical Platform | Description | Common Challenges/Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Often used for fatty acid analysis after derivatization to fatty acid methyl esters (FAMEs). Separation is based on volatility and polarity. | Limited to volatile and thermally stable lipids. Isomer separation can still be challenging without specialized columns (e.g., long cyanosilicone columns). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A versatile technique where lipids are separated by liquid chromatography before MS detection. Reversed-phase and HILIC are common modes. | Co-elution of isomers is a major issue, especially with standard C18 columns. Ion suppression from co-eluting species can affect quantification. |
| Shotgun Lipidomics (Direct Infusion-MS) | Lipids are directly infused into the mass spectrometer without prior chromatographic separation. | Cannot distinguish between isomers. Suffers from ion suppression and the inability to resolve isobaric species. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Provides an additional dimension of separation based on the size, shape, and charge of the ion in the gas phase. | While it enhances separation, it may not resolve all isomer types, and the instrumentation is not universally available. |
Q3: My chromatogram shows a single, broad peak for isomers that should be separated. What are the likely causes and solutions?
A3: This is a classic case of isomer co-elution. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Inadequate Chromatographic Selectivity | Optimize the mobile phase gradient. Consider a different stationary phase (e.g., charged surface hybrid C18, or columns for silver-ion chromatography). |
| Poor Column Efficiency | Check for column contamination or degradation. If the column is old, replace it. Ensure proper column packing and guard column usage. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the column and the detector to reduce peak broadening. |
| Sample Overload | Reduce the amount of sample injected onto the column. |
Troubleshooting Guides
Problem 1: I can't distinguish between sn-1 and sn-2 regioisomers of phospholipids.
Q: How can I resolve and quantify glycerophospholipid regioisomers that are not well-separated by UPLC?
A: Even with minor retention time shifts, you can quantify regioisomers based on the differential fragmentation of fatty acyl anions in tandem mass spectrometry (MS/MS).
Experimental Protocol: UPLC-MS/MS for Regioisomer Quantification
-
Chromatography:
-
Column: Use a high-resolution column (e.g., UPLC CSH C18).
-
Mobile Phase: Employ a gradient elution with mobile phases such as aqueous-acetonitrile-isopropanol containing ammonium formate and formic acid.
-
Data Acquisition: Continuously record MS/MS spectra across the entire elution profile of the target lipid.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative ion mode is often used to detect fatty acyl anion fragments.
-
Fragmentation: Use collision-induced dissociation (CID) to fragment the precursor ion.
-
Analysis: The relative abundances of the two fatty acyl anion fragments will differ between the sn-1/2 and sn-2/1 isomers. This difference can be used for quantification.
-
A workflow for this process is illustrated below:
Problem 2: How can I identify the double bond position in my unsaturated fatty acids?
Q: Standard CID fragmentation doesn't provide information on the double bond location. What methods can I use?
A: Determining the double bond position is a significant challenge. Chemical derivatization followed by MS/MS is a powerful strategy. One such method is meta-chloroperoxybenzoic acid (m-CPBA) epoxidation.
Experimental Protocol: m-CPBA Epoxidation for Double Bond Localization
-
Reaction:
-
Incubate the lipid extract with m-CPBA. The double bond is rapidly and specifically converted to an epoxide. This adds 16 Da to the mass of the lipid for each double bond.
-
-
Mass Spectrometry:
-
Analysis: Analyze the derivatized sample by MS/MS.
-
Fragmentation: Upon CID, the epoxide ring cleaves, generating a pair of diagnostic fragment ions with a 16 Da mass difference. The masses of these fragments allow for the precise localization of the original double bond.
-
The logic of this derivatization and fragmentation is shown below:
Problem 3: I need to quantify both cis and trans isomers of monounsaturated fatty acids (MUFAs).
Q: How can I separate and quantify cis and trans MUFA isomers in a complex sample like dairy products?
A: A combination of solid-phase extraction (SPE) using silver ions and subsequent GC-MS analysis is an effective method.
Experimental Protocol: Separation and Quantification of cis/trans MUFAs
-
Lipid Extraction and Derivatization:
-
Extract total lipids from the sample.
-
Convert the fatty acids to fatty acid methyl esters (FAMEs).
-
-
Silver-Ion SPE:
-
Use a silver-ion impregnated SPE cartridge to separate the FAMEs into fractions containing either cis-MUFAs or trans-MUFAs.
-
-
GC-MS Analysis:
-
Analyze each fraction by GC-MS in selected ion monitoring (SIM) mode.
-
Use internal standards for accurate quantification.
-
Quantitative Data Example: trans-Fatty Acid Content in Various Food Samples
| Food Sample | Amount of trans-Fatty Acids ( g/100g ) |
| Roquefort Cheese | 4.3 |
| Goat Fat | 3.8 |
| Human Milk Fat | 0.9 |
This protocol allows for the selective quantification of both isomer types.
References
minimizing ion suppression in FAHFA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in FAHFA analysis?
A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, a FAHFA, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[2][3] In FAHFA analysis, which often deals with low-abundance lipids in complex biological samples, ion suppression can lead to underestimation of FAHFA levels or even false-negative results.[3][4]
Q2: What are the primary causes of ion suppression in FAHFA analysis?
A2: The primary causes of ion suppression in FAHFA analysis stem from the sample matrix, which includes all components other than the FAHFAs of interest. Key culprits include:
-
Phospholipids: These are highly abundant in biological samples like plasma and serum and are a major cause of ion suppression in lipidomics, particularly in positive electrospray ionization mode.
-
Salts and Buffers: High concentrations of salts from buffers used in sample preparation can interfere with the electrospray ionization process.
-
Other Endogenous Lipids: High concentrations of other lipids co-eluting with FAHFAs can compete for ionization, reducing the signal of the target analytes.
Q3: How can I detect if ion suppression is affecting my FAHFA analysis?
A3: A common method to identify ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a FAHFA standard into the LC eluent after the analytical column and before the mass spectrometer's ion source. When a blank matrix sample is injected, any dip in the constant baseline signal of the FAHFA standard indicates a region of ion suppression.
Troubleshooting Guides
Problem 1: Low or inconsistent FAHFA signal intensity.
-
Possible Cause: Significant ion suppression from matrix components.
-
Solutions:
-
Optimize Sample Preparation: Implement a robust sample preparation protocol to remove interfering matrix components. Solid-Phase Extraction (SPE) is a highly effective technique for enriching FAHFAs and removing phospholipids and other interferences.
-
Improve Chromatographic Separation: Adjust your LC method to separate FAHFAs from the regions of ion suppression. This can be achieved by modifying the mobile phase gradient, changing the stationary phase, or adjusting the flow rate.
-
Sample Dilution: If the FAHFA concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the detection of low-abundance FAHFAs.
-
Problem 2: Poor reproducibility of results between samples.
-
Possible Cause: Variable matrix effects between different samples. The composition of biological matrices can be highly heterogeneous, leading to inconsistent levels of ion suppression.
-
Solutions:
-
Utilize Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for variable ion suppression. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. The ratio of the analyte to the SIL-IS provides accurate quantification. For FAHFA analysis, a specific SIL-IS like 13C16-9-PAHSA can be used.
-
Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples (e.g., plasma from the same species). This helps to normalize for consistent matrix effects.
-
Problem 3: Complete loss of FAHFA signal for certain analytes.
-
Possible Cause: Severe ion suppression or interaction with metal components of the LC system.
-
Solutions:
-
Thorough Sample Cleanup: Employ advanced sample preparation techniques like HybridSPE, which uses zirconia-coated particles to specifically remove phospholipids.
-
Consider Metal-Free LC Columns: Some compounds, particularly those with chelating properties, can interact with the stainless steel components of standard HPLC columns, leading to signal loss and ion suppression. Using a metal-free column can mitigate this issue.
-
Chemical Derivatization: For certain FAHFAs that are difficult to ionize or are present at very low concentrations, chemical derivatization can be employed to enhance their ionization efficiency and shift their elution to a region with less ion suppression.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for FAHFA Enrichment
This protocol is adapted from established methods for FAHFA extraction from biological tissues.
-
Sample Homogenization: Homogenize the tissue sample in a suitable solvent mixture (e.g., Bligh-Dyer solvent system).
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 13C16-9-PAHSA) to the homogenate.
-
Lipid Extraction: Perform a liquid-liquid extraction to isolate the total lipid fraction.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the lipid extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-to-mid polarity solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elution: Elute the FAHFAs with a more non-polar solvent (e.g., methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Column Infusion for Ion Suppression Assessment
This protocol outlines the procedure to identify regions of ion suppression.
-
System Setup:
-
Connect the LC column outlet to a T-junction.
-
Connect a syringe pump containing a solution of the FAHFA standard to the second port of the T-junction.
-
Connect the third port of the T-junction to the mass spectrometer's ion source.
-
-
Infusion: Begin infusing the FAHFA standard at a low, constant flow rate (e.g., 10-20 µL/min) to obtain a stable signal in the mass spectrometer.
-
Injection: Inject a blank matrix extract (prepared using your standard sample preparation method) onto the LC column.
-
Data Analysis: Monitor the signal of the infused FAHFA standard. A decrease in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.
Quantitative Data Summary
Table 1: Common LC-MS Parameters for FAHFA Analysis
| Parameter | Typical Setting | Reference |
| LC Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, Kinetex C18) | |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate | |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% formic acid | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | |
| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., QTOF, Orbitrap) |
Visualizations
Caption: Workflow for FAHFA analysis with an integrated troubleshooting loop for minimizing ion suppression.
Caption: Key strategies to mitigate and compensate for ion suppression in FAHFA analysis.
References
Technical Support Center: Optimizing Chromatographic Separation of PAHSAs
Welcome to the technical support center for the analysis of Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separation of these important lipid signaling molecules.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the chromatographic separation of PAHSAs.
Frequently Asked Questions (FAQs)
Q1: My PAHSA peaks are tailing. What are the common causes and solutions?
A1: Peak tailing for PAHSAs, which are acidic lipids, can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the acidic PAHSA molecules and active sites (e.g., free silanols) on the silica-based stationary phase are a primary cause.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the PAHSAs, causing tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can disrupt the peak shape.
Solutions:
-
Mobile Phase Additives: Incorporate a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), into your mobile phase to suppress the ionization of free silanols on the stationary phase and ensure the PAHSAs are in a consistent, single ionic state.[1][2][3]
-
Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups, which minimizes tailing.
-
Reduce Sample Load: Dilute your sample or inject a smaller volume to avoid overloading the column.
-
Column Washing: Implement a robust column washing procedure between runs to remove strongly retained contaminants.
Q2: I'm observing significant retention time variability in my PAHSA analysis. How can I troubleshoot this?
A2: Retention time shifts can be systematic or random, and identifying the pattern is key to diagnosing the problem.
-
Mobile Phase Composition: In reversed-phase chromatography, even small variations in the mobile phase composition, particularly the organic solvent to water ratio, can cause significant shifts in retention time.[4] Inconsistent mobile phase preparation is a common culprit.
-
Column Temperature: Fluctuations in column temperature will affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, leading to retention time drift.
-
Flow Rate Instability: A malfunctioning pump or leaks in the system can cause the flow rate to fluctuate, directly impacting retention times.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before each injection can lead to drifting retention times, especially in gradient elution.
Solutions:
-
Precise Mobile Phase Preparation: Prepare mobile phases gravimetrically for better precision. Always degas the mobile phase thoroughly.
-
Use a Column Oven: Maintain a constant and stable column temperature using a column oven.
-
System Check: Regularly check for leaks in your HPLC system and ensure the pump is delivering a consistent flow rate.
-
Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.
Q3: I am having trouble separating PAHSA isomers, especially 5-PAHSA and 9-PAHSA. What strategies can I employ?
A3: The separation of PAHSA regioisomers is challenging due to their similar structures.
-
Co-elution with other lipids: A common issue is the co-elution of 5-PAHSA with a C16:0 ceramide, which can share major MRM transitions, leading to artificially high quantification of 5-PAHSA.
-
Insufficient Resolution: Standard C18 columns may not provide adequate resolution to separate all PAHSA isomers.
Solutions:
-
Chromatographic Selectivity:
-
Chiral Chromatography: For separating enantiomers (R- and S-isomers) of PAHSAs, a chiral column is necessary. Cellulose-based chiral columns, such as Lux Cellulose-3, have been shown to be effective.[5]
-
Alternative Reversed-Phase Columns: Consider using a C30 column, which can provide better shape selectivity for lipid isomers compared to a standard C18 column.
-
-
Mobile Phase Optimization:
-
Adjusting the pH of the mobile phase can sometimes improve the resolution between isomers. For example, a slight increase in pH can cause PAHSAs to elute faster, potentially resolving them from neutral contaminants like ceramides.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize multiple reaction monitoring (MRM) with at least three transitions for each PAHSA. While some transitions may be shared with interfering compounds, the ratio of these transitions is often unique to the specific PAHSA isomer and can be used to distinguish it from co-eluting contaminants.
-
Q4: I am seeing ghost peaks in my chromatograms. What could be the cause?
A4: Ghost peaks are peaks that appear in blank runs or in addition to the expected analyte peaks.
-
Contaminated Solvents: Impurities in the mobile phase solvents (water, acetonitrile, methanol) or additives can accumulate on the column and elute as ghost peaks, particularly during gradient elution.
-
Sample Carryover: Residual sample from a previous injection can be eluted in a subsequent run, appearing as a ghost peak.
-
Degradation of Sample or Mobile Phase: Unstable compounds in the sample or mobile phase can degrade over time, creating new peaks.
Solutions:
-
Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases.
-
Thorough Wash Cycles: Implement a rigorous wash cycle for the injector and needle with a strong solvent to minimize carryover.
-
Blank Injections: Run blank injections (injecting only the mobile phase) to identify the source of the ghost peaks.
Quantitative Data
The following tables summarize key quantitative data for the chromatographic separation of PAHSAs.
Table 1: Chiral Separation of 9-PAHSA Enantiomers
| Parameter | Value | Reference |
| Column | Lux 3 µm Cellulose-3 | |
| Mobile Phase | Isocratic MeOH/H₂O/formic acid (96:4:0.1) | |
| Retention Time (S-9-PAHSA) | 17.4 min | |
| Retention Time (R-9-PAHSA) | 20.2 min | |
| Peak Separation | 2.8 min |
Table 2: Mass Spectrometry Parameters for PAHSA Analysis
| Parameter | Setting | Reference |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | |
| Precursor Ion (m/z) | 537.5 | |
| Product Ions (m/z) for MRM | 255.2 (Palmitate) | |
| 281.2 | ||
| 299.2 |
Note: The relative ratios of the product ions can be isomer-dependent and can be used to help distinguish between different PAHSA isomers.
Experimental Protocols
Protocol 1: Extraction of PAHSAs from Adipose Tissue
This protocol is adapted from methods for the extraction of FAHFAs from tissues.
Materials:
-
Adipose tissue (~100 mg)
-
Internal Standard (e.g., ¹³C₁₆-9-PAHSA)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (ice-cold)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE conditioning, wash, and elution solvents (refer to manufacturer's instructions, typically methanol, water, and an elution solvent like acetonitrile or ethyl acetate)
-
Nitrogen evaporator
Procedure:
-
Homogenization: Homogenize the frozen adipose tissue in a mixture of chloroform and methanol (2:1, v/v).
-
Internal Standard Spiking: Add the internal standard to the homogenate.
-
Phase Separation: Add ice-cold 0.9% NaCl solution to the homogenate, vortex, and centrifuge to separate the organic and aqueous layers.
-
Lipid Extraction: Collect the lower organic phase containing the lipids.
-
Drying: Dry the extracted lipids under a stream of nitrogen.
-
Solid Phase Extraction (SPE) for PAHSA Enrichment: a. Condition the SPE cartridge according to the manufacturer's protocol. b. Resuspend the dried lipid extract in a minimal amount of a suitable solvent and load it onto the SPE cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the PAHSAs using an appropriate elution solvent.
-
Final Preparation: Dry the eluted fraction under nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
Diagram 1: GPR120 Signaling Pathway Activated by 9-PAHSA
Caption: GPR120 signaling cascade initiated by 9-PAHSA.
Diagram 2: Experimental Workflow for PAHSA Analysis
Caption: Workflow for PAHSA extraction and analysis.
Diagram 3: Troubleshooting Logic for Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing.
References
12-Pahsa-13C16 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of 12-PAHSA-13C16, a C13-labeled Palmitic Acid-Hydroxy Stearic Acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on data for the non-labeled form, 12-PAHSA, the isotopically labeled compound is expected to have similar stability. It is recommended to store this compound at -20°C.[1][2] When stored under these conditions, the compound is expected to be stable for at least two years.[1][2]
Q2: In what solvent is this compound typically supplied and what are its solubility properties?
A2: 12-PAHSA is often supplied as a solution in methyl acetate.[1] For experimental use, it is soluble in various organic solvents. The table below summarizes the solubility of the non-labeled 12-PAHSA, which is expected to be comparable for this compound.
| Solvent | Solubility |
| DMF | 20 mg/ml |
| DMSO | 15 mg/ml |
| Ethanol | 20 mg/ml |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
| Data based on the non-labeled 12-PAHSA |
Q3: What is the general stability of FAHFAs like this compound in experimental conditions?
A3: Fatty acid esters of hydroxy fatty acids (FAHFAs) are generally considered to be fairly stable lipids. Studies have shown that once produced, they can be stored within triacylglycerols, suggesting a degree of stability in biological systems. During analytical procedures, such as liquid chromatography with mass spectrometry (LC-MS), they have been shown to be stable in mobile phases with slightly basic conditions (e.g., 0.03% NH4OH), which might otherwise be a concern for ester-containing lipids.
Troubleshooting Guide
Q1: I am observing degradation of my this compound standard. What could be the cause?
A1: While generally stable, prolonged exposure to strong acids or bases can lead to the hydrolysis of the ester bond in FAHFAs. Ensure that your solvents and buffers are within a suitable pH range. Additionally, repeated freeze-thaw cycles should be avoided. For long-term storage, aliquoting the standard into smaller, single-use vials is recommended to maintain integrity.
Q2: I am having trouble detecting this compound in my samples after extraction. What are some possible reasons?
A2: Inefficient extraction or sample loss during processing are common issues. Ensure you are using a robust lipid extraction protocol, such as a modified Bligh-Dyer or Folch extraction. The use of an internal standard, such as a deuterated version of 12-PAHSA (e.g., 12-PAHSA-d31), is highly recommended for accurate quantification and to monitor extraction efficiency. Additionally, be aware that FAHFAs can be present at low endogenous levels, and background signals from solvents or collection tubes can sometimes interfere with detection.
Q3: My quantitative results for this compound are inconsistent between experiments. How can I improve reproducibility?
A3: Consistency in sample handling and extraction is key. Use the same, validated protocol for all samples. Ensure complete solvent evaporation before reconstitution, as residual solvents can affect chromatographic performance. A detailed experimental workflow, as outlined in the diagram below, can help standardize your procedure.
Experimental Workflow and Signaling Pathway
The following diagram illustrates a typical experimental workflow for the analysis of this compound in biological samples.
Caption: A generalized workflow for the extraction and analysis of this compound.
The diagram below illustrates the general biosynthetic pathway of FAHFAs.
References
Technical Support Center: Troubleshooting Low Internal Standard Recovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low and inconsistent recovery of internal standards (IS) in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low internal standard recovery?
Low recovery of internal standards can originate from several stages of the analytical workflow. The most common causes can be grouped into three main categories:
-
Sample Preparation Issues: Inefficient extraction of the internal standard from the sample matrix is a frequent cause. This can be due to suboptimal conditions in Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), such as incorrect solvent choice, pH, or phase separation problems.[1] Losses can also occur through adsorption to labware or degradation during sample handling.[2][3]
-
Matrix Effects: Components in the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the internal standard in the mass spectrometer's ion source.[1][4] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which can be misinterpreted as poor recovery.
-
Instrumental Problems: Issues with the analytical instrument, such as leaks, blockages in the injector or tubing, a dirty ion source, or inconsistent autosampler injections, can all lead to a poor and variable internal standard response.
Q2: How can I distinguish between matrix effects and extraction inefficiency?
A post-extraction spike experiment is a reliable method to determine whether low recovery is due to problems with the extraction process or a result of matrix effects.
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis
This experiment helps to isolate and identify the source of low internal standard recovery.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Pre-extraction Spike): A blank matrix sample is spiked with the internal standard before the extraction procedure. This sample is then processed through the entire extraction method.
-
Set B (Post-extraction Spike): A blank matrix sample is processed through the extraction procedure, and the resulting extract is then spiked with the internal standard after extraction.
-
Set C (Standard Solution): A solution of the internal standard is prepared in a clean solvent at the same final concentration as the spiked samples.
-
-
Analysis: All three sets of samples are analyzed using the established analytical method.
-
Calculations:
-
Extraction Recovery (%): (Peak Area of Set A / Peak Area of Set B) * 100
-
Matrix Effect (%): [(Peak Area of Set B / Peak Area of Set C) - 1] * 100
-
Data Interpretation:
| Extraction Recovery (%) | Matrix Effect (%) | Interpretation and Next Steps |
| Low (<80%) | Minimal (< ±15%) | The issue is primarily with the extraction process. Optimize the extraction method (e.g., solvent choice, pH, sorbent type for SPE). |
| High (>80%) | Significant (> ±15%) | The extraction is efficient, but matrix effects are causing ion suppression or enhancement. Improve sample cleanup, modify chromatographic conditions to separate the IS from interfering components, or consider a different ionization source. |
| Low (<80%) | Significant (> ±15%) | Both extraction inefficiency and matrix effects are contributing to the problem. Address the extraction optimization first, then re-evaluate the matrix effects. |
Q3: My internal standard recovery is low and inconsistent during Solid-Phase Extraction (SPE). What should I investigate?
Inconsistent and low recovery in SPE often points to issues with one or more steps in the extraction process. A systematic evaluation of each step is crucial for identifying the root cause.
Troubleshooting Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Recommended Solution |
| IS Lost in Flow-through/Wash | Sample loading flow rate is too high. | Decrease the sample loading flow rate to allow for better interaction with the sorbent. |
| Sample solvent is too strong. | Dilute the sample with a weaker solvent to improve retention of the internal standard. | |
| Wash solvent is too strong. | Use a weaker wash solvent that is still effective at removing interferences. | |
| Incomplete Elution of IS | Elution solvent is too weak. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). |
| Incorrect pH of elution solvent. | Adjust the pH of the elution solvent to ensure the internal standard is in a non-ionized state for better elution in reversed-phase SPE. | |
| Insufficient elution volume. | Increase the volume of the elution solvent or perform a second elution step. | |
| Irreversible Binding of IS | Strong secondary interactions with the sorbent. | Consider a different sorbent with a weaker retention mechanism or modify the pH or ionic strength of the sample or elution solvent to disrupt these interactions. |
Protocol 2: Systematic Evaluation of SPE Fractions
This protocol helps to pinpoint the specific step in your SPE method where the internal standard is being lost.
Methodology:
-
Spike Blank Matrix: Add a known amount of the internal standard to a blank matrix sample.
-
Perform SPE and Collect Fractions: Process the spiked sample through your entire SPE procedure, but collect each fraction separately:
-
Flow-through (sample that passes through during loading)
-
Wash Eluate(s) (solvent used to wash away interferences)
-
Final Eluate (solvent used to elute the internal standard)
-
-
Analyze Fractions: Analyze each collected fraction, along with an unextracted standard of the same concentration, using your analytical method.
-
Calculate Recovery:
-
Recovery (%) = (Amount of IS in Final Eluate / Total Amount of IS Spiked) x 100
-
Analyze the flow-through and wash eluates to determine if the internal standard was lost during the loading or washing steps.
-
Q4: I'm observing poor and inconsistent internal standard recovery in my Liquid-Liquid Extraction (LLE) workflow. What should I investigate?
In LLE, inconsistent internal standard recovery often stems from issues with phase separation, solvent choice, or pH control.
Troubleshooting Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Recommended Solution |
| Poor Phase Separation/Emulsion Formation | Insufficient difference in density between the two phases. | Add salt to the aqueous phase to increase its density. |
| High concentration of proteins or lipids. | Consider a protein precipitation step before LLE. | |
| Low IS in Extraction Solvent | Incorrect pH of the aqueous phase. | Adjust the pH of the aqueous phase to ensure the internal standard is in a non-ionized state to facilitate its transfer into the organic phase. |
| Insufficient mixing or extraction time. | Increase the vortexing time or use a more vigorous mixing method. | |
| Inappropriate extraction solvent. | Test different organic solvents with varying polarities to find one that efficiently extracts your internal standard. |
Q5: Could the concentration of my internal standard be the issue?
Yes, an inappropriate concentration of the internal standard can lead to poor performance.
-
Too Low: If the concentration is too low, the signal may be weak and close to the background noise, leading to poor precision.
-
Too High: A very high concentration can lead to detector saturation.
Protocol 3: Optimizing Internal Standard Concentration
This experiment will help determine the optimal concentration of the internal standard for your assay.
Methodology:
-
Prepare a series of internal standard working solutions at different concentrations (e.g., 1, 5, 10, 25, and 50 ng/mL).
-
Prepare a set of calibration standards for your analyte covering the expected concentration range.
-
Spike samples: For each analyte calibration standard, create separate samples and spike them with each of the different internal standard concentrations.
-
Process and analyze all samples.
-
Evaluate the data:
-
Plot the peak area of the internal standard across all samples for each concentration. The ideal concentration will show a consistent peak area.
-
For each internal standard concentration, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Evaluate the linearity (R²) of the calibration curves for each internal standard concentration. The optimal concentration will provide the best linearity.
-
Visualizing Troubleshooting Workflows
The following diagrams illustrate logical approaches to troubleshooting low internal standard recovery.
Caption: A logical workflow for troubleshooting low internal standard recovery.
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
References
Technical Support Center: Matrix Effects in Biological Sample Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning matrix effects in the analysis of biological samples. It is designed for researchers, scientists, and professionals in drug development who encounter challenges with assay accuracy, precision, and sensitivity due to matrix interference.
Troubleshooting Guide
This guide addresses common issues encountered during biological sample analysis that may be indicative of matrix effects.
Issue 1: Poor or Inconsistent Signal Intensity
-
Symptoms: You observe low signal intensity for your analyte in biological samples compared to a pure standard, or the signal intensity is highly variable between different samples.[1][2][3]
-
Possible Cause: Co-eluting endogenous or exogenous components from the sample matrix are suppressing or enhancing the ionization of your target analyte.[4][5] This is a hallmark of the matrix effect. Phospholipids are common culprits in plasma and serum samples.
-
Troubleshooting Steps:
-
Assess the Matrix Effect: First, confirm that a matrix effect is present. This can be done qualitatively using the post-column infusion method or quantitatively using the post-extraction spike method.
-
Optimize Sample Preparation: If a matrix effect is confirmed, enhance your sample clean-up protocol.
-
Consider switching from a simple protein precipitation method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
For plasma or serum samples, use specialized phospholipid removal plates or cartridges.
-
-
Modify Chromatographic Conditions: Adjust your HPLC or UHPLC method to separate the analyte from the interfering matrix components. This may involve changing the gradient, mobile phase composition, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for signal suppression or enhancement. This is often considered the gold standard for mitigating matrix effects.
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and minimize their impact.
-
Issue 2: Poor Assay Precision and Accuracy
-
Symptoms: Your quality control samples are failing, and the calculated concentrations of your analyte are not reproducible across different preparations or different biological lots.
-
Possible Cause: The matrix effect is variable between different samples or lots of the biological matrix. This is known as the relative matrix effect.
-
Troubleshooting Steps:
-
Evaluate Relative Matrix Effect: Assess the matrix effect across multiple lots of the biological matrix to understand its variability.
-
Implement a Robust Internal Standard Strategy: The use of a SIL-IS is highly recommended to correct for this variability. The SIL-IS experiences the same matrix effects as the analyte, thus improving the accuracy and precision of the measurement.
-
Standard Addition Method: If a suitable SIL-IS is not available, the standard addition method can be used. This method involves adding known amounts of the analyte to the sample, and the resulting response is used to determine the original concentration, thereby accounting for the specific matrix of that sample.
-
Improve Sample Clean-up: A more rigorous and consistent sample preparation method, such as SPE, can help to remove the interfering components that cause variability.
-
Issue 3: Peak Splitting or Broadening in Mass Spectra
-
Symptoms: The chromatographic peak shape for your analyte is poor in biological samples but appears normal in pure standards.
-
Possible Cause: Co-eluting matrix components can interfere with the chromatography, leading to distorted peak shapes.
-
Troubleshooting Steps:
-
Optimize Chromatography: Focus on improving the chromatographic separation. A longer gradient, a different column, or a change in mobile phase pH might be necessary to resolve the analyte from the interfering components.
-
Enhance Sample Preparation: A more effective sample clean-up will reduce the amount of interfering substances introduced into the LC-MS system.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting matrix effects in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in biological sample analysis?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively impact the accuracy and precision of quantitative analysis.
Q2: What are the common causes of matrix effects?
Matrix effects are typically caused by endogenous components of the biological sample, such as phospholipids, salts, and proteins, or by exogenous substances like anticoagulants and dosing vehicles. These components can compete with the analyte for ionization in the mass spectrometer's source, alter the physical properties of the droplets in the electrospray, or coat the ion source, leading to reduced sensitivity.
Q3: How can I determine if my assay is affected by matrix effects?
There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.
-
Post-Extraction Spike: This is a quantitative method where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.
Q4: What is the difference between absolute and relative matrix effects?
-
Absolute Matrix Effect: This refers to the ion suppression or enhancement observed for an analyte in a single source or lot of a biological matrix compared to a pure standard.
-
Relative Matrix Effect: This describes the variation in the matrix effect observed between different lots or sources of the same biological matrix. High relative matrix effect can lead to poor inter-subject accuracy and precision.
Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A SIL-IS is the preferred method for correcting matrix effects whenever feasible. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect can be effectively normalized.
Q6: Can a SIL-IS always correct for matrix effects?
While highly effective, a SIL-IS may not perfectly correct for matrix effects if it does not co-elute exactly with the analyte. This can sometimes occur due to the "deuterium isotope effect" in reversed-phase chromatography, where the deuterated internal standard may have a slightly different retention time than the unlabeled analyte.
Q7: What is the standard addition method and when is it useful?
The standard addition method involves adding known amounts of the analyte to aliquots of the unknown sample. A calibration curve is then generated for that specific sample, and the x-intercept reveals the original concentration of the analyte. This method is particularly useful when a blank matrix is not available or when a suitable SIL-IS cannot be obtained. It effectively compensates for the matrix effect of each individual sample.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique significantly impacts the extent of matrix effects. The following table summarizes the effectiveness of common methods.
| Sample Preparation Method | Typical Analyte Recovery | Effectiveness in Reducing Matrix Effects | Key Considerations |
| Protein Precipitation (PPT) | High (>90%) | Low to Moderate. Does not effectively remove phospholipids. | Fast, simple, and inexpensive, but often results in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Variable (60-90%) | Moderate to High. Can provide cleaner extracts than PPT. | Selectivity depends on the choice of extraction solvent and pH. |
| Solid-Phase Extraction (SPE) | High (>80%) | High. Can effectively remove a wide range of interferences. | More complex and time-consuming than PPT, but provides much cleaner samples. |
| Phospholipid Removal SPE | High (>80%) | Very High. Specifically designed to remove phospholipids, a major source of matrix effects in plasma/serum. | Highly effective for biofluid analysis, leading to reduced ion suppression and improved assay robustness. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix supernatant.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction process. (This set is used for recovery calculation).
-
-
Analyze Samples: Inject all samples into the LC-MS system and record the peak areas of the analyte and internal standard.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Evaluate Results: The coefficient of variation (CV%) of the matrix factor across the different lots should be within acceptable limits (typically <15%) to ensure that the relative matrix effect is controlled.
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This method helps to identify the regions in the chromatogram where matrix effects occur.
Caption: Workflow for a post-column infusion experiment.
-
System Setup:
-
Set up the LC-MS system as usual.
-
Using a tee-union, connect a syringe pump infusing a standard solution of your analyte at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer.
-
-
Establish a Stable Baseline: Begin the infusion and allow the signal for your analyte to stabilize, creating a constant baseline.
-
Inject Blank Matrix: Inject a prepared blank matrix extract onto the LC system.
-
Monitor the Signal: Monitor the analyte's signal throughout the chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement caused by eluting matrix components.
Protocol 3: Protein Precipitation (PPT) for Plasma Samples
A common and rapid method for sample clean-up.
-
Sample Aliquot: To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.
-
Add Precipitation Solvent: Add 300-400 µL of ice-cold acetonitrile or methanol. A 3:1 or 4:1 ratio of solvent to plasma is common.
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Protocol 4: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol uses a specialized SPE plate to remove both proteins and phospholipids.
-
Sample Addition: Pipette 100 µL of plasma or serum into the wells of the HybridSPE®-Phospholipid plate.
-
Add Solvent: Add 300 µL of a precipitation solvent (e.g., 1% formic acid in acetonitrile). If using an internal standard, it can be added with the solvent.
-
Mix: Mix thoroughly by vortexing the plate for 1-2 minutes. This step precipitates the proteins and allows the phospholipids to bind to the SPE sorbent.
-
Apply Vacuum: Place the plate on a vacuum manifold and apply vacuum (e.g., 10-15 in. Hg) to pull the sample through the packed bed.
-
Collect Filtrate: The collected filtrate is free of proteins and phospholipids and is ready for direct injection or further dilution before LC-MS analysis.
References
Technical Support Center: Minimizing Contamination in Lipidomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common sources of contamination in their lipidomics workflows.
Troubleshooting Guide: Identifying and Resolving Contamination
Unexpected peaks in your mass spectrometry data can be a significant source of frustration, potentially leading to misinterpretation of results. This guide provides a systematic approach to troubleshooting common contamination issues.
Problem: I am seeing unexpected peaks in my blank injections.
This is a classic sign of contamination originating from your workflow components rather than your sample. The following steps will help you pinpoint the source.
Step 1: Analyze the Contaminant Profile
-
Identify Common Contaminants: Compare the m/z values of the unexpected peaks with a list of known common contaminants. Plasticizers, slip agents, and polymers are frequent culprits.
Table 1: Common Contaminants in Lipidomics and Their m/z Values
| Contaminant Class | Compound Name | [M+H]⁺ | [M+Na]⁺ | [M+K]⁺ | Common Sources |
| Phthalates | Dibutyl phthalate (DBP) | 279.1596 | 301.1416 | 317.1155 | Plastics, tubing, vial caps[1][2] |
| Di(2-ethylhexyl) phthalate (DEHP) | 391.2848 | 413.2668 | 429.2407 | Plastics, flooring, paints[2] | |
| Slip Agents | Oleamide | 282.2800 | 304.2616 | - | Polyethylene bags, plastic labware[1][3] |
| Erucamide | 338.3423 | 360.3237 | - | Polypropylene tubes, plastic films | |
| Stearamide | 284.2953 | 306.2773 | - | Polyethylene films | |
| Polymers | Polyethylene Glycol (PEG) | Varies (repeating unit of 44.0262 Da) | Varies | Varies | Detergents, personal care products |
| Polydimethylsiloxane (PDMS) | Varies (repeating unit of 74.0188 Da) | Varies | Varies | Septa, personal care products |
Step 2: Isolate the Source Through Systematic Elimination
To identify the origin of the contamination, systematically run blank injections, removing or replacing one component of your workflow at a time.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of lipid contamination in the lab?
A1: Lipid contamination can arise from various sources within the laboratory environment. The most prevalent culprits include:
-
Plasticware: Many laboratory consumables are made of plastics that can leach chemicals. Polypropylene tubes, for instance, have been shown to introduce hundreds of contaminant features into samples. Common leached substances include plasticizers (e.g., phthalates), slip agents (e.g., oleamide, erucamide), and other polymer additives.
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of contaminants that become significant in sensitive lipidomics analyses. Water from purification systems can also be a source if plastic tubing is used.
-
Laboratory Environment: The air in the lab can contain volatile organic compounds and plasticizers that have off-gassed from building materials, furniture, and equipment. These can settle on surfaces and contaminate samples.
-
Personal Care Products: Cosmetics, lotions, and deodorants often contain compounds like siloxanes and PEGs that can be introduced into samples through handling.
-
Instrumentation: Components within the mass spectrometer, such as tubing, seals, and pump components, can leach contaminants over time. The injection port can also accumulate residues.
Q2: How can I minimize contamination from plasticware?
A2: While completely eliminating plasticware may not always be feasible, the following practices can significantly reduce contamination:
-
Use Glass Whenever Possible: Borosilicate glassware is a much safer alternative to plastic for sample preparation and storage as it introduces significantly fewer contaminants.
-
Choose Your Plastics Wisely: If plastic must be used, opt for high-quality polypropylene (PP) from reputable manufacturers, as the level of leached contaminants can vary widely between brands.
-
Pre-clean Plasticware: Before use, rinse plastic tubes and pipette tips with a high-purity solvent that is compatible with your analysis to remove surface contaminants.
-
Avoid Certain Plastics: Polyvinyl chloride (PVC) is a major source of phthalate contamination and should be avoided.
Table 2: Comparison of Contaminants from Glassware vs. Plasticware
| Labware Type | Number of Contaminant Features Introduced | Key Contaminant Types | Reference |
| Borosilicate Glassware with PTFE-lined caps | 98 | - | |
| Polypropylene Microcentrifuge Tubes (Brand A) | 847 | Primary amides, fatty acid surfactants | |
| Polypropylene Microcentrifuge Tubes (Brand B) | 2,949 | Varied plasticizers and polymers |
Q3: What is the best way to clean glassware for lipidomics experiments?
A3: A rigorous cleaning protocol is essential to ensure your glassware is free from lipid residues and detergent contaminants.
Experimental Protocol: Glassware Cleaning for Lipidomics
This protocol is designed to remove organic residues and potential contaminants from borosilicate glassware.
Materials:
-
Non-abrasive, phosphate-free laboratory detergent (e.g., Alconox)
-
Hot tap water
-
High-purity water (e.g., Milli-Q)
-
HPLC-grade methanol
-
HPLC-grade acetone
-
HPLC-grade hexane
-
Drying oven or drying rack
-
Aluminum foil (rinsed with hexane)
Procedure:
-
Initial Scrub: Immediately after use, scrub the glassware with a suitable brush and a solution of laboratory detergent in hot tap water.
-
Tap Water Rinse: Thoroughly rinse the glassware six times by filling it completely with warm to hot tap water and emptying it each time.
-
High-Purity Water Rinse: Rinse the glassware six times by filling it completely with high-purity water and emptying it each time.
-
Solvent Rinses (perform in a fume hood):
-
Rinse the glassware three times with HPLC-grade methanol (using a volume approximately 1/10th of the container).
-
Rinse the glassware three times with HPLC-grade acetone.
-
Rinse the glassware three times with HPLC-grade hexane.
-
-
Drying: Allow the glassware to air dry on a dedicated drying rack or place it in a drying oven at a temperature not exceeding 110°C. Loosely cover the openings with hexane-rinsed aluminum foil to prevent dust contamination.
-
Storage: Store clean glassware in a closed cabinet to protect it from environmental contaminants.
Q4: How can I prepare my mass spectrometer to reduce background noise before a lipidomics run?
A4: System conditioning is crucial for achieving low background noise and high sensitivity.
Experimental Protocol: Mass Spectrometer System Conditioning
Objective: To flush the LC-MS system of contaminants and establish a stable baseline before sample analysis.
Procedure:
-
Solvent Line Flush: Flush all solvent lines with fresh, high-purity mobile phases for at least 30 minutes. Ensure your mobile phase reservoirs are clean glass bottles.
-
Column Equilibration: Install the analytical column and equilibrate it with the initial mobile phase composition for an extended period (e.g., overnight or for several hours) at a low flow rate.
-
Blank Injections: Perform a series of blank injections (typically 5-10) using your sample solvent. This helps to condition the column and identify any residual system contamination.
-
Pooled QC Injections: Inject a pooled quality control (QC) sample multiple times at the beginning of the analytical run. This helps to stabilize the system and provides a reference for data quality throughout the run.
Q5: I suspect my sample preparation is introducing contaminants. What is a good general workflow to follow?
A5: A well-designed sample preparation workflow is critical for minimizing contamination and ensuring data quality.
By implementing these best practices and utilizing the troubleshooting guides, researchers can significantly reduce the risk of contamination in their lipidomics workflows, leading to more accurate and reliable results.
References
Technical Support Center: Enhancing FAHFA Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Fatty Acid Hydroxy Fatty Acid (FAHFA) extraction.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during FAHFA extraction and analysis.
Q1: Why are my FAHFA recovery rates consistently low?
A1: Low recovery of FAHFAs can be attributed to several factors, given their low abundance in biological samples.[1] Key areas to troubleshoot include:
-
Incomplete Lysis and Extraction: Ensure that the tissue homogenization or cell lysis is complete to allow for efficient lipid extraction. For adipose tissue, mechanical disruption using a Dounce homogenizer is recommended.[2]
-
Suboptimal Solvent Systems: The choice of extraction solvent is critical. While the modified Bligh-Dyer (Chloroform:Methanol) method is widely used, the Methyl-tert-butyl ether (MTBE) method is a comparable and less toxic alternative.[3][4] Ensure the correct ratios of solvents and sample volume are used to achieve proper phase separation.[5]
-
Solid-Phase Extraction (SPE) Issues: SPE is crucial for enriching FAHFAs and removing interfering compounds. However, improper technique can lead to significant loss of the target analytes.
-
Inadequate Conditioning: Failure to properly condition and equilibrate the SPE cartridge can result in poor recovery.
-
Cartridge Overloading: Exceeding the binding capacity of the SPE cartridge will cause the FAHFAs to elute with the wash fractions.
-
Inappropriate Elution Solvent: The elution solvent may not be strong enough to displace the FAHFAs from the sorbent. Ensure the correct solvent and volume are used for elution.
-
-
Improper Storage: Extracted lipids should be stored at -80°C under an inert gas (e.g., nitrogen or argon) to prevent degradation.
Q2: I am observing high background noise or interfering peaks in my LC-MS analysis. What is the likely cause?
A2: High background noise and interfering peaks are common challenges in FAHFA analysis. Potential sources include:
-
SPE Cartridge Contamination: Silica SPE cartridges can be a significant source of background contamination, particularly for Palmitic Acid Esters of Hydroxystearic Acid (PAHSAs). Pre-washing the SPE cartridges with methanol or a combination of ethyl acetate, methanol, and dichloromethane can help mitigate this issue. Interestingly, Oleic Acid Esters of Hydroxystearic Acids (OAHSAs) tend to have a much lower background signal, making them potentially better markers in some cases.
-
Co-elution of Isobaric Compounds: Other lipid species can have the same mass-to-charge ratio as FAHFAs and may co-elute, leading to misidentification. For example, C16:0 ceramide shares major multiple reaction monitoring (MRM) transitions with PAHSA. Chromatographic conditions should be optimized to ensure proper separation of isomers and isobars.
-
Formation of Fatty Acid Dimers: Under certain LC-MS conditions, fatty acid dimers can form that are isobaric with FAHFAs, leading to their misidentification. Careful validation with authentic standards is crucial to confirm the identity of detected signals.
Q3: How can I differentiate between different FAHFA regio-isomers?
A3: The numerous possible regio-isomers of FAHFAs present a significant analytical challenge. Effective separation and identification rely on:
-
High-Resolution Chromatography: Utilizing appropriate UPLC/HPLC columns, such as C18 columns, is essential for separating regio-isomers. The elution order of isomers can be influenced by the position of the ester bond.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS are critical for identifying the specific fatty acid and hydroxy fatty acid components and, in some cases, for inferring the position of the ester linkage.
-
Use of Authentic Standards: The most reliable way to confirm the identity of a specific regio-isomer is to compare its retention time and fragmentation pattern with that of a commercially available or synthesized authentic standard.
Q4: What are the best practices for choosing and using internal standards for FAHFA quantification?
A4: The use of appropriate internal standards is critical for accurate quantification of FAHFAs.
-
Isotope-Labeled Standards: Stable isotope-labeled standards (e.g., 13C-labeled) are highly recommended. They have nearly identical chemical and physical properties to the endogenous analytes, ensuring they behave similarly during extraction, derivatization, and ionization, thus correcting for matrix effects and variations in instrument response.
-
Matching the Analyte: Whenever possible, use an isotope-labeled internal standard that corresponds to the specific FAHFA being quantified. If a direct match is not available, a standard from the same FAHFA family should be used.
-
Timing of Addition: Internal standards should be added to the sample at the very beginning of the extraction procedure to account for any losses during sample preparation.
Data Presentation: Comparison of Extraction Methods
| Feature | Modified Bligh-Dyer Method | Methyl-tert-butyl ether (MTBE) Method |
| Principle | A liquid-liquid extraction using a chloroform and methanol mixture to partition lipids from the aqueous phase. | A liquid-liquid extraction utilizing MTBE and methanol, offering a safer alternative to chloroform. |
| Efficiency | Considered a "gold standard" for lipid extraction with high recovery rates for a broad range of lipids. | Provides comparable lipid recovery to the Bligh-Dyer method. |
| Toxicity | Uses chloroform, a toxic and environmentally hazardous solvent. | MTBE is less toxic than chloroform, making it a "greener" alternative. |
| Throughput | Can be time-consuming due to multiple steps and phase separation. | Amenable to higher-throughput automated extraction protocols. |
| Sample Types | Widely used for various biological matrices including tissues and plasma. | Effective for a range of sample types, including plasma and tissues. |
Experimental Protocols
Detailed Methodology for FAHFA Extraction from Adipose Tissue (Modified Bligh-Dyer)
-
Homogenization: Homogenize approximately 150 mg of adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform using a Dounce homogenizer.
-
Internal Standard Addition: Prior to homogenization, add an appropriate amount of 13C-labeled FAHFA internal standard to the chloroform.
-
Phase Separation: Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic (bottom) and aqueous (top) phases.
-
Lipid Collection: Carefully transfer the lower organic phase to a new glass vial.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen.
-
Storage: Store the dried lipid extract at -80°C until further processing.
Detailed Methodology for FAHFA Extraction from Plasma (MTBE Method)
-
Sample Preparation: To 200 µL of plasma in a glass tube, add 1.5 mL of methanol and vortex.
-
Internal Standard Addition: Add an appropriate amount of 13C-labeled FAHFA internal standard to the MTBE before the next step.
-
MTBE Addition: Add 5 mL of MTBE and incubate for 1 hour at room temperature with shaking.
-
Phase Separation Induction: Add 1.25 mL of high-purity water to induce phase separation and incubate for 10 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes.
-
Lipid Collection: The upper organic phase contains the lipids. Carefully transfer this phase to a new glass tube.
-
Drying and Storage: Dry the collected organic phase under a gentle stream of nitrogen and store at -80°C.
Mandatory Visualizations
Caption: General experimental workflow for FAHFA extraction and analysis.
Caption: Simplified FAHFA signaling pathway in metabolic regulation.
References
- 1. A comparative study: the impact of different lipid extraction methods on current microalgal lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schebb-web.de [schebb-web.de]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Lipid Species
Welcome to the technical support center for lipidomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of co-eluting lipid species by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your lipidomics experiments.
Issue: Poor separation of lipid classes.
Q1: My lipid classes are not separating well using reversed-phase (RP) chromatography. How can I improve this?
A1: Reversed-phase chromatography separates lipids primarily based on their hydrophobicity, which is determined by the length of their fatty acyl chains and the number of double bonds. While individual lipid species within a class can be well-resolved, separation between classes can be challenging. To improve class separation in RP-LC, consider the following:
-
Optimize your gradient: A shallower gradient with a slower increase in the organic solvent composition can improve the resolution between lipids with subtle differences in hydrophobicity.
-
Modify the mobile phase: The choice of organic solvent in your mobile phase can significantly impact selectivity. Common mobile phases are mixtures of water with acetonitrile, methanol, and/or isopropanol. Experimenting with different solvent combinations and additives can alter the elution profile.
-
Consider a different column chemistry: While C18 columns are most common, a C8 or a phenyl-hexyl column may offer different selectivity for certain lipid classes.
-
Employ two-dimensional LC (2D-LC): For complex samples, a 2D-LC setup coupling a normal-phase or HILIC separation (which separates by headgroup polarity) to a reversed-phase separation can provide comprehensive separation.[1]
Q2: I'm using Hydrophilic Interaction Liquid Chromatography (HILIC) to separate lipid classes, but the resolution is poor. What can I do?
A2: HILIC separates lipids based on the polarity of their headgroups, making it an excellent choice for class-based separation.[2] If you are experiencing poor resolution, consider these troubleshooting steps:
-
Ensure proper column equilibration: HILIC requires a stable water layer on the stationary phase for reproducible separation. Ensure your column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Optimize the water content: The amount of water in the mobile phase is critical for HILIC separation. A minimum of 3% water is generally recommended to maintain the partitioning mechanism. Adjusting the water content in your mobile phase can significantly impact retention and resolution.
-
Check your sample solvent: The injection solvent should be as close as possible to the initial mobile phase conditions, which are typically high in organic solvent. Injecting samples in a solvent with a high water content can lead to peak distortion and poor resolution.
-
Adjust mobile phase pH and buffer concentration: The pH of the mobile phase can affect the charge of both the analyte and the stationary phase, influencing retention. The buffer concentration can also impact retention, with higher concentrations sometimes reducing retention. A good starting point for buffer concentration is 10 mM.
Issue: Co-elution of isobaric and isomeric species.
Q3: I have multiple lipid species with the same mass-to-charge ratio (isobars) eluting at the same time. How can I resolve them?
A3: Resolving isobaric species is a common challenge in lipidomics. Here are several strategies:
-
High-Resolution Mass Spectrometry (HRMS): Using a mass spectrometer with high resolving power, such as an Orbitrap or FT-ICR-MS, can often distinguish between isobaric species that have different elemental compositions and therefore slightly different exact masses.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ions and analyzing the resulting product ions, you can often differentiate between isobaric lipids. Different lipid classes produce characteristic fragment ions.
-
Chromatographic Optimization: As detailed in Q1 and Q2, optimizing your LC method can often achieve chromatographic separation of isobaric species. Even a partial separation can aid in their identification and quantification.
-
Ion Mobility Spectrometry (IMS): IMS is a post-ionization separation technique that separates ions based on their size, shape, and charge. This can be a powerful tool for separating isobaric lipids that have different three-dimensional structures.[2]
Q4: How can I separate isomeric lipids (lipids with the same chemical formula but different structures)?
A4: Separating isomeric lipids, such as those with double bonds at different positions in the fatty acyl chain, is particularly challenging.
-
Reversed-Phase Chromatography: RP-LC is well-suited for separating many types of isomeric lipids. The position of double bonds can affect the hydrophobicity of the lipid, leading to differences in retention time.
-
Specialized Chromatography: Techniques like silver ion chromatography can be used to separate lipids based on the number and geometry of their double bonds.
-
Tandem Mass Spectrometry (MS/MS): While challenging, specific fragmentation techniques can sometimes provide information about the position of double bonds or the stereochemistry of the molecule.
Frequently Asked Questions (FAQs)
Q5: What is the best method for lipid extraction?
A5: The optimal extraction method depends on the lipid classes of interest and the sample matrix. The two most common methods are the Folch and Bligh-Dyer methods. Both use a mixture of chloroform and methanol to extract lipids. The Folch method generally uses a higher solvent-to-sample ratio and may be more suitable for samples with a high lipid content.
Comparison of Lipid Extraction Methods
| Feature | Folch Method | Bligh & Dyer Method |
| Solvent Ratio (Chloroform:Methanol) | 2:1 (v/v) | Initially 1:2, then adjusted |
| Sample to Solvent Ratio | 1:20 (w/v) | 1:4 (w/v) |
| Key Advantage | High recovery for a broad range of lipids.[3] | Rapid and suitable for samples with high water content.[4] |
| Consideration | Requires larger solvent volumes. | May have lower recovery for very nonpolar lipids in fatty samples. |
A comparison of five different lipid extraction protocols showed that the Folch and acidified Bligh & Dyer methods resulted in higher overall lipid extraction from human low-density lipoprotein (LDL).
Q6: What are typical LC gradient conditions for lipidomics?
A6: The specific gradient will depend on your column, instrument, and the lipids you are targeting. However, here are some representative examples:
Example Reversed-Phase LC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 55 | 45 |
| 30.0 | 10 | 90 |
| 32.0 | 0 | 100 |
| 42.0 | 0 | 100 |
| 43.0 | 55 | 45 |
| 50.0 | 55 | 45 |
| Mobile Phase A: Water/Methanol (1/1, v/v) with 0.1% formic acid and 10 mM ammonium acetate. Mobile Phase B: 2-Propanol with 0.1% formic acid and 10 mM ammonium acetate. |
Example HILIC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 99.9 | 0.1 |
| 2.0 | 80 | 20 |
| 5.0 | 20 | 80 |
| 5.1 | 99.9 | 0.1 |
| 8.0 | 99.9 | 0.1 |
| Mobile Phase A: 95% Acetonitrile, 5% 10 mM ammonium acetate. Mobile Phase B: 50% Acetonitrile, 50% water, 10 mM ammonium acetate. |
Q7: How can I confirm that a chromatographic peak corresponds to a single lipid species?
A7: Peak purity can be assessed using a Diode Array Detector (DAD) or a mass spectrometer. A DAD can compare UV spectra across the peak; if the spectra are not identical, the peak is impure. Similarly, a mass spectrometer can reveal different mass spectra across the peak, indicating the presence of multiple components.
Experimental Protocols
Folch Lipid Extraction Method
This protocol is a widely used method for the extraction of total lipids from animal tissues.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl solution)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Separating funnel
Procedure:
-
Weigh the tissue sample and place it in the homogenizer.
-
Add a 20-fold volume of a 2:1 (v/v) mixture of chloroform:methanol to the tissue (e.g., for 1 g of tissue, add 20 mL of the solvent mixture).
-
Homogenize the sample until a single-phase is formed.
-
Filter the homogenate to remove solid particles.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate in a separating funnel.
-
Mix thoroughly and allow the phases to separate. Centrifugation can be used to facilitate phase separation.
-
The lower phase contains the lipids. Carefully collect the lower chloroform phase, avoiding the upper aqueous phase and the interface.
-
The solvent can be evaporated under a stream of nitrogen to obtain the lipid extract.
Bligh-Dyer Lipid Extraction Method
This method is a rapid procedure suitable for samples with high water content.
Materials:
-
Chloroform
-
Methanol
-
Distilled water
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Pasteur pipette
Procedure:
-
For a sample containing 1 mL of water (e.g., 1 mL of cell suspension or tissue homogenate), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 10-15 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of distilled water and vortex for another minute.
-
Centrifuge the mixture to separate the phases.
-
The lower chloroform phase contains the lipids. Carefully remove the upper aqueous phase and collect the lower phase using a Pasteur pipette.
-
The solvent can be evaporated to yield the lipid extract.
Visualizations
Lipid Signaling Pathways
The following diagrams illustrate key signaling pathways involving lipids.
Caption: The Sphingolipid Signaling Pathway.
References
- 1. Accurate mass and retention time library of serum lipids for type 1 diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics by HILIC-Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tabaslab.com [tabaslab.com]
Validation & Comparative
Comparative Analysis of 12-PAHSA Levels in Healthy and Diabetic Subjects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 12-Palmitic Acid Hydroxy Stearic Acid (12-PAHSA) levels between healthy and diabetic individuals, supported by available experimental data. It includes detailed methodologies for key experiments and visual representations of associated signaling pathways to facilitate a deeper understanding of the role of this lipid molecule in metabolic health.
Data Presentation: 12-PAHSA Levels
Palmitic Acid Hydroxy Stearic Acids (PAHSAs) are a class of bioactive lipids that have been linked to anti-diabetic and anti-inflammatory effects.[1] Research has shown that levels of several PAHSA isomers are reduced in the serum and adipose tissue of insulin-resistant individuals.[2][3][4][5] However, studies directly comparing 12-PAHSA levels in diabetic versus non-diabetic individuals have yielded some conflicting results, which may be influenced by factors such as Body Mass Index (BMI).
One study by Kellerer et al. (2021) did not find a statistically significant difference in the serum concentrations of 12/13-PAHSA between a small cohort of diabetic and non-diabetic adults. It is important to note that in many analytical methods, 12-PAHSA and its isomer 13-PAHSA are not fully separated and are therefore quantified together.
Below is a summary of the quantitative data from the aforementioned study:
| Cohort Group | N | 12/13-PAHSA (nmol/L) |
| Non-Diabetic | 20 | Median: ~0.8 |
| Diabetic | 8 | Median: ~0.7 |
Data adapted from Kellerer et al. (2021). The study reported no statistically significant difference between the two groups for 12/13-PAHSA levels.
It is crucial to consider that other studies have reported a general decrease in total and various individual PAHSA isomers in insulin-resistant subjects, suggesting that lower PAHSA levels may be a biomarker for impaired glucose tolerance. Therefore, the relationship between 12-PAHSA and diabetes warrants further investigation with larger cohort studies to clarify these findings.
Experimental Protocols
The standard method for quantifying 12-PAHSA in biological samples is Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a typical workflow.
Experimental Workflow for 12-PAHSA Quantification
Caption: Experimental workflow for measuring 12-PAHSA levels.
Detailed Methodologies
1. Lipid Extraction from Serum/Plasma:
-
To 200 µL of human plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing an internal standard (e.g., 13C-labeled PAHSA).
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Carefully transfer the lower organic phase to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until analysis.
2. Solid Phase Extraction (SPE) for PAHSA Enrichment:
-
The dried lipid extract is reconstituted in a suitable solvent.
-
The sample is loaded onto an SPE cartridge.
-
The cartridge is washed with a non-polar solvent to remove neutral lipids.
-
PAHSAs are then eluted with a more polar solvent.
-
The eluate is dried and reconstituted in the LC mobile phase for injection.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Separation of PAHSA isomers is typically achieved using a C18 reversed-phase column.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative ionization mode, employing Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Signaling Pathways of PAHSAs
PAHSAs exert their beneficial metabolic effects by acting on specific G-protein coupled receptors (GPCRs), primarily GPR120 and GPR40.
GPR120 Signaling in Adipocytes
In adipocytes, PAHSAs bind to and activate GPR120, which leads to enhanced insulin-stimulated glucose uptake. This process is crucial for maintaining glucose homeostasis.
Caption: 12-PAHSA activates GPR120 in adipocytes.
GPR40 Signaling in Pancreatic β-Cells
In pancreatic β-cells, PAHSAs act on GPR40 to potentiate glucose-stimulated insulin secretion. This is a key mechanism by which these lipids contribute to the regulation of blood glucose levels.
Caption: 12-PAHSA stimulates insulin secretion via GPR40.
References
A Validated High-Throughput Method for FAHFA Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2][3][4] As research into their therapeutic potential accelerates, the need for robust and efficient methods for their quantification becomes paramount. This guide provides a detailed comparison of a validated, novel high-throughput method for FAHFA measurement with the original, longer protocol, supported by experimental data and detailed methodologies.
Comparative Analysis of FAHFA Measurement Methods
The transition from traditional, time-intensive protocols to more rapid, high-throughput methods is crucial for advancing FAHFA research, particularly in clinical settings requiring the analysis of numerous samples.[1] The primary evolution in FAHFA analysis has been the significant reduction in liquid chromatography (LC) runtime without compromising the resolution of critical regioisomers.
| Parameter | Original Method | Novel (Faster) Method | Key Advantages of Novel Method |
| Total Run Time | 90 minutes | 30 minutes | 3x increase in sample throughput. |
| Chromatography | Isocratic LC | Isocratic UPLC | Maintained chromatographic resolution of FAHFA regioisomers. |
| Sample Preparation | Standard lipid extraction and 4-hour Solid Phase Extraction (SPE) | Optimized lipid extraction and 1-hour SPE | Reduced sample preparation time and material usage. |
| Quantitation | LC-MS/MS (MRM) | LC-MS/MS (MRM) | Comparable performance in regioisomer detection and quantitation. |
| Background Signal | Higher background for PAHSAs | Lower background signal for OAHSAs, making them easier to measure. |
Experimental Protocols
The accurate measurement of FAHFAs involves several critical steps, from initial lipid extraction to final detection by mass spectrometry.
Lipid Extraction
This foundational step isolates lipids from biological matrices.
-
Tissue Samples: Samples are homogenized in a solution of chloroform and methanol. Internal standards, such as 13C4-9-PAHSA and 13C18-12-OAHSA, are added to the chloroform prior to extraction for accurate quantification. The mixture is then centrifuged to separate the organic and aqueous phases, with the lipid-containing organic phase being collected.
-
Blood Samples (Serum/Plasma): Samples are added to a mixture of PBS, methanol, and chloroform containing internal standards.
Solid Phase Extraction (SPE)
SPE is employed to enrich the FAHFA fraction from the total lipid extract.
-
A silica SPE cartridge is pre-washed with ethyl acetate and conditioned with hexane.
-
The dried lipid extract is reconstituted in chloroform and applied to the cartridge.
-
Neutral lipids are eluted using a solution of 5% ethyl acetate in hexane.
-
The FAHFA fraction is then eluted with ethyl acetate.
-
The faster protocol utilizes positive pressure (nitrogen) to expedite solvent passage through the cartridge, reducing this step from 4 hours to 1 hour.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The final step involves the separation and detection of FAHFA isomers.
-
Original Method: Utilized a 90-minute isocratic LC method on a Luna C18(2) column to resolve PAHSA isomers.
-
Novel Faster Method: Employs a 30-minute isocratic flow on an Acquity UPLC BEH C18 column. The mobile phase consists of methanol and water with ammonium acetate and ammonium hydroxide.
-
Detection: Multiple reaction monitoring (MRM) is used for targeted quantification of specific FAHFAs, with one quantifier and one or two qualifier transitions per analyte.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved in FAHFA analysis and their biological context, the following diagrams are provided.
References
- 1. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 12-PAHSA and Other Anti-Inflammatory Lipids for Researchers
For Immediate Distribution
BOSTON, MA – November 27, 2025 – In the rapidly evolving field of inflammatory research and drug development, a comprehensive understanding of the diverse array of endogenous anti-inflammatory lipids is paramount. This guide provides an objective comparison of 12-Palmitic acid-Hydroxy Stearic Acid (12-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, with other key anti-inflammatory lipid mediators, including resolvins, lipoxins, and protectins. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Executive Summary
Inflammation is a critical biological process, but its dysregulation can lead to chronic diseases. Endogenous lipid mediators that actively resolve inflammation are of significant therapeutic interest. This guide focuses on 12-PAHSA and compares its anti-inflammatory properties and mechanisms of action with those of well-characterized specialized pro-resolving mediators (SPMs), such as Resolvin D1, Lipoxin A4, and Protectin D1. While direct comparative quantitative data between 12-PAHSA and SPMs is still emerging, this guide synthesizes available information to provide a valuable resource for the research community.
Comparative Analysis of Anti-Inflammatory Lipids
The anti-inflammatory potency of lipid mediators can be assessed through various in vitro and in vivo assays. Below is a summary of available quantitative data, primarily focusing on the more extensively studied 9-PAHSA as a proxy for the PAHSA family, and prominent members of the SPM families.
| Lipid Mediator | Target Receptor(s) | In Vitro Anti-Inflammatory Activity (IC50/EC50) | In Vivo Anti-Inflammatory Activity |
| 9-PAHSA | GPR120, GPR40, CCR6, CCR7, CXCR4, CXCR5 | IC50: 1.7 µM (CCR6), 3.2 µM (CCR7), 3.9 µM (CXCR4), 19 µM (CXCR5) for antagonism.[1] Weak GPR120 agonism (IC50: 19 µM).[1] Reduces LPS-induced CXCL10, MIP-1 beta, and MCP secretion in high concentrations (10-100 µM).[2] | Reduces adipose tissue inflammation in high-fat diet-fed mice.[3] |
| Resolvin E1 (RvE1) | ChemR23, BLT1 | Potently inhibits human neutrophil transmigration. | Reduces neutrophil infiltration in murine peritonitis at nanogram doses.[4] |
| Resolvin D1 (RvD1) | GPR32, ALX/FPR2 | Reduces production of pro-inflammatory cytokines in macrophages. | Attenuates neutrophil infiltration in zymosan-induced peritonitis. |
| Lipoxin A4 (LXA4) | ALX/FPR2 | Inhibits neutrophil chemotaxis (IC50 ~1 nM). | Reduces neutrophil infiltration in various inflammation models. |
| Protectin D1 (PD1) | GPR37 | Attenuates human neutrophil transmigration by ~50% at 10 nM. | Potently reduces polymorphonuclear leukocyte (PMN) infiltration (~40% at 1 ng/mouse) in peritonitis. |
Note: The presented data is a synthesis from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions. The potency of these lipids can vary significantly depending on the experimental model and the specific inflammatory readout being measured.
Signaling Pathways
The anti-inflammatory effects of these lipid mediators are initiated by their binding to specific G-protein coupled receptors (GPCRs), which triggers downstream signaling cascades that ultimately suppress pro-inflammatory gene expression and promote resolution of inflammation.
12-PAHSA Signaling
12-PAHSA, and more broadly PAHSAs, exert their anti-inflammatory effects in part through the activation of GPR120. This signaling pathway is known to inhibit the pro-inflammatory NF-κB pathway, a central regulator of inflammatory gene expression.
Figure 1: 12-PAHSA signaling through GPR120 to inhibit the NF-κB pathway.
Resolvin E1 (RvE1) Signaling
Resolvin E1 primarily signals through the ChemR23 receptor, leading to the inhibition of the NF-κB pathway and a reduction in the production of pro-inflammatory cytokines. It can also interact with the BLT1 receptor, antagonizing the effects of the pro-inflammatory leukotriene B4.
Figure 2: Resolvin E1 signaling via the ChemR23 receptor.
Lipoxin A4 (LXA4) Signaling
Lipoxin A4 binds to the ALX/FPR2 receptor, which can initiate multiple downstream pathways, including the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis of apoptotic cells, key processes in the resolution of inflammation.
Figure 3: Lipoxin A4 signaling through the ALX/FPR2 receptor.
Protectin D1 (PD1) Signaling
Protectin D1 has been shown to signal through the GPR37 receptor in macrophages. This interaction leads to an increase in intracellular calcium, which is linked to enhanced phagocytosis and a shift towards an anti-inflammatory cytokine profile.
Figure 4: Protectin D1 signaling via the GPR37 receptor in macrophages.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for two common assays used to evaluate the anti-inflammatory properties of lipid mediators.
In Vitro: LPS-Stimulated Macrophage Assay
This assay is widely used to assess the ability of a compound to suppress the production of pro-inflammatory cytokines in macrophages activated by lipopolysaccharide (LPS).
Experimental Workflow
Figure 5: Workflow for the in vitro LPS-stimulated macrophage assay.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 1.5 x 10^5 cells per well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of the lipid mediator (e.g., 12-PAHSA, Resolvin D1) or vehicle control. Incubate for 1 hour.
-
Stimulation: Add LPS (from E. coli O111:B4) to each well to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates to pellet any detached cells and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
In Vivo: Zymosan-Induced Peritonitis in Mice
This model is a well-established method for studying acute inflammation and the resolution phase, allowing for the quantification of leukocyte infiltration into the peritoneal cavity.
Experimental Workflow
Figure 6: Workflow for the in vivo zymosan-induced peritonitis model.
Detailed Protocol:
-
Animal Model: Use male C57BL/6 mice (8-12 weeks old).
-
Lipid Mediator Administration: Administer the lipid mediator (e.g., 12-PAHSA, Lipoxin A4) or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dose.
-
Induction of Peritonitis: Shortly after lipid administration, inject 1 mg of zymosan A suspended in sterile saline intraperitoneally into each mouse.
-
Inflammation Period: House the mice for a specified period, typically 4 hours, to allow for the inflammatory response to develop.
-
Peritoneal Lavage: Euthanize the mice and expose the peritoneal cavity. Inject 5 mL of ice-cold phosphate-buffered saline (PBS) into the peritoneal cavity, gently massage the abdomen, and then aspirate the peritoneal fluid.
-
Leukocyte Quantification: Centrifuge the collected lavage fluid to pellet the cells. Resuspend the cell pellet in a known volume of PBS. Determine the total number of leukocytes using a hemocytometer. Perform differential cell counts (e.g., neutrophils, macrophages) on cytospin preparations stained with a Diff-Quik stain.
Conclusion and Future Directions
The field of anti-inflammatory and pro-resolving lipid mediators holds immense promise for the development of novel therapeutics. While SPMs like resolvins, lipoxins, and protectins are potent regulators of inflammation with well-defined mechanisms, the emerging family of FAHFAs, including 12-PAHSA, presents a new and exciting avenue of investigation.
This guide highlights the current understanding of the comparative anti-inflammatory profiles of these lipid classes. A critical next step for the field will be to conduct direct, head-to-head comparative studies to quantitatively assess the potency of PAHSAs relative to SPMs in standardized in vitro and in vivo models of inflammation. Such data will be invaluable for guiding future drug development efforts aimed at harnessing the therapeutic potential of these endogenous anti-inflammatory molecules.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are summaries and should be supplemented with detailed, peer-reviewed literature.
References
- 1. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Landscape of Lipid Analysis: A Cross-Validation of Leading Analytical Platforms
For researchers, scientists, and drug development professionals, the precise and accurate analysis of lipids is paramount to unraveling complex biological processes and advancing therapeutic interventions. The choice of analytical platform can significantly impact the quality and scope of lipidomic data. This guide provides an objective comparison of the three major analytical platforms for lipid analysis—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental data to inform your selection process.
This comprehensive guide delves into the performance characteristics, experimental protocols, and underlying principles of each platform, offering a clear perspective on their respective strengths and limitations. By presenting quantitative data in accessible tables and illustrating complex workflows with detailed diagrams, this document aims to empower researchers to make informed decisions for their specific lipid analysis needs.
At a Glance: Performance of a Lipid Analysis Platforms
The selection of an analytical platform for lipid analysis is a critical decision that hinges on the specific research goals, the lipid classes of interest, and the required analytical performance. LC-MS, GC-MS, and NMR each offer a unique combination of sensitivity, selectivity, and quantitative capability. The following tables summarize key performance metrics to facilitate a direct comparison of these powerful techniques.
Table 1: Quantitative Performance Characteristics of LC-MS for Lipid Analysis
| Lipid Class | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) |
| Phospholipids | >0.99[1] | ~1 pmol[2] | 6.12 ng/mL[3] | <15%[4] |
| Sphingolipids | >0.99[1] | ~1 pmol | - | <20% |
| Glycerolipids | >0.99 | ~1 pmol | - | <20% |
| Fatty Acids | >0.98 | 1.5 ng/mL | 6.12 ng/mL | <15% |
| Sterols | >0.99 | - | - | <20% |
Note: Values are indicative and can vary based on the specific lipid species, matrix, and instrumentation.
Table 2: Quantitative Performance Characteristics of GC-MS for Fatty Acid Analysis
| Fatty Acid | Linearity (R²) | Limit of Detection (LOD) (pg) | Limit of Quantification (LOQ) (pg) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Lauric acid (12:0) | >0.99 | 1 | 3 | 4.8 | 6.2 |
| Myristic acid (14:0) | >0.99 | 1 | 3 | 4.5 | 5.9 |
| Palmitic acid (16:0) | >0.99 | 1 | 3 | 4.2 | 5.5 |
| Stearic acid (18:0) | >0.99 | 1 | 3 | 4.1 | 5.3 |
| Oleic acid (18:1n-9) | >0.99 | 2 | 6 | 5.1 | 6.8 |
| Linoleic acid (18:2n-6) | >0.99 | 2 | 6 | 5.5 | 7.2 |
| Arachidonic acid (20:4n-6) | >0.99 | 5 | 15 | 6.8 | 8.9 |
| Eicosapentaenoic acid (20:5n-3) | >0.99 | 5 | 15 | 7.2 | 9.5 |
| Docosahexaenoic acid (22:6n-3) | >0.99 | 5 | 15 | 8.1 | 10.5 |
Data synthesized from representative studies. Values can vary based on the derivatization method, instrument, and matrix.
Table 3: Quantitative Performance Characteristics of NMR for Lipid Analysis
| Parameter | Performance |
| Precision (%RSD) | 2% |
| Linearity | Excellent over a wide dynamic range |
| Limit of Quantification (LOQ) | ~0.3 mM |
| Accuracy | High, as it can be a primary ratio method |
| Dynamic Range | Wide |
NMR is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical standards for every analyte.
Experimental Workflows: A Visual Guide
To provide a clearer understanding of the practical steps involved in each analytical approach, the following diagrams illustrate the typical experimental workflows from sample preparation to data analysis.
Detailed Experimental Protocols
Reproducibility and accuracy are the cornerstones of high-quality lipidomic research. This section provides detailed, representative experimental protocols for each of the discussed analytical platforms.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Lipidomics
-
Lipid Extraction (Folch Method)
-
Homogenize the biological sample (e.g., 100 µL of plasma) with a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Add a 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., 90:10 isopropanol:acetonitrile).
-
-
LC Separation
-
Column: A reversed-phase C18 column is commonly used for separating lipids based on their hydrophobicity.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile/water (90:10:0.1) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute lipids of increasing hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-55 °C.
-
-
MS Detection
-
Ionization: Electrospray ionization (ESI) is most common, operated in both positive and negative ion modes to detect a wide range of lipid classes.
-
Mass Analyzer: High-resolution mass spectrometers such as quadrupole time-of-flight (Q-TOF) or Orbitrap are preferred for accurate mass measurements and lipid identification.
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used for untargeted lipidomics.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis
-
Lipid Extraction and Saponification
-
Extract total lipids from the sample using a method like the Folch procedure described above.
-
Saponify the extracted lipids by heating with a methanolic sodium hydroxide solution to release the fatty acids from their esterified forms.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the saponified sample, add a derivatizing agent such as boron trifluoride in methanol (BF3-methanol) and heat to convert the free fatty acids into their more volatile methyl esters.
-
Extract the FAMEs with a non-polar solvent like hexane.
-
Wash the hexane layer with water and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.
-
-
GC Separation
-
Column: A polar capillary column (e.g., DB-23, TR-FAME) is typically used for the separation of FAMEs.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection is common for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program starts at a low temperature (e.g., 50-100 °C), ramps up to a higher temperature (e.g., 250 °C), and holds for a period to ensure elution of all analytes.
-
-
MS Detection
-
Ionization: Electron ionization (EI) is the standard method, providing characteristic fragmentation patterns for FAME identification.
-
Mass Analyzer: A quadrupole mass analyzer is commonly used.
-
Acquisition Mode: Selected ion monitoring (SIM) can be used for targeted analysis to increase sensitivity and specificity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Lipid Profiling
-
Lipid Extraction
-
Extract lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer).
-
Dry the lipid extract completely.
-
-
Sample Preparation for NMR
-
Re-dissolve the dried lipid extract in a deuterated solvent, typically deuterated chloroform (CDCl3) containing an internal standard such as tetramethylsilane (TMS).
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better spectral resolution.
-
Experiments:
-
1D ¹H NMR: Provides a quantitative overview of the major lipid classes and fatty acid composition. Key signals include those from terminal methyl groups, methylene groups, and protons on the glycerol backbone.
-
1D ¹³C NMR: Offers detailed structural information, particularly about the fatty acyl chains.
-
2D NMR (e.g., COSY, HSQC): Used for unambiguous assignment of overlapping signals and detailed structural elucidation.
-
-
-
Data Processing and Quantification
-
Apply phasing and baseline correction to the acquired spectra.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm).
-
Integrate the areas of specific NMR signals corresponding to different lipid components. The concentration of each component is proportional to its integral value relative to the integral of the known amount of the internal standard.
-
Cross-Validation and Concluding Remarks
While each platform has its distinct advantages, a multi-platform approach can provide the most comprehensive and robust characterization of the lipidome. For instance, the high sensitivity of LC-MS can be complemented by the detailed structural information and absolute quantification capabilities of NMR. Similarly, GC-MS remains a gold standard for the sensitive and specific analysis of fatty acids, and its findings can be validated by LC-MS analysis of the same samples.
The choice of the optimal analytical platform is a critical step in any lipidomics study. By carefully considering the performance characteristics, experimental workflows, and the specific research question at hand, researchers can select the most appropriate technology to generate high-quality, reliable, and impactful data. This guide serves as a foundational resource to navigate these choices and to foster best practices in the field of lipid analysis.
References
Isomer-Specific Effects on Metabolic and Inflammatory Pathways
A Comparative Guide to the Biological Activity of PAHSA Isomers for Researchers and Drug Development Professionals
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have garnered significant attention for their potential therapeutic benefits in metabolic and inflammatory diseases. As research progresses, it has become evident that the specific isomeric form of a PAHSA molecule—both its regioisomerism and stereoisomerism—plays a crucial role in determining its biological activity. This guide provides a comparative analysis of the bioactivities of different PAHSA isomers, supported by experimental data, to aid researchers and drug development professionals in this burgeoning field.
PAHSAs have demonstrated beneficial effects on glucose metabolism and inflammation, but these effects are not uniform across all isomers.[1] Notably, the position of the palmitic acid ester on the hydroxystearic acid backbone (regioisomerism) and the stereochemistry at the hydroxyl group (stereoisomerism) significantly influence their biological functions.[2]
For instance, both 5-PAHSA and 9-PAHSA have been shown to improve glucose tolerance in vivo.[2] However, their mechanisms and efficacy can differ. Furthermore, the stereoisomers of 9-PAHSA, S-9-PAHSA and R-9-PAHSA, exhibit distinct activities. S-9-PAHSA is more potent in potentiating glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake compared to R-9-PAHSA.[1] In contrast, both stereoisomers appear to possess anti-inflammatory properties.[1] This highlights the stereospecificity of PAHSA interaction with metabolic signaling pathways.
The anti-inflammatory actions of PAHSAs are also well-documented. 9-PAHSA, for example, can attenuate the production of pro-inflammatory cytokines by macrophages and inhibit the maturation of dendritic cells. These effects contribute to its protective role in inflammatory conditions such as colitis.
Quantitative Comparison of PAHSA Isomer Activity
To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of different PAHSA isomers from various studies.
Table 1: Comparison of PAHSA Isomer Effects on Glucose Metabolism
| Isomer | Assay | Model System | Key Finding | Reference |
| 5-PAHSA | Glucose Tolerance Test | High-fat diet-fed mice | Improved glucose tolerance | |
| 9-PAHSA | Glucose Tolerance Test | High-fat diet-fed mice | Improved glucose tolerance | |
| Glucose-Stimulated Insulin Secretion (GSIS) | Mouse islets | Potentiated GSIS | ||
| Insulin-Stimulated Glucose Uptake | 3T3-L1 adipocytes | Enhanced glucose uptake | ||
| S-9-PAHSA | Glucose-Stimulated Insulin Secretion (GSIS) | Human and mouse islets | Potentiated GSIS | |
| Insulin-Stimulated Glucose Uptake | 3T3-L1 adipocytes | Potentiated glucose uptake | ||
| R-9-PAHSA | Glucose-Stimulated Insulin Secretion (GSIS) | Human and mouse islets | No significant potentiation of GSIS | |
| Insulin-Stimulated Glucose Uptake | 3T3-L1 adipocytes | No significant potentiation of glucose uptake |
Table 2: Comparison of PAHSA Isomer Effects on Inflammation
| Isomer | Assay | Model System | Key Finding | Reference |
| 9-PAHSA | Cytokine production (LPS-stimulated) | Macrophages | Reduced pro-inflammatory cytokine production | |
| Dendritic cell maturation (LPS-stimulated) | Bone marrow-derived dendritic cells | Inhibited maturation | ||
| Colitis model | DSS-treated mice | Reduced disease severity and inflammation | ||
| S-9-PAHSA | LPS-induced chemokine and cytokine expression | Immune cells | Attenuated expression and secretion | |
| R-9-PAHSA | LPS-induced chemokine and cytokine expression | Immune cells | Attenuated expression and secretion |
Signaling Pathways of PAHSA Isomers
The biological effects of PAHSAs are mediated through various signaling pathways, with G protein-coupled receptors (GPCRs) playing a central role. GPR120 and GPR40 have been identified as key receptors for PAHSAs. The activation of these receptors can trigger downstream signaling cascades that influence insulin secretion, glucose uptake, and inflammatory responses.
For example, in adipocytes, PAHSAs are thought to signal through GPR120 to enhance insulin-stimulated glucose uptake. The activation of GPR120 by 9-PAHSA has also been linked to the browning of white adipose tissue, a process that can increase energy expenditure. In pancreatic β-cells, GPR40 activation by PAHSAs can potentiate glucose-stimulated insulin secretion.
The anti-inflammatory effects of 9-PAHSA have been shown to be partially dependent on GPR120. By activating GPR120, 9-PAHSA can inhibit lipopolysaccharide (LPS)-induced inflammatory signaling pathways, such as the NF-κB pathway.
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard Debate: A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. In the realm of mass spectrometry, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. However, a crucial choice exists within this category: deuterated (²H or D) versus carbon-13 (¹³C) labeled standards. This guide provides an objective, data-driven comparison to illuminate the performance differences and guide the selection of the optimal internal standard for your analytical needs.
The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process—from sample preparation and chromatography to ionization in the mass spectrometer. This ensures accurate correction for any variability that may occur. While both deuterated and ¹³C-labeled compounds serve this purpose, subtle but significant differences in their physicochemical properties can lead to disparate outcomes, particularly in complex biological matrices.
Key Performance Differences: A Head-to-Head Comparison
The primary distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects.
Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[1] Because the mass difference is distributed throughout the carbon backbone of the molecule, the physicochemical properties such as polarity and hydrophobicity remain virtually identical to the native compound.[1]
In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2][3] This phenomenon, known as the "isotope effect," arises from the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[4] This can alter the molecule's interaction with the stationary phase. This separation can compromise accurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.
Isotopic Stability: ¹³C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to exchange with other atoms. Deuterium atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are located on heteroatoms (e.g., -OH, -NH) or at acidic positions. This loss of the isotopic label can compromise the integrity of the standard and lead to inaccurate results.
Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, represent a major challenge in bioanalysis. An ideal internal standard should experience the same matrix effects as the analyte. Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision. The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results.
Quantitative Data Summary
While direct head-to-head comparative studies for the same analyte under identical conditions are not always readily available in a single publication, a review of high-quality validation studies consistently demonstrates the superior performance of ¹³C-labeled internal standards. The following tables summarize typical validation parameters for the quantification of analytes using either deuterated or ¹³C-labeled internal standards, synthesized from various sources.
Table 1: Performance Characteristics of a Deuterated Internal Standard (d₄-CML) Method for Nε-(carboxymethyl)lysine (CML) Quantification in Human Plasma
| Validation Parameter | Result |
| Linearity (r²) | >0.99 |
| Accuracy (Recovery %) | 93.22 - 97.42% |
| Precision (Intra-day RSD) | 3.32% |
| Precision (Inter-day RSD) | 3.14% |
| Lower Limit of Quantification (LLOQ) | 0.16 µM |
Table 2: Performance Characteristics of a ¹³C-Labeled Internal Standard Method for AGE Quantification
(Note: Data from a study on ¹³C-labeled creatinine-derived AGEs, demonstrating the high accuracy and precision achievable with ¹³C standards.)
| Validation Parameter | Result |
| Accuracy (Recovery %) | 97 - 118% |
| Precision (RSD) | <14% |
Table 3: Comparison of Retention Time Differences for Amphetamine and its Stable Isotope-Labeled Internal Standards
| Internal Standard | Number of Deuterium Atoms | Retention Time Difference (Analyte - IS) |
| ¹³C₆-Amphetamine | 0 | No observable difference |
| d₃-Amphetamine | 3 | Noticeable shift |
| d₅-Amphetamine | 5 | Increased shift |
| d₈-Amphetamine | 8 | Significant shift |
| d₁₁-Amphetamine | 11 | Largest observed shift |
Experimental Protocols
The following provides a generalized experimental protocol for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the ¹³C- or deuterated internal standard solution at a known concentration.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution program is used to separate the analyte from other matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Deuterated Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition.
-
¹³C-Labeled Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
3. Quantification
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is generated by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.
Mandatory Visualizations
Caption: A generalized experimental workflow for quantitative analysis using stable isotope-labeled internal standards.
Caption: Chromatographic behavior of deuterated vs. ¹³C-labeled internal standards relative to the analyte.
Conclusion: Investing in Data Integrity
While deuterated internal standards can be utilized to develop acceptable and validated analytical methods, and are often more readily available and less expensive, researchers must be acutely aware of their potential limitations. The potential for chromatographic shifts and isotopic instability necessitates thorough method validation to ensure these factors do not compromise the accuracy and reliability of the results.
For the most demanding applications, particularly in regulated environments such as drug development and clinical trials where data integrity is paramount, the investment in ¹³C-labeled internal standards is highly recommended. Their superior performance in co-elution, isotopic stability, and compensation for matrix effects provides a more robust and theoretically sound approach, ultimately leading to higher quality and more reliable quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to FAHFA Quantification: An Inter-Laboratory Comparison of Methodologies
A comprehensive analysis of current methodologies for the quantification of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) reveals a landscape dominated by Liquid Chromatography-Mass Spectrometry (LC-MS). While a formal inter-laboratory comparison study with standardized samples has yet to be published, a review of established protocols provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes and compares the experimental approaches from leading laboratories to highlight best practices and critical challenges in the field.
The quantification of FAHFAs, a class of lipids with anti-diabetic and anti-inflammatory properties, presents unique analytical hurdles. These challenges primarily stem from the low abundance of these molecules in biological matrices and the existence of numerous structurally similar regioisomers.[1][2] Consequently, robust and sensitive analytical methods are paramount for accurate biological assessment.
Comparative Analysis of Experimental Protocols
The prevailing method for FAHFA quantification is targeted analysis using triple quadrupole mass spectrometers, which offers high sensitivity and specificity.[1][3] The workflow can be broadly categorized into three main stages: lipid extraction, solid-phase extraction (SPE) for enrichment, and LC-MS/MS analysis. Below is a comparative summary of the methodologies employed.
Table 1: Comparison of Lipid Extraction and Solid-Phase Extraction (SPE) Protocols
| Parameter | "Standard" Protocol | "Faster" Protocol | Key Considerations |
| Lipid Extraction | Bligh-Dyer method (chloroform/methanol/water)[3] | Bligh-Dyer method (chloroform/methanol/water) | Ensure phase ratios are maintained for efficient extraction. |
| SPE Sorbent | Silica cartridge | Silica cartridge | SPE cartridges can be a significant source of background signal for certain FAHFAs, particularly PAHSAs. |
| SPE Wash Solvent | 95:5 hexane:ethyl acetate | 5% ethyl acetate in hexane | Pre-washing the SPE cartridge with ethyl acetate and including additional wash steps can mitigate background contamination. |
| SPE Elution Solvent | Ethyl acetate | Ethyl acetate | --- |
| SPE Processing | Gravity or vacuum manifold | Positive pressure (e.g., nitrogen gas) | Positive pressure can significantly reduce the time required for the SPE step from approximately 4 hours to 1 hour. |
Table 2: Comparison of LC-MS/MS Parameters
| Parameter | "Standard" 90-min Method | "Faster" 30-min Method | Key Considerations |
| LC Column | Phenomenex Luna C18(2) (3 µm, 250 × 2.0 mm) | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) | The choice of column is critical for resolving regioisomers. The longer column provides high resolution but at the cost of a long run time. |
| Mobile Phase | 93:7 methanol:water with 5 mM ammonium acetate and 0.01% ammonium hydroxide | 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide | Isocratic flow is often used to achieve baseline separation of isomers. |
| Flow Rate | 0.2 mL/min | 0.2 mL/min | --- |
| Run Time | 90-120 minutes | 30 minutes | The faster method offers comparable performance for regioisomer detection and quantification while significantly increasing throughput. |
| MS Detection | Negative Ion Mode MRM | Negative Ion Mode MRM | Multiple Reaction Monitoring (MRM) is used for targeted quantification, typically with one quantifier and one or two qualifier transitions per FAHFA. |
Detailed Experimental Protocols
Lipid Extraction (Bligh-Dyer Method)
For tissue samples, homogenization is performed in a mixture of chloroform and methanol. For plasma or serum, the sample is added to a mixture of phosphate-buffered saline (PBS), methanol, and chloroform. An internal standard, preferably a 13C-labeled FAHFA, is added prior to extraction. After centrifugation to separate the phases, the organic (bottom) layer containing the lipids is collected and dried under a stream of nitrogen.
Solid-Phase Extraction (SPE) for FAHFA Enrichment
The dried lipid extract is reconstituted in a small volume of chloroform and loaded onto a pre-conditioned silica SPE cartridge. Neutral lipids are washed from the column using a low-polarity solvent mixture, typically hexane with a small percentage of ethyl acetate. The FAHFAs are then eluted with a more polar solvent, such as pure ethyl acetate. The eluate is dried and reconstituted in the LC-MS running buffer for analysis.
Key Analytical Challenges and Solutions
A significant challenge in FAHFA analysis is the presence of background signals, particularly for Palmitic Acid Esters of Hydroxystearic Acid (PAHSAs). Research has shown that the silica SPE cartridges themselves can be a major source of this contamination. To address this, pre-washing the cartridges with ethyl acetate and performing additional wash steps during the SPE protocol is recommended. Interestingly, Oleic Acid Esters of Hydroxystearic Acids (OAHSAs) have been found to have a much lower background signal, making them potentially better markers for FAHFA levels in blood.
Another critical issue is the potential for misidentification. Certain ceramides can interfere with the detection of 5-PAHSA, as they share major MRM transitions. Furthermore, recent studies have highlighted that isobaric fatty acid dimers can form in the mass spectrometer source and be mistakenly identified as FAHFAs in untargeted metabolomics studies. Careful chromatographic separation and validation with authentic standards are crucial to avoid such misinterpretations.
Visualizing the Workflow and Analytical Challenges
To further clarify the experimental process and the analytical hurdles, the following diagrams are provided.
References
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
Validating 12-PAHSA as a Biomarker for Metabolic Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, necessitates reliable and early biomarkers for effective diagnosis and management. This guide provides a comprehensive comparison of 12-palmitic acid-9-hydroxy-stearic acid (12-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, with established biomarkers for metabolic syndrome: high-sensitivity C-reactive protein (hs-CRP), leptin, and adiponectin.
Performance Comparison of Biomarkers for Metabolic Syndrome
The following tables summarize quantitative data on the circulating levels of 12-PAHSA, hs-CRP, leptin, and adiponectin in healthy individuals versus those with metabolic syndrome or insulin resistance. While direct diagnostic performance metrics for 12-PAHSA in metabolic syndrome are not yet widely established in the literature, the significant differences in its circulating concentrations suggest its potential as a valuable biomarker.
Table 1: Circulating Levels of 12-PAHSA in Insulin-Sensitive vs. Insulin--Resistant Individuals
| Biomarker | Group | Mean Concentration (ng/mL) | Fold Change | Reference |
| 12-PAHSA | Insulin-Sensitive | ~3.5 | - | [1] |
| Insulin-Resistant | ~1.5 | ~2.3x decrease | [1] |
Table 2: Circulating Levels of Established Biomarkers in Healthy vs. Metabolic Syndrome Individuals
| Biomarker | Group | Mean Concentration | Reference |
| hs-CRP | Healthy | 0.79 mg/L | [2] |
| Metabolic Syndrome | 1.06 mg/L | [2] | |
| Leptin | Healthy (Men) | 4.5 ± 2.9 ng/mL | [3] |
| Metabolic Syndrome (Men) | 8.9 ± 5.5 ng/mL | ||
| Healthy (Women) | 10.1 ± 6.3 ng/mL | ||
| Metabolic Syndrome (Women) | 22.3 ± 12.1 ng/mL | ||
| Adiponectin | Healthy (Men) | 6.8 ± 3.5 µg/mL | |
| Metabolic Syndrome (Men) | 5.2 ± 2.8 µg/mL | ||
| Healthy (Women) | 11.2 ± 5.6 µg/mL | ||
| Metabolic Syndrome (Women) | 8.7 ± 4.9 µg/mL |
Table 3: Diagnostic Performance of Established Biomarkers for Metabolic Syndrome
| Biomarker | AUC | Sensitivity | Specificity | Cut-off Value | Reference |
| hs-CRP | 0.71 (Men), 0.74 (Women) | 0.69 (Men), 0.67 (Women) | 0.65 (Men), 0.72 (Women) | 0.40 mg/L (Men), 0.35 mg/L (Women) | |
| Leptin/Adiponectin Ratio | 0.712 (Men), 0.755 (Women) | 0.72 (Men), 0.72 (Women) | 0.70 (Men), 0.69 (Women) | 0.59 (Men), 1.04 (Women) |
Signaling Pathways and Experimental Workflows
12-PAHSA and GPR120 Signaling
12-PAHSA and other FAHFAs are known to exert their anti-inflammatory and insulin-sensitizing effects through the activation of G protein-coupled receptor 120 (GPR120). The binding of 12-PAHSA to GPR120 can initiate a cascade of intracellular events that ultimately contribute to improved metabolic health.
Experimental Workflow for 12-PAHSA Quantification
The accurate quantification of 12-PAHSA in biological samples is critical for its validation as a biomarker. The following diagram outlines a typical workflow using liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
1. Quantification of 12-PAHSA in Human Plasma by LC-MS
This protocol is a summary of established methods for FAHFA analysis.
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled 12-PAHSA).
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v), often referred to as the Folch method.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent like hexane.
-
Load the sample onto a silica SPE cartridge pre-conditioned with hexane.
-
Wash the cartridge with a non-polar solvent to elute neutral lipids.
-
Elute the FAHFA fraction with a more polar solvent mixture, such as hexane:ethyl acetate.
-
Dry the eluted FAHFA fraction under nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried FAHFA extract in the initial mobile phase.
-
Inject the sample onto a reversed-phase C18 column.
-
Perform a gradient elution with a mobile phase system, typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.
-
Detect the analytes using a mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Monitor for the specific precursor-to-product ion transitions for 12-PAHSA and the internal standard for quantification.
-
2. Measurement of hs-CRP in Serum
High-sensitivity C-reactive protein is commonly measured using an immunoturbidimetric assay.
-
Principle: Latex particles coated with anti-human CRP antibodies are agglutinated by CRP in the sample. This agglutination causes an increase in turbidity, which is proportional to the CRP concentration.
-
Procedure:
-
A serum sample is mixed with a buffer.
-
The latex reagent is added, and the mixture is incubated.
-
The change in absorbance is measured photometrically.
-
The CRP concentration is determined by comparing the absorbance to a standard curve.
-
3. Measurement of Leptin and Adiponectin in Serum
Leptin and adiponectin are typically measured using enzyme-linked immunosorbent assays (ELISAs).
-
Principle: These are sandwich ELISAs where the target protein (leptin or adiponectin) in the sample is captured by a specific antibody coated on a microplate well. A second, enzyme-linked antibody that recognizes a different epitope on the target protein is then added. The amount of bound enzyme is proportional to the concentration of the target protein.
-
Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate to allow the target protein to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add the enzyme-linked detection antibody and incubate.
-
Wash the wells again.
-
Add a substrate solution that will react with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
Calculate the concentration of the protein in the samples by comparing their absorbance to the standard curve.
-
Conclusion
Current evidence indicates that circulating levels of 12-PAHSA are significantly lower in individuals with insulin resistance, a key component of metabolic syndrome. This suggests that 12-PAHSA holds promise as a potential biomarker. However, further research is needed to establish its diagnostic accuracy, including sensitivity, specificity, and predictive value for metabolic syndrome, and to directly compare its performance with established biomarkers like hs-CRP, leptin, and adiponectin in large-scale clinical studies. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such validation studies.
References
The Interplay of PAHSAs in Plasma and Tissue: A Comparative Guide for Researchers
A detailed examination of the correlation between plasma and tissue concentrations of Palmitic Acid Hydroxy Stearic Acids (PAHSAs) reveals crucial insights into their role as biomarkers and therapeutic agents in metabolic diseases. This guide provides a comprehensive comparison of PAHSA levels, outlines the methodologies for their quantification, and illustrates their signaling pathways.
Palmitic Acid Hydroxy Stearic Acids (PAHSAs) are a class of endogenous lipids that have garnered significant attention for their anti-diabetic and anti-inflammatory properties. A key aspect of understanding their physiological and pathological roles lies in the correlation of their concentrations between the circulatory system and various tissues. Studies have consistently shown that levels of multiple PAHSA isomers are reduced in the serum and subcutaneous adipose tissue of insulin-resistant humans and mice.[1][2] Furthermore, serum PAHSA levels in humans show a strong correlation with insulin sensitivity, highlighting their potential as biomarkers for metabolic health.[1][2]
Quantitative Comparison of PAHSA Levels: Plasma vs. Tissue
Animal studies provide a more detailed, albeit non-human, perspective on the distribution of PAHSAs. In mice, for example, the concentration of 9-PAHSA varies significantly across different tissues.
| Tissue/Fluid Compartment | Species | Condition | 9-PAHSA Concentration | Reference |
| Plasma | Human | Healthy | Below Limit of Detection | |
| Plasma | Human | Healthy | 9-POHSA: 1184.4 ± 526.1 nM | |
| Plasma | Human | Healthy | 9-OAHSA: 374.0 ± 194.6 nM | |
| Subcutaneous Adipose Tissue | Human | - | 9-PAHSA is the most abundant isomer | |
| Perigonadal White Adipose Tissue (pgWAT) | Mouse | Wild Type (Female) | ~150 pmol/g | |
| Subcutaneous White Adipose Tissue (scWAT) | Mouse | Wild Type (Female) | ~60 pmol/g | |
| Brown Adipose Tissue (BAT) | Mouse | Wild Type (Female) | ~100 pmol/g | |
| Liver | Mouse | Wild Type (Female) | ~20 pmol/g | |
| Plasma | Mouse | Wild Type (Female) | ~15 pmol/mL |
This table presents a summary of available data. Direct comparisons between human and mouse data should be made with caution due to species-specific metabolic differences.
Experimental Protocols for PAHSA Quantification
The accurate quantification of PAHSAs in biological matrices is critical for research and clinical applications. The standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
Plasma/Serum:
-
Protein Precipitation: To 150 µL of plasma or serum, add an internal standard (e.g., ¹³C₄-9-PAHSA). Precipitate proteins by adding a solvent like methanol.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as a mixture of citric acid buffer and ethyl acetate.
-
Solvent Evaporation: The organic phase containing the lipids is collected and dried under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Adipose and other Tissues:
-
Homogenization: Approximately 50-100 mg of frozen tissue is homogenized in a buffer solution, often using bead-based homogenization. An internal standard is added during this step.
-
Lipid Extraction: Similar to plasma, a liquid-liquid extraction is performed using an appropriate solvent mixture (e.g., citric acid buffer and ethyl acetate).
-
Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.
-
Solvent Evaporation and Reconstitution: The organic layer is collected, dried, and the lipid extract is reconstituted for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted lipid extract is injected into a liquid chromatograph. A C18 or a specialized C30 reverse-phase column is typically used to separate the different PAHSA isomers.
-
Mass Spectrometry Detection: The separated lipids are introduced into a tandem mass spectrometer. Detection is performed in negative ion mode using multiple reaction monitoring (MRM) to specifically and sensitively quantify the different PAHSA isomers based on their unique precursor and product ion masses.
Signaling Pathways of PAHSAs
PAHSAs exert their biological effects by activating specific G-protein coupled receptors (GPCRs), primarily GPR120 and GPR40.
GPR120-Mediated Anti-inflammatory and Insulin-Sensitizing Effects:
Activation of GPR120 by PAHSAs in adipocytes and macrophages leads to enhanced insulin-stimulated glucose uptake and potent anti-inflammatory effects. This is achieved through a β-arrestin-2 dependent pathway that inhibits the pro-inflammatory NF-κB signaling cascade.
GPR40-Mediated Enhancement of Insulin and GLP-1 Secretion:
PAHSAs act as agonists for GPR40, which is expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR40 by PAHSAs stimulates calcium influx, leading to augmented glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide-1 (GLP-1) secretion.
References
- 1. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 12-Pahsa-13C16: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like 12-Pahsa-13C16 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedural information based on best practices for similar fatty acid compounds and general laboratory chemical waste management.
It is imperative to consult the complete Safety Data Sheet provided by the supplier for this compound before handling or disposal and to adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from splashes.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
This compound is often supplied in a solvent, such as methyl acetate. The disposal procedure must account for both the compound and the solvent.
-
Waste Collection:
-
Designate a specific, properly labeled, and sealed waste container for halogenated or non-halogenated organic solvent waste, depending on the solvent used for this compound.
-
If the compound is in a solid form, it should be dissolved in a suitable organic solvent before being added to the waste container.
-
-
Transferring the Waste:
-
Carefully transfer the this compound solution into the designated waste container using a funnel to prevent spills.
-
If the original container is to be rinsed, use a small amount of the same solvent and add the rinsate to the waste container.
-
-
Container Management:
-
Do not overfill the waste container. It is recommended to fill it to no more than 80% of its capacity.
-
Securely cap the waste container immediately after use to prevent the release of volatile organic compounds.
-
-
Storage Pending Disposal:
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Quantitative Data Summary
The following table summarizes typical quantitative information that should be obtained from the product-specific Safety Data Sheet.
| Parameter | Value | Source |
| pH | Not Determined | |
| Boiling Point/Range | Solvent-dependent | Supplier SDS |
| Flash Point | Solvent-dependent | Supplier SDS |
| Vapor Pressure | Solvent-dependent | Supplier SDS |
| Density | Not Determined | |
| Solubility in Water | Sparingly soluble in aqueous buffers[1] | |
| Storage Temperature | -20°C[1] | Product Information[1] |
Experimental Protocols Referenced
While no specific disposal experiments were found, the principles are derived from standard laboratory chemical waste handling protocols. For instance, similar compounds are handled in solution with organic solvents like methyl acetate, ethanol, DMSO, and dimethylformamide (DMF)[1].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 12-Pahsa-13C16
Essential Safety and Handling Guide for 12-Pahsa-13C16
This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The minimum PPE for working in a laboratory with chemicals like this compound includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[1][2] The following table outlines recommended PPE for various handling scenarios.
| Handling Scenario | Required PPE | Rationale |
| Low-Volume/Dilute Solutions | - Standard lab coat- Safety glasses with side shields- Nitrile gloves | Protects against incidental splashes and skin contact during routine procedures.[1][3] |
| High-Concentration/Pure Compound Handling | - Chemical-resistant lab coat or apron- Chemical splash goggles- Double-gloving with nitrile gloves- Face shield | Provides enhanced protection against splashes and direct contact with the concentrated chemical.[1] |
| Aerosol Generation Potential (e.g., vortexing, sonicating) | - All PPE for high-concentration handling- Use of a fume hood or other ventilated enclosure | Minimizes the risk of inhaling aerosolized particles of the compound. |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Adherence to proper PPE protocols is critical to prevent contamination and ensure personal safety.
Donning (Putting On) PPE Sequence
-
Hand Hygiene: Thoroughly wash and dry your hands.
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Mask/Respirator (if required): Secure the mask or respirator to your face, ensuring a proper fit.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing (Removing) PPE Sequence
The outside of your PPE should be considered contaminated.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of both gloves.
-
Hand Hygiene: Wash your hands thoroughly.
-
Gown/Lab Coat: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Eye Protection: Remove eye protection by handling the earpieces or strap from the back of your head.
-
Mask/Respirator (if worn): Remove the mask by the straps, avoiding touching the front.
-
Final Hand Hygiene: Wash your hands again thoroughly.
Disposal of Contaminated PPE
Proper disposal of contaminated PPE is crucial to prevent environmental contamination and exposure to others.
-
Segregation: Chemically contaminated PPE should be segregated from general waste.
-
Containment: Place all used PPE in a designated, leak-proof container or bag, clearly labeled as "Hazardous Waste" or as per your institution's guidelines.
-
Disposal Route: Follow your institution's hazardous waste disposal procedures. This typically involves collection by a licensed hazardous waste disposal company. Never dispose of chemically contaminated PPE in the regular trash.
Visual Guides
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
PPE Disposal Plan
This diagram outlines the procedural steps for the safe disposal of PPE contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
